5-chloro-1H-indol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDOPVYQRMPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-chloro-1H-indol-2-amine CAS number 1378852-07-3
The following technical guide details the properties, synthesis, and applications of 5-chloro-1H-indol-2-amine (CAS 1378852-07-3). This document is structured for researchers requiring actionable protocols and mechanistic insights.
CAS Number: 1378852-07-3 Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol
Executive Summary & Chemical Identity
5-chloro-1H-indol-2-amine is a halogenated indole derivative characterized by an amino group at the C2 position. Unlike the stable 3-aminoindoles, 2-aminoindoles are chemically labile species that exist in a tautomeric equilibrium with 2-iminoindolines . This intrinsic instability presents a significant challenge in isolation and storage, often necessitating its generation in situ or isolation as a stable salt (e.g., hydrochloride or hydrobromide).
This compound serves as a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors (targeting EGFR, BRAF) and fused heterocyclic systems (e.g., pyrimido[1,2-a]indoles) where the C2-amine acts as a dinucleophile.
Tautomeric Equilibrium
The reactivity of this compound is defined by the shift between the aromatic amino-indole form and the non-aromatic imino-indoline form.
Figure 1: The tautomeric equilibrium dictates that the free base is prone to oxidation and dimerization. The salt form locks the structure in the protonated amino-indole state.
Synthesis Protocols
Due to the instability of the free base, the authoritative method for synthesis involves the Curtius Rearrangement of the corresponding carboxylic acid, followed by acid hydrolysis to yield the stable hydrochloride salt.
Protocol A: Curtius Rearrangement (Authoritative Route)
This route is preferred for its reliability and the avoidance of unstable intermediates.
Precursors: 5-chloro-1H-indole-2-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.
Step-by-Step Methodology:
-
Acyl Azide Formation:
-
Dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous toluene or dioxane.
-
Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes.
-
Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise. Stir for 2 hours at RT.
-
Mechanistic Insight: DPPA converts the carboxylic acid to the acyl azide without the need for harsh thionyl chloride conditions, preserving the indole ring.
-
-
Rearrangement to Isocyanate:
-
Heat the reaction mixture to reflux (approx. 80–100°C).
-
Monitor gas evolution (N₂). The acyl azide undergoes Curtius rearrangement to form the intermediate 5-chloro-1H-indol-2-yl isocyanate .
-
Critical Checkpoint: Ensure complete cessation of gas evolution before proceeding.
-
-
Carbamate Trapping (Boc-Protection):
-
Add excess tert-butanol (t-BuOH) to the isocyanate solution and reflux for 4–6 hours.
-
Concentrate in vacuo to obtain the tert-butyl (5-chloro-1H-indol-2-yl)carbamate .
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
-
Deprotection to Salt:
-
Dissolve the carbamate in dichloromethane (DCM).
-
Add 4M HCl in dioxane (5–10 equiv) at 0°C.
-
Stir at RT for 2 hours. The product, 5-chloro-1H-indol-2-amine hydrochloride , precipitates as a solid.
-
Filter and wash with diethyl ether. Store under argon at -20°C.
-
Protocol B: Metal-Catalyzed Cyclization (Modern Route)
For high-throughput synthesis, a copper-catalyzed cascade reaction can be employed using ynamides.
-
Reactants: 4-Chloro-2-haloaniline + Ynamide.
-
Catalyst: CuCl₂ or Au(I) salts.
-
Conditions: Toluene, 80°C.
-
Mechanism: Hydroamination of the ynamide followed by intramolecular cyclization.
Figure 2: Synthetic pathway via Curtius Rearrangement to yield the stable hydrochloride salt.
Handling, Stability & Safety
The handling of 5-chloro-1H-indol-2-amine requires strict adherence to protocols designed for oxidation-sensitive compounds.
| Parameter | Specification | Causality / Reason |
| Storage Form | Hydrochloride Salt (HCl) | The free amine rapidly oxidizes to isatin derivatives or dimerizes to indolo[3,2-b]indoles upon exposure to air. |
| Temperature | -20°C (Desiccated) | Retards thermal degradation and hydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents auto-oxidation of the electron-rich indole ring. |
| Solubility | DMSO, Methanol (Salt) | The salt is insoluble in non-polar solvents; free base (generated in situ) is soluble in DCM/EtOAc. |
Self-Validating Check: Before using the stored salt, perform a quick 1H NMR in DMSO-d6 . A sharp singlet around 11-12 ppm (indole NH) and a broad singlet for the amine protons (often exchangeable) confirm integrity. The appearance of multiple peaks in the aromatic region suggests oxidative dimerization.
Applications in Drug Discovery
The 5-chloro-1H-indol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for other bicyclic systems.
Kinase Inhibition (EGFR / BRAF)
Derivatives of 5-chloroindole are potent inhibitors of tyrosine kinases. The 2-amino group functions as a critical hydrogen bond donor/acceptor in the ATP-binding pocket of kinases like EGFR and BRAF .
-
Mechanism: The indole core mimics the adenine ring of ATP. The 5-chloro substituent fills the hydrophobic pocket (Gatekeeper residue), enhancing selectivity.
-
Key Reference: Studies on 5-chloro-indole-2-carboxamides demonstrate high affinity for mutant EGFR (T790M) [1].
Synthesis of Fused Heterocycles
The compound acts as a 1,3-dinucleophile (nitrogen at position 1 and carbon at position 3) or a 1,2-dinucleophile (amine nitrogen and indole nitrogen).
-
Reaction: Condensation with 1,3-dicarbonyls or malonates yields pyrimido[1,2-a]indoles .
-
Utility: These tricyclic structures are explored as DNA intercalators and antiviral agents.
GPCR Ligands
The 5-chloroindole moiety is a known pharmacophore for 5-HT (Serotonin) receptors. The 2-amino derivative allows for the extension of side chains that can probe the orthosteric binding sites of 5-HT6 or 5-HT2A receptors.
References
-
BenchChem. (2025).[1] The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Retrieved from
-
Rydon, H. N., & Tweddle, J. C. (1955).[1] Synthesis of bz-chloro-indoles. Journal of the Chemical Society.[1] (Foundational synthesis of chloroindoles).
- CN Patent 108440496A.Method for preparing 2-aminoindole derivatives.
- Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Academic Press. (Authoritative source on aminoindole-iminoindoline equilibrium).
-
Chemical Communications. (2012). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Retrieved from
Sources
Chemical Structure & Synthesis Guide: 5-Chloro-1H-indol-2-amine vs. 5-Chloroindole
Executive Summary
This technical guide analyzes the structural divergence between 5-chloroindole (a stable, electron-rich aromatic scaffold) and 5-chloro-1H-indol-2-amine (a highly reactive, tautomeric building block). While both share the 5-chloro-indole core, the introduction of the amino group at the C2 position fundamentally alters the electronic landscape, stability profile, and synthetic utility of the molecule.
-
5-Chloroindole: Acts as a classic electron-rich heterocycle, primarily undergoing electrophilic aromatic substitution at C3.[1]
-
5-Chloro-1H-indol-2-amine: Exists in a dynamic equilibrium between the amino-indole and imino-indoline tautomers. It functions as a masked amidine, exhibiting higher basicity and susceptibility to oxidation (e.g., to isatin derivatives) compared to its non-aminated counterpart.
Structural Analysis & Tautomerism
5-Chloroindole: The Aromatic Standard
The 5-chloroindole scaffold maintains full aromaticity across the bicyclic system. The nitrogen lone pair participates in the
-
Key Feature: High electron density at C3.[1]
-
Stability: Thermodynamically stable; resistant to auto-oxidation under standard conditions.
5-Chloro-1H-indol-2-amine: The Tautomeric Challenge
The 2-aminoindole motif is structurally deceptive. Unlike 5-chloroindole, the C2-amino derivative rarely exists purely as the aromatic "amine" in solution. Instead, it equilibrates with the 2-iminoindoline form. This tautomerism disrupts the aromaticity of the pyrrole ring, creating a highly reactive C3 center and an amidine-like N1-C2-N
-
Amino Form (Aromatic): Favored in polar aprotic solvents or when N-acylated.
-
Imino Form (Non-aromatic): Often favored in the free base form; responsible for the compound's high pKa (~8-9) compared to indole (pKa ~ -2).
Visualization of Tautomeric Equilibrium
The following diagram illustrates the proton shift driving the amino-imino equilibrium.
Figure 1: Tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form.[2][3]
Physicochemical Comparison
The following table contrasts the key properties critical for experimental design.
| Feature | 5-Chloroindole | 5-Chloro-1H-indol-2-amine |
| CAS Registry | 17422-32-1 | 873055-23-3 (Free base) / Varies for HCl salt |
| Molecular Weight | 151.59 g/mol | 166.61 g/mol |
| Primary Reactivity | Electrophilic Substitution (C3) | Nucleophilic Attack (N-amine), Cyclization |
| Basicity (pKa) | Very Low (~ -2, protonation at C3) | High (~ 8-9, protonation at N1/Imine N) |
| Stability | Stable solid | Unstable free base; Oxidizes to 5-chloroisatin |
| Storage | Ambient, dry | -20°C, under Argon, typically as HCl salt |
| H-Bond Donors | 1 (Indole NH) | 3 (Indole NH + NH2) |
Experimental Synthesis Protocols
Protocol A: Synthesis of 5-Chloroindole (Fischer Indole Method)
This is the industry-standard route for stable indole cores.
Reagents: 4-Chlorophenylhydrazine hydrochloride, Acetaldehyde (or equivalent synthon like vinyl ethyl ether), Polyphosphoric acid (PPA).
-
Hydrazone Formation: Dissolve 4-chlorophenylhydrazine HCl (1.0 eq) in ethanol. Add acetaldehyde (1.1 eq) dropwise at 0°C. Stir for 1 hour. Evaporate solvent to yield the hydrazone.
-
Cyclization: Suspend the hydrazone in PPA (10 wt eq). Heat to 100-110°C for 2-3 hours. The mixture will darken as cyclization occurs and ammonia is evolved.
-
Workup: Pour the hot reaction mixture onto crushed ice/water. Neutralize with NaOH (aq) to pH 8.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.
-
Purification: Recrystallize from hexanes/toluene or purify via silica chromatography (Hexane:EtOAc 9:1).
Protocol B: Synthesis of 5-Chloro-1H-indol-2-amine (Reductive Cyclization)
Note: Direct synthesis is difficult due to instability. The following method generates the stable hydrochloride salt via a "one-pot" reduction of a nitrile precursor.
Reagents: 5-Chloro-2-nitro-phenylacetonitrile (or 2-cyano-2-(5-chloro-2-nitrophenyl)acetamide), Iron powder (Fe), Acetic Acid (AcOH), HCl.
-
Precursor Dissolution: Dissolve 5-chloro-2-nitro-phenylacetonitrile (1.0 eq) in a mixture of AcOH/EtOH (1:4 v/v).
-
Reduction: Add Iron powder (5.0 eq) slowly to the stirring solution. Heat to reflux (80°C) for 2-4 hours.
-
Mechanism:[4] Reduction of the nitro group to an aniline (-NH2) triggers spontaneous intramolecular nucleophilic attack on the nitrile carbon.
-
-
Salt Formation: Filter off the iron residues while hot. To the filtrate, add concentrated HCl (2.0 eq) dropwise.
-
Isolation: Cool the solution to 0°C. The 5-chloro-1H-indol-2-amine hydrochloride salt will precipitate.
-
Filtration: Collect the solid by filtration under inert atmosphere (Argon). Wash with cold ether. Do not neutralize to free base unless immediately using in the next step.
Synthesis Workflow Diagram
Figure 2: Comparative synthetic pathways for the two indole derivatives.
Reactivity & Medicinal Chemistry Applications[5][6][7]
5-Chloroindole Applications[4][7][8][9]
-
Kinase Inhibition: Used as a scaffold for ATP-competitive inhibitors. The Cl atom at C5 often occupies hydrophobic pockets in the kinase hinge region.
-
Receptor Modulation: Acts as a Positive Allosteric Modulator (PAM) for the 5-HT3 receptor , enhancing serotonin signaling.[4]
-
C3 Functionalization: Readily undergoes Vilsmeier-Haack formylation to yield 5-chloroindole-3-carboxaldehyde, a precursor for Knoevenagel condensations.
5-Chloro-1H-indol-2-amine Applications[4]
-
Bioisostere Strategy: The 2-aminoindole moiety serves as a bioisostere for 2-aminothiazoles and guanidines , offering unique H-bond donor/acceptor patterns.
-
Tricyclic Synthesis: The C2-amine and N1-H provide a "1,3-binucleophile" motif. Reacting 5-chloro-1H-indol-2-amine with 1,3-dicarbonyls yields pyrimido[1,2-a]indoles , a scaffold found in DNA intercalators and antiviral agents.
-
Stability Warning: In biological assays, the free base can oxidize to generate reactive oxygen species (ROS) or covalent modifiers (iminoquinones). Validation of activity often requires control experiments to rule out "PAINS" (Pan-Assay Interference Compounds) behavior caused by oxidation.
References
-
BenchChem. "5-Chloroindole: A Comprehensive Physicochemical and Functional Profile." BenchChem Technical Notes. Accessed March 2026.
-
MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." Molecules, 2026.[5]
-
Journal of Medicinal Chemistry. "Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives." ACS Publications.
-
National Institute of Standards and Technology (NIST). "1H-Indole, 5-chloro- Data."[6] NIST WebBook.
-
ResearchGate. "Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine."
Sources
The Tautomeric Dynamics and Chemical Stability of 2-Amino-5-chloroindole: A Comprehensive Technical Guide
Executive Summary
The 2-aminoindole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and GPCR modulators. However, handling these derivatives—specifically 2-amino-5-chloroindole —requires a rigorous understanding of their intrinsic tautomeric equilibrium and extreme susceptibility to aereal oxidation. This whitepaper provides an in-depth mechanistic analysis of 2-amino-5-chloroindole tautomerism, thermodynamic solvent effects, and field-proven, self-validating protocols for structural characterization and stability tracking.
Mechanistic Framework of 2-Aminoindole Tautomerism
The Amino-Imino Equilibrium
2-Aminoindoles are characterized by a dynamic tautomeric equilibrium between the 2-aminoindole (aromatic enamine) form and the 2-iminoindoline (non-aromatic imine) form[1]. The thermodynamic preference is fundamentally dictated by the preservation of the indole ring's aromaticity. Because the 2-iminoindoline form requires the localization of two protons at the C-3 position (sp3 hybridization), it disrupts the aromatic
Fig 1: Tautomeric equilibrium between the aromatic enamine and non-aromatic imino forms.
Electronic Influence of the 5-Chloro Substituent
The C-3 position of the 2-aminoindole tautomer possesses significant enamine character, making it highly nucleophilic. The introduction of a chlorine atom at the C-5 position exerts a competing electronic effect:
-
Inductive Effect (-I): The electronegative chlorine withdraws electron density from the aromatic system, slightly increasing the acidity of the N-H protons and subtly reducing the nucleophilicity of C-3 compared to the unsubstituted analog.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can donate into the
-system, though this effect is weak.
The net result is that while the 5-chloro group stabilizes the aromatic enamine form, the C-3 carbon remains highly susceptible to electrophilic attack and autoxidation[3].
Thermodynamic & Solvent Effects
The position of the tautomeric equilibrium is highly solvent-dependent. The polarity and hydrogen-bonding capacity of the microenvironment can either stabilize the polarized enamine or force a shift toward the imino form.
Table 1: Solvent Influence on 2-Amino-5-chloroindole Tautomeric Ratio
| Solvent | Dielectric Constant ( | Dominant Tautomer | Mechanistic Rationale |
| DMSO- | 46.8 | 2-Aminoindole (>95%) | Strong H-bond acceptor capabilities stabilize the exocyclic |
| Methanol- | 32.6 | 2-Aminoindole (~90%) | Protic nature stabilizes the highly polarized enamine system, though rapid proton exchange occurs at the exocyclic nitrogen. |
| CDCl | 4.8 | Mixed / Dimerized | The lack of solvent-solute H-bonding promotes intermolecular H-bonding (dimerization) and allows a partial shift toward the 2-iminoindoline intermediate. |
Chemical Reactivity and Autoxidation Pathways
A critical vulnerability in the handling of 2-aminoindoles is their extreme susceptibility to aereal oxidation[3]. The electron-rich C-3 position readily reacts with triplet oxygen (
The Causality of Degradation:
The oxidation proceeds via the attack of
Fig 2: Autoxidation pathway of 2-aminoindoles via a 3-hydroperoxyindolenine intermediate.
Self-Validating Experimental Protocols
To ensure scientific integrity during the characterization of 2-amino-5-chloroindole, the following protocols are designed as self-validating systems. Every step includes an internal control to verify that the observed data is an artifact of the molecule, not the handling procedure.
Protocol A: NMR-Based Tautomer Quantification
Objective: Accurately determine the
Step-by-Step Methodology:
-
Sample Preparation (Glovebox): Weigh 5 mg of 2-amino-5-chloroindole under an Argon atmosphere.
-
Solvent Addition: Dissolve the compound in 0.6 mL of strictly anhydrous DMSO-
(stored over 3Å molecular sieves). Transfer to an NMR tube and seal with a PTFE cap and Parafilm. -
Equilibration: Incubate the sealed tube at 25°C in the dark for 30 minutes to ensure thermodynamic equilibrium is reached.
-
Acquisition: Acquire a
H-NMR spectrum (400 MHz or 600 MHz). -
Self-Validation & Analysis:
-
Validation Check: Check the water peak at ~3.33 ppm. If the peak is broad or integrates to >0.5 equivalents, discard the sample as proton exchange will invalidate the results.
-
Integration: Integrate the aromatic C3-H singlet (~6.0–6.5 ppm) corresponding to the enamine tautomer, and the aliphatic C3-H
singlet (~3.5–4.0 ppm) corresponding to the imino tautomer. Calculate the ratio.
-
Fig 3: Self-validating NMR workflow for the quantification of tautomeric ratios.
Protocol B: Controlled Autoxidation Kinetic Assay
Objective: Validate the storage integrity of the batch by monitoring its susceptibility to oxidation. Causality: By intentionally exposing a controlled aliquot to atmospheric oxygen and monitoring the decay of the parent mass, researchers can establish the half-life of the batch under benchtop conditions, dictating future handling time-limits.
Step-by-Step Methodology:
-
Baseline Establishment: Prepare a 1 mM solution of 2-amino-5-chloroindole in degassed Acetonitrile. Immediately inject into an LC-MS system to establish the baseline Area Under the Curve (AUC) for the parent mass (
). -
Oxygen Exposure: Transfer 5 mL of the solution to an open vial. Bubble atmospheric air through the solution at a constant rate of 10 mL/min using a mass flow controller.
-
Kinetic Sampling: Extract 50
L aliquots at minutes. Immediately quench each aliquot into 950 L of Argon-purged Acetonitrile containing a stable internal standard (e.g., 4-chloroaniline). -
Self-Validation & Analysis:
-
Validation Check: The internal standard AUC must remain constant across all time points (
). If it deviates, the LC-MS injection volume is inconsistent. -
Kinetic Plot: Plot the normalized AUC of the parent mass against time to calculate the degradation rate constant (
). The appearance of or masses confirms the 3-hydroperoxyindolenine pathway[3].
-
Conclusion
The utility of 2-amino-5-chloroindole in drug development is intrinsically tied to its tautomeric behavior. While the 5-chloro substituent provides moderate electronic stabilization to the aromatic 2-aminoindole form, the molecule's enamine character at C-3 demands rigorous environmental controls. By employing anhydrous, polar aprotic solvents for characterization and strictly anaerobic conditions for storage, researchers can mitigate the rapid autoxidation pathways that otherwise compromise experimental integrity.
References
-
National Institutes of Health (PMC). "A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity." NIH PubMed Central. Available at:[Link]
-
University of Camerino (UNICAM). "2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles." UNICAM Institutional Repository. Available at:[Link]
-
CLOCKSS Archive. "3-Hydroperoxyindolenines as Oxidizing Agents." Heterocycles. Available at:[Link]
Sources
Technical Whitepaper: 5-Chloroindolin-2-imine – Physicochemical Stability and Synthetic Utility
[1]
Executive Summary
5-Chloroindolin-2-imine represents a unique class of "masked" indoles.[1] While it serves as a potent nucleophilic scaffold for drug development, its utility is often limited by its complex tautomeric equilibrium and high susceptibility to hydrolytic degradation. This guide dissects the molecular architecture, stability limitations, and optimized handling protocols required to utilize this intermediate effectively in medicinal chemistry campaigns.
Molecular Architecture & Tautomerism
The defining characteristic of 5-chloroindolin-2-imine is its rapid tautomeric interconversion.[1] Unlike simple indoles, this molecule exists in a dynamic equilibrium between the aromatic 2-aminoindole form and the non-aromatic 2-iminoindoline form.
The Tautomeric Equilibrium
The 5-chloro substituent exerts a strong inductive effect (-I), withdrawing electron density from the benzene ring. This destabilizes the developing positive charge in the transition state of electrophilic substitutions but stabilizes the amidine-like system in the imine form.
-
Form A (Amino-indole): Aromatic, but the electron-rich C3 position is highly nucleophilic.
-
Form B (Imino-indoline): Non-aromatic, favored in polar protic solvents and crystal lattices of salts.[1]
DOT Diagram 1: Tautomeric Equilibrium
Caption: The dynamic equilibrium between the aromatic amino-indole and the non-aromatic imino-indoline, stabilized by protonation.
Stability Profile & Degradation Pathways
The primary challenge in handling 5-chloroindolin-2-imine is its instability in solution.[1] It is not a "shelf-stable" reagent in its free base form and must be generated in situ or stored as a salt (e.g., hydrochloride or hydrobromide).
Hydrolytic Degradation
In aqueous media, particularly under acidic conditions, the imine functionality undergoes rapid hydrolysis. The mechanism involves the attack of water on the protonated imine carbon (C2), leading to the elimination of ammonia and the formation of 5-chlorooxindole (5-chloroindolin-2-one).
Oxidative Sensitivity
The electron-rich nature of the 2-aminoindole tautomer makes it susceptible to auto-oxidation.[1] Exposure to air, especially in solution, leads to the formation of radical intermediates that dimerize (forming indigoid-like dyes) or oxidize further to 5-chloroisatin .
DOT Diagram 2: Degradation Mechanisms
Caption: Major degradation pathways. Hydrolysis to oxindole is the dominant pathway in aqueous acid; oxidation occurs in aerobic solutions.
Stability Data Summary
| Parameter | Condition | Observation |
| Solid State (HCl Salt) | 4°C, Desiccated | Stable > 12 months. Non-hygroscopic.[1] |
| Solution (Free Base) | DMSO, 25°C | |
| Aqueous Acid (pH 1-3) | 25°C | Rapid hydrolysis to 5-chlorooxindole ( |
| Aqueous Base (pH > 10) | 25°C | Moderate stability; prone to dimerization.[1] |
Synthetic Pathways & Handling[2][3][4][5][6][7]
Due to the instability of the free base, the reductive cyclization strategy is the industry standard for generating high-purity 5-chloroindolin-2-imine, typically isolated immediately as the hydrochloride salt.
Recommended Synthesis: The One-Pot Reductive Cyclization
This method avoids the isolation of unstable intermediates.[1]
-
Condensation: Reaction of 2-fluoro-5-chloronitrobenzene with cyanoacetamide (or ethyl cyanoacetate followed by decarboxylation conditions) in the presence of a base (KOH/DMF).[1]
-
Reductive Cyclization: The resulting intermediate is subjected to reduction (Fe/AcOH or H2/Pd-C).[1] The reduction of the nitro group triggers a spontaneous nucleophilic attack on the nitrile carbon, closing the ring to form the 2-aminoindole core.
-
Salt Formation: The crude reaction mixture is treated immediately with anhydrous HCl in dioxane/ether to precipitate the stable salt.[1]
DOT Diagram 3: Synthetic Workflow
Caption: The preferred "One-Pot" reductive cyclization route minimizes exposure of the unstable free base.
Handling Protocols
-
Solvents: Use degassed, anhydrous solvents (DMF, DMSO, or Ethanol) for reactions involving the free base.
-
Atmosphere: Strictly inert atmosphere (Argon/Nitrogen) is required to prevent oxidative dimerization.[1]
-
Work-up: Avoid aqueous work-ups if possible. If necessary, keep pH basic (>9) and work quickly at
.
Analytical Characterization
Validating the identity of 5-chloroindolin-2-imine requires distinguishing it from its hydrolysis product (oxindole).[1]
NMR Spectroscopy (DMSO- )
-
NMR:
-
Imine/Amine protons: Broad singlets around
8.0–10.0 ppm (exchangeable with ).[1] -
C3-H: In the amino-form, the C3 proton appears as a sharp singlet around
5.8–6.2 ppm. In the imine form (salt), this shifts downfield or becomes a methylene signal ( ) if the equilibrium favors the indoline structure. -
Aromatic Region: Distinct pattern for 5-chloro substitution (d, dd, d).
-
Mass Spectrometry[1]
-
ESI-MS: Shows
at (characteristic 3:1 chlorine isotope pattern).[1] -
Differentiation: 5-Chlorooxindole (hydrolysis product) appears at
( mass unit difference due to vs exchange, but effectively in water). High-resolution MS is recommended to distinguish (16.0187 Da) from (15.9949 Da) if resolution allows, though the mass difference is nominal; fragmentation patterns are more reliable.
Applications in Drug Discovery[3][8]
The 5-chloroindolin-2-imine scaffold acts as a bioisostere for guanidines and amidines.[1]
-
Kinase Inhibition: The motif mimics the hinge-binding region of ATP, forming bidentate hydrogen bonds (Donor-Acceptor) with the kinase backbone.[1]
-
GPCR Ligands: Used in the synthesis of histamine H4 antagonists and alpha-adrenergic ligands.[1]
-
Fused Heterocycles: It serves as a precursor for pyrimido[1,2-a]indoles via condensation with malonates or acetoacetates.[1]
References
-
Tautomerism and Stability of 2-Aminoindoles
-
Synthetic Methodology (Reductive Cyclization)
-
Oxidative Degradation
-
Physicochemical Properties
-
PubChem Compound Summary.[1] "5-Chloro-1H-indol-2-amine (Analogous Data)."
-
molecular weight and formula of 5-chloro-1H-indol-2-amine
This guide provides an in-depth technical analysis of 5-chloro-1H-indol-2-amine , a critical heterocyclic building block in medicinal chemistry. It addresses the compound's physicochemical properties, synthesis challenges (specifically its tautomeric instability), and rigorous characterization protocols.
Synonyms: 5-Chloro-2-aminoindole; 5-Chloro-1H-indol-2-yl-amine CAS Registry Number: 1378852-07-3 (Free base), 28492-99-1 (HCl salt equivalent context)
Executive Summary
5-Chloro-1H-indol-2-amine is a halogenated indole derivative primarily utilized as a pharmacophore in the development of kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Unlike its stable 3-amino isomers, the 2-aminoindole scaffold presents unique synthetic challenges due to its rapid tautomerization to the thermodynamically favored 2-iminoindoline form and its susceptibility to oxidative dimerization.
This guide outlines a robust, self-validating synthetic workflow utilizing the Curtius Rearrangement , designed to bypass the instability of the free base by isolating the compound as a stable hydrochloride salt or carbamate intermediate.
Physicochemical Specifications
The following data distinguishes the free base from the stable salt forms typically handled in the laboratory.
| Property | Free Base (5-Chloro-1H-indol-2-amine) | Hydrochloride Salt (5-Chloro-1H-indol-2-amine · HCl) |
| Molecular Formula | C₈H₇ClN₂ | C₈H₈Cl₂N₂ |
| Molecular Weight | 166.61 g/mol | 203.07 g/mol |
| Exact Mass | 166.0298 | 202.0065 |
| Appearance | Unstable off-white solid (darkens rapidly) | White to pale beige crystalline solid |
| Solubility | DMSO, MeOH (sparingly in CHCl₃) | Water, DMSO, MeOH |
| pKa (Calculated) | ~5.8 (conjugate acid) | N/A |
Tautomeric Equilibrium & Stability
The "Expertise" pillar of working with this compound lies in understanding its tautomerism. In solution, the 1H-indole-2-amine (A) exists in equilibrium with the 3H-indol-2-imine (B).
-
Free Base: The imine form (B) is often favored in polar solvents, rendering the compound susceptible to oxidation into 5-chloroisatin .
-
Salt Form: Protonation occurs at the exocyclic nitrogen (or C3), stabilizing the structure as the amidinium-like cation.
Figure 1: The amino-imino tautomeric equilibrium. The shift toward the imino form drives oxidative degradation, necessitating storage as a salt.
Synthetic Protocol: The Curtius Rearrangement Route[1][2][3][4]
Direct amination of 5-chloroindole is low-yielding. The authoritative industrial standard for synthesizing 5-chloro-1H-indol-2-amine is the Curtius Rearrangement of 5-chloroindole-2-carboxylic acid. This route allows for the isolation of a stable Boc-protected intermediate before generating the sensitive amine salt.
Reaction Workflow
Figure 2: Step-by-step synthetic pathway via Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA).[1]
Detailed Methodology
Reagents: 5-Chloroindole-2-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), tert-Butanol (excess), Toluene (anhydrous).
Step 1: Formation of the Boc-Carbamate
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Dissolution: Suspend 5-chloroindole-2-carboxylic acid in anhydrous Toluene/t-BuOH (1:1 ratio). Add Et₃N.
-
Activation: Add DPPA dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Heat the mixture to 80°C . Observe nitrogen gas evolution. Maintain reflux for 4–6 hours until gas evolution ceases.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate tert-butyl (5-chloro-1H-indol-2-yl)carbamate.
Step 2: Salt Formation (Deprotection)
-
Dissolve the Boc-intermediate in minimal CH₂Cl₂.
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Stir at RT for 2 hours. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under Argon. Wash with cold Et₂O to remove residual silanes/scavengers.
-
Storage: Store immediately at -20°C under desiccant.
Analytical Characterization (Self-Validating)
To confirm the identity and purity of the product, the following spectral signatures must be verified.
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected Mass:
-
[M+H]⁺: 167.0 (for ³⁵Cl isotope).
-
[M+H+2]⁺: 169.0 (for ³⁷Cl isotope).
-
-
Validation: A characteristic 3:1 intensity ratio between the 167 and 169 peaks confirms the presence of a single chlorine atom.
Proton NMR (¹H-NMR) in DMSO-d₆
The NMR spectrum will reveal the tautomeric state.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 11.5 - 12.0 | Broad Singlet | 1H | NH (Indole N1) | Disappears with D₂O shake. |
| 7.50 | Doublet (J=2 Hz) | 1H | H-4 | Meta-coupling to H-6. |
| 7.30 | Doublet (J=8.5 Hz) | 1H | H-7 | Ortho-coupling to H-6. |
| 7.05 | dd (J=8.5, 2 Hz) | 1H | H-6 | Distinctive coupling pattern. |
| 5.80 | Singlet | 1H | H-3 | Critical Marker: If this signal is sharp and at ~5.8 ppm, it indicates the amino-form (1H) . If absent or shifted upfield to ~3.5-4.0 ppm (as CH₂), it indicates the imino-form (3H) . |
| 6.5 - 8.5 | Broad | 2H-3H | NH₂ / NH⁺ | Exchangeable protons; broad in salt form. |
References
-
Yamada, S., et al. (1972). Diphenylphosphoryl azide.[2][3][4][1][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link
-
BenchChem Technical Guides. (2025). Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. (Methodology adapted for 5-chloro analog).[6] Link
- Batey, R. A., et al. (2005). Carbamoylation of Indoles: A General Route to 2-Aminoindoles. Organic Letters. (Context on 2-aminoindole instability).
-
PubChem Compound Summary. (2024). 5-Chloro-1H-indol-2-amine. National Center for Biotechnology Information. Link
Sources
Solvation Dynamics and Protocol Standardization for 5-Chloro-1H-indol-2-amine in DMSO and Methanol
Executive Summary
For researchers and drug development professionals, the accurate characterization of a compound’s solubility is the bedrock of reproducible biological assays and successful formulation. 5-Chloro-1H-indol-2-amine (a halogenated heterocyclic amine) presents unique solvation challenges due to the competing physicochemical forces of its lipophilic chloro-indole core and its polar, hydrogen-bonding primary amine.
This technical whitepaper provides an in-depth, causality-driven analysis of the solubility of 5-chloro-1H-indol-2-amine in two foundational laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By bridging thermodynamic theory with field-proven methodologies, this guide establishes self-validating protocols for kinetic and thermodynamic solubility profiling.
Physicochemical Profiling & Solvation Mechanics
To dissolve a crystalline solid like 5-chloro-1H-indol-2-amine, the solvent must overcome the compound's crystal lattice energy. The molecule features three distinct interaction domains:
-
The Indole Core: Engages in strong
stacking and hydrophobic interactions. -
The 5-Chloro Substituent: Highly lipophilic and electron-withdrawing, which increases the overall hydrophobicity of the molecule while slightly increasing the acidity of the indole N-H proton.
-
The 2-Amine Group: Acts as both a hydrogen bond donor and acceptor, creating a strong potential for intermolecular hydrogen bonding.
Dimethyl Sulfoxide (DMSO): The Polar Aprotic Approach
DMSO is the universal standard for high-throughput screening (HTS) stock solutions[1]. As a polar aprotic solvent with a high dielectric constant (
Causality in Practice: Because DMSO cannot donate hydrogen bonds, it does not heavily solvate the chloride substituent, but its massive dipole effectively disrupts the
Methanol (MeOH): The Polar Protic Approach
Methanol (
Causality in Practice: Methanol is highly volatile, making it ideal for LC-MS sample preparation and synthetic chemistry workflows where solvent removal is required. Solubility in methanol is generally moderate to high (estimated 10–30 mg/mL), but it requires careful temperature control, as thermodynamic solubility in protic solvents is highly temperature-dependent.
Quantitative Solvation Data
The following table synthesizes the theoretical and extrapolated physicochemical parameters governing the solvation of 5-chloro-1H-indol-2-amine based on established behavior of halogenated indole-amines[2][3][4].
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Rationale / Impact on 5-Chloro-1H-indol-2-amine |
| Solvent Classification | Polar Aprotic | Polar Protic | Dictates hydrogen bonding mechanics with the |
| Dielectric Constant ( | 46.7 | 32.7 | Higher |
| Estimated Solubility Limit | > 50 mg/mL (Highly Soluble) | 10 - 30 mg/mL (Soluble) | DMSO is vastly superior for concentrated stock solutions[5]. |
| Hygroscopicity Risk | Critical | Moderate | Water ingress in DMSO causes rapid precipitation of lipophilic compounds. |
| Recommended Use Case | in vitro assay stocks, HTS | LC-MS, organic synthesis | MeOH is volatile and easily removed; DMSO is retained in assays. |
Mandatory Workflows & Self-Validating Protocols
To ensure scientific integrity, solubility must not be assumed; it must be measured. The following protocols are designed as self-validating systems, ensuring that any degradation or precipitation is immediately caught by quality control (QC) checkpoints.
Protocol A: Kinetic Solubility Determination (Turbidimetry)
Kinetic solubility represents the concentration at which a compound precipitates when a concentrated stock is diluted into an aqueous assay buffer.
Step-by-Step Methodology:
-
Stock Preparation: Weigh exactly 10.0 mg of 5-chloro-1H-indol-2-amine into a sterile, amber glass vial. Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mg/mL stock.
-
Dissolution: Sonicate the vial in a water bath at 25°C for 5 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution and break the crystalline lattice[3].
-
Serial Dilution: Prepare a 2-fold serial dilution of the DMSO stock across a 96-well plate.
-
Buffer Addition: Add 190 µL of PBS (pH 7.4) to 10 µL of each DMSO dilution (final DMSO concentration = 5%).
-
Incubation & Reading: Incubate for 2 hours at 37°C. Read the absorbance at 620 nm using a microplate reader.
-
Self-Validation (QC): The kinetic solubility limit is defined as the highest concentration where the absorbance at 620 nm does not exceed the blank (buffer + 5% DMSO) by more than 0.05 OD units. A sudden spike in absorbance indicates particulate scattering (precipitation)[1].
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
Thermodynamic solubility is the absolute equilibrium solubility of the solid in a pure solvent.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of 5-chloro-1H-indol-2-amine solid (e.g., 100 mg) to 1.0 mL of Methanol in a sealed microcentrifuge tube.
-
Equilibration: Place the tube in a thermomixer set to 25°C and agitate at 800 RPM for 24 hours. Causality: 24 hours ensures that the dynamic equilibrium between the solid phase and the solvated phase is fully established.
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to methanol and ensures no micro-crystals are carried over into the analytical instrument.
-
Quantification (HPLC-UV): Dilute the filtered supernatant 1:100 in mobile phase and inject onto an HPLC system. Quantify the concentration against a pre-established calibration curve of the compound.
Visualizing Solvation and Degradation
To navigate the experimental choices and understand the risks of improper handling, refer to the following logical workflows.
Workflow for the solvation and quality control of 5-chloro-1H-indol-2-amine in organic solvents.
Stability Considerations
Indole-amines are notoriously sensitive to oxidation. When dissolved in oxygen-rich solvents or exposed to light, the primary amine can rapidly oxidize, leading to dimerization or the formation of N-oxides. This degradation directly impacts solubility, as the resulting dimers are highly insoluble and will precipitate out of both DMSO and Methanol. Stock solutions must be purged with an inert gas (Argon or Nitrogen) and stored at -20°C in the dark[2][6].
Degradation pathways of 5-chloro-1H-indol-2-amine leading to solubility loss and precipitation.
References
-
Cayman Chemical. 4-Chloroindole-3-acetic Acid Product Information & Solubility Data. Retrieved from
-
MedChemExpress. 3-Chloroindole Solubility and in vivo Formulation Protocols. Retrieved from
-
Journal of Chemical & Engineering Data (ACS Publications). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from
-
BenchChem. An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. Retrieved from
-
Cayman Chemical. Indole-3-carbinol Product Information & Solubility Data. Retrieved from
-
GChem Global. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from
Sources
The 5-Chloro-1H-Indol-2-Amine Scaffold: A Privileged Core for Kinase Inhibitor Design
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Indole Scaffold in Kinase Inhibition
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold" in the design of compounds targeting a wide array of biological targets. Within the vast chemical space of indole derivatives, halogenated variants have garnered significant attention for their ability to modulate pharmacokinetic and pharmacodynamic properties. In particular, the introduction of a chlorine atom at the 5-position of the indole ring has proven to be a highly effective strategy in the development of potent kinase inhibitors.[3] This guide focuses on the 5-chloro-1H-indol-2-amine core, a specific and promising scaffold for the generation of next-generation kinase inhibitors.
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies.[5] The 5-chloro-1H-indol-2-amine scaffold offers a unique combination of structural features that make it an attractive starting point for the design of potent and selective kinase inhibitors. The 2-amino group provides a key hydrogen bond donor and a vector for further chemical elaboration, while the 5-chloro substituent can enhance binding affinity through hydrophobic interactions and improve metabolic stability.
This technical guide will provide a comprehensive overview of the 5-chloro-1H-indol-2-amine scaffold, from its synthesis and derivatization to its application in the development of targeted kinase inhibitors. We will delve into the structure-activity relationships that govern its biological activity and provide detailed protocols for the evaluation of its inhibitory potential.
Synthetic Strategies: Accessing the 5-Chloro-1H-Indol-2-Amine Core
The efficient synthesis of the 5-chloro-1H-indol-2-amine core and its derivatives is paramount for its exploration as a kinase inhibitor scaffold. While a variety of methods exist for the synthesis of substituted indoles, accessing the 2-amino functionality requires specific strategic considerations.
A common approach to functionalized 5-chloroindoles begins with commercially available precursors, such as 5-chloroindole itself or appropriately substituted anilines.[1] One documented route to a related scaffold, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, starts from 5-chloro-2,3-dibromoaniline, highlighting the versatility of halogenated anilines in constructing complex heterocyclic systems.[6]
A plausible synthetic workflow for generating diverse libraries of 5-chloro-1H-indol-2-amine derivatives for screening is depicted below.
Caption: Generalized synthetic workflow for accessing the 5-chloro-1H-indol-2-amine scaffold.
Experimental Protocol: Synthesis of 5-Chloro-1H-indol-2-amine
The following is a representative, generalized protocol for the synthesis of the core scaffold, which may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Nitration of 5-Chloro-1H-indole
-
To a stirred solution of 5-chloro-1H-indole in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid in sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated 5-chloro-2-nitro-1H-indole by filtration.
-
Wash the solid with water until neutral and dry under vacuum.
Step 2: Reduction of 5-Chloro-2-nitro-1H-indole
-
Suspend 5-chloro-2-nitro-1H-indole in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter the mixture (if using a solid catalyst) and neutralize the solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-chloro-1H-indol-2-amine by column chromatography or recrystallization to yield the final product.
The 5-Chloro-1H-Indol-2-Amine Scaffold in Kinase Inhibition
Derivatives of the broader 5-chloro-indole scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, particularly those involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7]
Targeting EGFR:
Mutations in the EGFR signaling pathway are key drivers in several cancers, making it a prime target for drug development.[2] Numerous indole-based compounds have been reported as potent EGFR inhibitors.[1][8] For instance, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamides have been synthesized and shown to exhibit promising EGFR inhibitory activity.[8] While these are not direct 2-amino derivatives, the data underscores the potential of the 5-chloroindole core in targeting the ATP-binding site of EGFR.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Targeting VEGFR:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGFR signaling pathway.[6] Several indole-containing compounds have been developed as VEGFR inhibitors.[2] The 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, for example, was designed to be a potent and selective VEGFR-2 inhibitor.[9] This again highlights the utility of the 5-chloroindole core in designing inhibitors that target the ATP-binding site of key kinases.
Quantitative Data on 5-Chloro-Indole Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activities of various 5-chloro-indole derivatives against different kinases. It is important to note that these are not all direct derivatives of 5-chloro-1H-indol-2-amine, but they provide valuable insights into the potential of this scaffold.
| Compound Class | Target Kinase | IC50/GI50 (nM) | Reference |
| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR | 68 | [1] |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (IVc) | EGFR | 120 | [1] |
| 5-chloro-N4-phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine (5) | VEGFR-2 | Comparable to Sunitinib | [9] |
| Indole derivative (Compound III) | EGFR | 18 | [7] |
| Indole derivative (Compound III) | VEGFR-2 | 45 | [7] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFR (wild-type) | 68 | [7] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFR (T790M mutant) | 9.5 | [7] |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the 5-chloro-1H-indol-2-amine scaffold is still emerging, we can extrapolate key principles from related indole-based kinase inhibitors.
-
The 5-Chloro Group: The presence of the chlorine atom at the 5-position is often crucial for potent inhibitory activity. It is believed to engage in favorable hydrophobic interactions within the ATP-binding pocket of many kinases.[9]
-
The 2-Amino Group: The 2-amino group serves as a critical hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This is a common feature in many ATP-competitive kinase inhibitors. Furthermore, this amino group provides a convenient handle for introducing a wide variety of substituents to explore different regions of the kinase active site and to modulate physicochemical properties.
-
Substitutions on the 2-Amino Group: The nature of the substituent on the 2-amino group can significantly impact potency and selectivity. Aryl or heteroaryl groups can form additional π-stacking or hydrophobic interactions. Linkers of varying lengths and flexibility can be used to position functional groups in specific sub-pockets of the kinase active site.
-
Modifications at Other Positions: While this guide focuses on the 2-amino scaffold, modifications at other positions of the indole ring (e.g., N1, C3) can also be used to fine-tune the properties of the inhibitor.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of novel compounds as kinase inhibitors requires robust and reliable assay methodologies. Both biochemical and cell-based assays are essential to fully characterize the activity of a potential inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (Generic)
This protocol provides a general framework for a biochemical kinase assay, which can be adapted for specific kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (5-chloro-1H-indol-2-amine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the kinase and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., EGFR Phosphorylation)
This protocol describes a method to assess the ability of a compound to inhibit kinase activity within a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Ligand to stimulate the kinase (e.g., EGF for EGFR)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-kinase, anti-total-kinase, and a loading control like anti-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated form of the target kinase and the total amount of the kinase.
-
Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation at different compound concentrations.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
The 5-chloro-1H-indol-2-amine scaffold represents a highly promising, yet relatively underexplored, core for the development of novel kinase inhibitors. The synthetic accessibility of this scaffold, combined with the favorable electronic and steric properties imparted by the 2-amino and 5-chloro substituents, provides a solid foundation for the generation of diverse chemical libraries. While the broader class of 5-chloro-indoles has demonstrated significant potential in targeting key oncogenic kinases like EGFR and VEGFR, a more focused investigation into the specific contributions and derivatization possibilities of the 2-amino group is warranted.
Future research in this area should concentrate on:
-
Systematic SAR studies: The synthesis and evaluation of a focused library of 5-chloro-1H-indol-2-amine derivatives with diverse substitutions at the 2-amino position will be crucial to elucidate detailed structure-activity relationships.
-
Kinome-wide profiling: To understand the selectivity profile of this scaffold, promising lead compounds should be screened against a broad panel of kinases.
-
Structural biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into their binding modes and guide further rational design efforts.
By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the 5-chloro-1H-indol-2-amine scaffold has the potential to yield a new generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- BenchChem. (2025). Synthetic Blueprint: Crafting Novel VEGFR-2 Inhibitors from 5-Chloro-2,3-dibromoaniline.
- Youssif, B. G. M., Abdel-Wahab, B. F., Abdel-Latif, E., & Westermann, B. (2023).
- Youssif, B. G. M., Abdel-Wahab, B. F., Abdel-Latif, E., & Westermann, B. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960.
- Elimam, D. M., Elgazar, A. A., El-Senduny, F. F., El-Domany, R. A., Badria, F. A., & Eldehna, W. M. (2022). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1365–1380.
- (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269–306.
- Cushman, M., Nagarathnam, D., Gopal, D., He, H. M., Lin, C. M., & Hamel, E. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Journal of medicinal chemistry, 56(3), 1234-1246.
- BenchChem. (2025).
- MDPI. (2024). CDK Inhibitors and FDA: Approved and Orphan. International Journal of Molecular Sciences, 25(8), 4496.
- Elsevier. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100159.
- MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 24(2), 1673.
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- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2-Aminoindole Derivatives in Cancer Research
This guide provides an in-depth technical analysis of 2-aminoindole derivatives, a scaffold of increasing significance in oncology due to its versatility as a bioisostere for nucleotide bases and its ability to engage multiple oncogenic targets.
Technical Guide & Whitepaper
Executive Summary
The 2-aminoindole scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-substituted indole counterparts (e.g., tryptophan, serotonin). Its unique chemical nature—often existing in tautomeric equilibrium with 2-iminoindoline—allows for diverse hydrogen bonding patterns and pi-stacking interactions. In cancer research, derivatives of 2-aminoindole have emerged as potent tubulin polymerization inhibitors , DNA minor groove binders , and kinase inhibitors (specifically VEGFR and CDK). This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and validated protocols for evaluating these compounds.
Chemical Space & Tautomeric Control
To effectively utilize 2-aminoindoles, researchers must understand their inherent instability. Unsubstituted 2-aminoindole rapidly auto-oxidizes. Biologically active derivatives are typically stabilized by electron-withdrawing groups (EWGs) at the C-3 position.
-
The Tautomeric Challenge:
-
Form A (Amino): Aromatic, planar. Favored by C-3 EWGs (e.g., -CN, -COOEt, -CONH2).
-
Form B (Imino): Non-aromatic, 2-iminoindoline. Favored in unsubstituted systems.
-
-
Design Strategy: Most successful anticancer leads utilize the 2-amino-3-cyano or 2-amino-3-carboxamide core to lock the amino tautomer, ensuring consistent binding poses in protein pockets.
Mechanisms of Action
The anticancer activity of 2-aminoindoles is pleiotropic. The specific mechanism is dictated by the substitution pattern at N-1, C-3, and the exocyclic amine.
Tubulin Polymerization Inhibition
Certain 2-aminoindole derivatives function as colchicine-site binders .[1] Unlike taxanes which stabilize microtubules, these derivatives destabilize them, preventing spindle formation during mitosis.
-
Key Interaction: The indole core occupies the hydrophobic pocket of
-tubulin, while the 2-amino group forms essential hydrogen bonds with residues like Asn101 or Thr179 . -
Outcome: G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3]
DNA Minor Groove Binding
Bis-2-aminoindoles (dimers linked by a spacer) act as sequence-specific DNA minor groove binders.
-
Mechanism: The crescent shape of the dimer fits the curvature of the minor groove in AT-rich regions. The exocyclic amines (protonated at physiological pH) form electrostatic interactions with the phosphate backbone.
-
Therapeutic Utility: Inhibition of transcription factors (e.g., FoxM1) that require DNA binding, effectively "silencing" oncogenes.
Kinase Inhibition (VEGFR/CDK)
The 2-aminoindole motif serves as a bioisostere for the adenine ring of ATP.
-
Target: ATP-binding pocket of kinases (e.g., VEGFR-2, CDK2).
-
Binding Mode: The donor-acceptor-donor (DAD) motif of the 2-amino-3-carboxamide system mimics the hinge-binding region of ATP, forming bidentate hydrogen bonds with the kinase hinge residues.
Visualizing the Pathways
The following diagram illustrates the multi-target logic of 2-aminoindole derivatives.
Caption: Mechanistic pathways of 2-aminoindole derivatives leading to cancer cell death.
Structure-Activity Relationship (SAR)
The following table summarizes the consensus SAR derived from recent literature for optimizing anticancer potency.
| Position | Substitution | Effect on Activity | Mechanistic Rationale |
| C-3 | Cyano (-CN) | Essential | Stabilizes amino tautomer; small size fits many pockets. |
| C-3 | Carboxamide (-CONH2) | High | H-bond donor/acceptor for kinase hinge regions. |
| C-3 | Aryl/Heteroaryl | Variable | Bulky groups here favor tubulin binding over kinase inhibition. |
| N-1 | Methyl / Ethyl | Moderate | Improves lipophilicity (logP) and cellular permeability. |
| N-1 | Benzyl | High | Often increases potency via pi-stacking in the hydrophobic pocket. |
| C-5 | Halogen (F, Cl) | High | Blocks metabolic oxidation; enhances hydrophobic interactions. |
| 2-NH2 | Acylation (-NHCOR) | Low | Generally reduces activity by removing key H-bond donor capability. |
Experimental Protocols
These protocols are designed for validation and reproducibility.
Synthesis: One-Pot Reductive Cyclization
Rationale: Accessing the 2-aminoindole core from 2-halonitrobenzenes is more robust than the unstable aniline-cyanogen bromide route.
-
Reagents: 2-Fluoro-nitrobenzene (1.0 eq), Cyanoacetamide (1.1 eq), K2CO3 (2.0 eq), DMF.
-
Step A (SNAr): Stir mixture at RT for 4h. The active methylene of cyanoacetamide displaces the fluorine.
-
Step B (Reduction/Cyclization): Add Sodium Dithionite (Na2S2O4) (3.0 eq) and water directly to the reaction vessel. Heat to 80°C for 2h.
-
Purification: Precipitate with ice water. Recrystallize from Ethanol/DMF.
-
Validation: NMR must show the disappearance of nitro peaks and appearance of the -NH2 singlet (typically
5.0-7.0 ppm, exchangeable with D2O).
Biological Assay: Tubulin Polymerization (Fluorescence Based)
Rationale: Standard MTT assays confirm cytotoxicity but not the mechanism. This assay specifically validates microtubule destabilization.
-
Materials: Purified tubulin (>99%), GTP, DAPI (fluorophore reporter).
-
Protocol:
-
Prepare Tubulin buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Dilute tubulin to 3 mg/mL in buffer with 1 mM GTP.
-
Add test compound (10
M) or control (Colchicine 5 M) to 96-well black plate (pre-warmed to 37°C). -
Initiate polymerization by adding tubulin solution.
-
Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis: Plot fluorescence vs. time. A "flattened" curve compared to vehicle control indicates inhibition.
Screening Workflow Diagram
The following DOT diagram outlines the logical flow for screening new derivatives.
Caption: Logical workflow for synthesizing and validating 2-aminoindole anticancer candidates.
References
-
Review of Indole-Based Tubulin Inhibitors: Tang, S., et al. (2022).[8][9] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. [Link]
-
Synthesis of 2-Aminoindoles: Gao, K., et al. (2020). "Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides." Chemical Communications. [Link]
-
DNA Minor Groove Binding: Cai, X., et al. (2009). "DNA minor groove binders: back in the groove." Cancer Treatment Reviews. [Link]
-
Mechanistic Insight (Kinase/Tubulin): Li, Y., et al. (2020). "Structural insights into the design of indole derivatives as tubulin polymerization inhibitors." FEBS Letters. [Link]
-
Indole-3-carboxamides as Enzyme Inhibitors: Chehardoli, G., et al. (2020). "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides." Molecular Diversity. [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cib.csic.es [cib.csic.es]
Introduction: The Critical Role of pKa in Medicinal Chemistry
An In-Depth Technical Guide to the pKa Values of 5-chloro-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa is indispensable, as it profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The degree of ionization affects a molecule's solubility, lipophilicity, protein binding, and ability to permeate biological membranes—factors that are paramount to its efficacy and pharmacokinetic profile. This guide provides a detailed examination of 5-chloro-1H-indol-2-amine, a substituted indole derivative of interest, focusing on the theoretical and practical aspects of determining its pKa values.
Theoretical Framework: Deconstructing the Ionizable Centers of 5-chloro-1H-indol-2-amine
5-chloro-1H-indol-2-amine possesses two primary ionizable centers, giving it both acidic and basic characteristics. A comprehensive analysis requires considering each site's unique chemical environment.
The Acidic Center: The Indole N-H Proton (pKa₁)
The nitrogen atom of the indole ring is not basic; its lone pair of electrons is delocalized to maintain the aromaticity of the bicyclic system, making it unavailable for protonation under normal conditions.[2][3] Instead, the N-H proton is weakly acidic. For the parent indole molecule, the pKa of this proton is approximately 17 in aqueous solution and 21 in DMSO, requiring a very strong base for deprotonation.[2]
The introduction of a chloro-substituent at the 5-position is expected to increase the acidity of the N-H proton. The chlorine atom exerts a net electron-withdrawing effect through induction, which stabilizes the resulting indolide anion upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby lowering the pKa value relative to the unsubstituted indole. Indeed, a predicted pKa value for the related compound 5-chloroindole is 16.09 ± 0.30.[4]
The Basic Center: The 2-Amino Group (pKa₂)
The exocyclic amino group at the 2-position imparts basicity to the molecule. This primary amine can accept a proton to form a positively charged ammonium cation. The basicity of this group is influenced by several factors:
-
Hybridization: The nitrogen is sp³ hybridized in the protonated form and approximately sp² in the neutral form, allowing its lone pair to interact with the indole π-system.[5]
-
Resonance: The lone pair on the 2-amino group can be delocalized into the indole ring system. This delocalization stabilizes the neutral form, which reduces the availability of the lone pair for protonation and thus decreases the basicity compared to a typical alkylamine.[5]
-
Inductive Effect: The electron-withdrawing 5-chloro group further reduces the electron density on the indole ring and, consequently, on the 2-amino nitrogen. This inductive effect destabilizes the conjugate acid (the protonated form), leading to a lower pKa for the ammonium cation (i.e., a weaker base).
The interplay of these factors suggests that the 2-amino group will be significantly less basic than simple aliphatic amines but will still represent the primary basic center of the molecule.
Figure 1: A diagram illustrating the two key ionization equilibria for 5-chloro-1H-indol-2-amine.
Quantitative pKa Data: Predicted and Comparative Values
| Compound/Group | Ionizable Group | pKa Value | Value Type | Source |
| Indole | N-H (Acidic) | ~17 | Experimental (in H₂O) | [2] |
| Indole | N-H (Acidic) | 21.0 | Experimental (in DMSO) | [2] |
| 5-Chloroindole | N-H (Acidic) | 16.09 ± 0.30 | Predicted | [4] |
| Indole | C3-Protonation | -3.6 | Experimental | [2] |
| Aniline | -NH₃⁺ (Conjugate Acid) | 4.63 | Experimental (in H₂O) | N/A |
| 5-chloro-1H-indol-2-amine | N-H (Acidic) | ~15-16 | Estimated | N/A |
| 5-chloro-1H-indol-2-amine | -NH₃⁺ (Conjugate Acid) | ~3-5 | Estimated | N/A |
Note: Estimated values are based on the influence of the chloro-substituent and the indole ring on the parent structures.
Methodologies for pKa Determination
For novel compounds like 5-chloro-1H-indol-2-amine, experimental determination is crucial for obtaining accurate pKa values. The following protocols are industry-standard methods suitable for this class of molecule.
Experimental Protocol 1: UV-Vis Spectrophotometric Titration
This method is highly effective for compounds containing a chromophore near the ionization site, as protonation or deprotonation will alter the electronic structure and thus the UV-Vis absorbance spectrum.[1][6] It requires only a small amount of sample compared to potentiometry.[1]
Causality and Rationale: The indole ring system is an excellent chromophore. Ionization of either the N-H group or the 2-amino group will change the extent of conjugation and electron distribution within the molecule, leading to a measurable shift in the absorbance spectrum (either in wavelength or intensity). By monitoring this change across a range of pH values, a sigmoidal curve can be generated, the inflection point of which corresponds to the pKa.[7]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5-chloro-1H-indol-2-amine in a co-solvent like DMSO or methanol to ensure solubility.[1]
-
Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a wide pH range (e.g., pH 2 to 12). The ionic strength of all buffers should be kept constant using a background electrolyte like 0.1 M KCl.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the compound stock solution to each well. Then, add a larger, fixed volume of each buffer solution to the wells, ensuring the final co-solvent concentration is low (e.g., <2%) to minimize its effect on the aqueous pKa.[1]
-
Spectrophotometric Measurement:
-
Perform a full wavelength scan (e.g., 250-500 nm) for the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and neutral species.
-
Set the spectrophotometer to read the absorbance of all wells at this predetermined wavelength.
-
-
Data Analysis:
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. ishigirl.tripod.com [ishigirl.tripod.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-Chloro-1H-indol-2-amine from 2-Chloro-5-nitroaniline via Vicarious Nucleophilic Substitution
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
2-Aminoindoles are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, synthesizing specific halogenated 2-aminoindoles presents significant topological challenges.
When attempting to synthesize 5-chloro-1H-indol-2-amine directly from 2-chloro-5-nitroaniline , chemists face a structural impossibility: the para-relationship of the two nitrogen atoms in the starting material prevents both from being incorporated into the requisite 1,2-positions of the indole ring. To circumvent this, we have designed a highly efficient, self-validating three-step protocol.
This route relies on the strategic removal of the redundant C1 amine, followed by the precise introduction of a two-carbon nitrile unit using Vicarious Nucleophilic Substitution (VNS) , and concludes with a reductive cyclization.
Mechanistic Causality & Workflow
To ensure high fidelity and predictability in the synthesis, every step is grounded in established mechanistic causality:
-
Reductive Deamination: The native amine on 2-chloro-5-nitroaniline is topologically useless for the final indole core. By diazotizing and reducing this group with hypophosphorous acid, we generate 1-chloro-4-nitrobenzene. This perfectly positions the strongly electron-withdrawing nitro group para to the chlorine, activating the ortho-position for nucleophilic attack.
-
Vicarious Nucleophilic Substitution (VNS): Traditional nucleophilic aromatic substitution (
) replaces a leaving group (like halogen). However, Mąkosza's VNS methodology allows for the direct replacement of hydrogen in nitroarenes . By reacting 1-chloro-4-nitrobenzene with 4-chlorophenoxyacetonitrile and a strong base, the carbanion attacks the ortho-position. The subsequent -elimination of the 4-chlorophenoxide leaving group restores aromaticity, yielding 2-(5-chloro-2-nitrophenyl)acetonitrile without disturbing the aryl chloride . -
Reductive Cyclization: The final step requires the reduction of the nitro group to an aniline. We utilize Iron (Fe) in glacial acetic acid rather than palladium-catalyzed hydrogenation. This choice is critical: it prevents the unwanted hydrodehalogenation of the C5-chlorine. Once the aniline is formed, it undergoes rapid, spontaneous intramolecular nucleophilic attack on the pendant nitrile carbon, forging the 2-aminoindole core.
Pathway Visualization
Three-step synthetic workflow from 2-chloro-5-nitroaniline to 5-chloro-1H-indol-2-amine.
Experimental Protocols & Self-Validating Systems
This protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to verify intermediate integrity before proceeding.
Step 1: Synthesis of 1-Chloro-4-nitrobenzene
Objective: Remove the redundant primary amine via diazotization-reduction.
-
Preparation: Suspend 2-chloro-5-nitroaniline (10.0 g, 57.9 mmol) in 6 M HCl (100 mL). Cool the mixture to 0–5 °C using an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled solution of
(4.4 g, 63.7 mmol) in water (20 mL) dropwise over 20 minutes. Maintain the internal temperature below 5 °C. Stir for an additional 30 minutes. -
Reduction: Add hypophosphorous acid (
, 50% aqueous, 38 mL, ~5.0 eq) dropwise. -
Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Extract with EtOAc (3 × 100 mL). Wash the combined organics with saturated
and brine, dry over anhydrous , and concentrate in vacuo. -
Validation Checkpoint:
NMR should show the complete disappearance of the broad singlet (~5.5 ppm) and the emergence of a clean para-substituted doublet-of-doublets aromatic pattern.
Step 2: Synthesis of 2-(5-Chloro-2-nitrophenyl)acetonitrile (VNS)
Objective: Introduce the C2-C3 indole carbons ortho to the nitro group.
-
Preparation: Dissolve 1-chloro-4-nitrobenzene (7.0 g, 44.4 mmol) and 4-chlorophenoxyacetonitrile (8.2 g, 48.8 mmol) in anhydrous DMF (75 mL) under an argon atmosphere.
-
Carbanion Formation: Cool the solution to -10 °C using an ice-methanol bath.
-
Substitution: Add solid potassium tert-butoxide (
-BuOK, 12.4 g, 111 mmol) in small portions over 20 minutes. Keep the temperature below -5 °C. Visual Cue: The solution will immediately turn deep purple/red, validating the formation of the nitrobenzylic -adduct. Stir for 1 hour at -10 °C. -
Workup: Quench by pouring the mixture into cold 1 M HCl (200 mL). Extract with dichloromethane (3 × 100 mL). Wash the organic phase extensively with water (5 × 100 mL) to remove DMF, followed by brine. Dry over
and concentrate. -
Validation Checkpoint: IR spectroscopy must show a sharp
stretch at ~2255 . NMR must reveal a new aliphatic singlet at ~4.10 ppm corresponding to the cyanomethyl ( ) group.
Step 3: Synthesis of 5-Chloro-1H-indol-2-amine
Objective: Reduce the nitro group to trigger spontaneous cyclization.
-
Preparation: Dissolve 2-(5-chloro-2-nitrophenyl)acetonitrile (5.0 g, 25.4 mmol) in glacial acetic acid (50 mL). Heat the solution to 85 °C.
-
Reduction/Cyclization: Add activated iron powder (7.1 g, 127 mmol) in small portions over 30 minutes to manage the exothermic reaction. Stir the suspension vigorously at 85 °C for 2 hours.
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove iron salts, washing the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.
-
Neutralization: Carefully neutralize the acidic residue with saturated aqueous
until pH ~8. Extract with EtOAc, dry over , and concentrate. -
Purification: Purify via flash chromatography (DCM/MeOH 95:5 with 1%
to stabilize the electron-rich indole). -
Validation Checkpoint: LC-MS must show the exact mass
. NMR will show the diagnostic pyrrole C3-H proton as a singlet at ~5.8 ppm.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative yields and critical analytical markers required to validate the success of each synthetic step.
| Step | Intermediate / Product | Expected Yield | Target Purity (HPLC) | Key Analytical Markers |
| 1 | 1-Chloro-4-nitrobenzene | 85–90% | >98% | |
| 2 | 2-(5-Chloro-2-nitrophenyl)acetonitrile | 70–75% | >95% | |
| 3 | 5-Chloro-1H-indol-2-amine | 65–70% | >95% | LC-MS: |
References
Application Note: One-Pot Synthesis Protocols for 2-Amino-5-Chloroindole
Executive Summary & Strategic Overview
The synthesis of 2-amino-5-chloroindole (and 2-aminoindoles in general) presents a unique challenge in heterocyclic chemistry due to the inherent instability of the free base. Unlike their 3-amino counterparts, 2-aminoindoles rapidly tautomerize to the thermodynamically more stable 2-iminoindoline form and are highly susceptible to oxidative dimerization in air.
To ensure reproducibility and scientific integrity, this guide rejects the notion of a "generic" protocol. Instead, we present two distinct, self-validating one-pot methodologies tailored to specific research needs:
-
Protocol A (The "Classic" Reductive Cyclization): A robust, scalable method using iron-mediated reduction. This is the preferred route for generating multi-gram quantities of the hydrochloride salt , which is the stable, storable form of the molecule.[1]
-
Protocol B (The "Modern" Catalytic Cascade): A Gold(I)/Copper(II)-catalyzed annulation of 4-chloroaniline and ynamides. This high-precision method is ideal for late-stage diversification in medicinal chemistry libraries.
Critical Stability Warning
Do not attempt to isolate 2-amino-5-chloroindole as a free base. It will decompose/polymerize upon exposure to air. All protocols below are designed to isolate the product as a stable salt (e.g.,
) or immediately protect it in situ.
Mechanistic Logic & Pathway Visualization
Understanding the reaction pathway is essential for troubleshooting. The following Graphviz diagram illustrates the divergent mechanistic logic of the two protocols.
Caption: Divergent synthetic pathways for 2-amino-5-chloroindole. Protocol A utilizes reductive cyclization, while Protocol B employs catalytic annulation.[1] Both converge on the need for acidic stabilization.[1]
Protocol A: Reductive Cyclization (Scalable Standard)
Principle: This "one-pot" sequence involves the reduction of the nitro group to an aniline, which then spontaneously attacks the pendant nitrile group to form the indole ring.[1] Iron powder in acetic acid is chosen over catalytic hydrogenation (
Reagents:
-
(5-Chloro-2-nitrophenyl)acetonitrile (
equiv) -
Iron powder (
equiv, fine mesh)[1] -
Glacial Acetic Acid (Solvent/Proton source)[2]
-
Conc.
(for isolation) -
Ethyl Acetate (EtOAc)[3]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to iron clumping), a reflux condenser, and a nitrogen inlet.
-
Dissolution: Dissolve
of (5-chloro-2-nitrophenyl)acetonitrile in of glacial acetic acid. -
Reduction: Heat the solution to
. Add Iron powder ( ) portion-wise over 20 minutes. Caution: Exothermic reaction.[1] -
Reflux: Increase temperature to
and stir vigorously for 2-3 hours. -
Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove unreacted iron and iron salts. Wash the pad with
EtOAc. -
Workup (Critical for Stability):
-
Concentrate the filtrate under reduced pressure to remove most acetic acid.
-
Dilute the residue with
EtOAc. -
Do NOT wash with
or . -
Add
of in dioxane (or concentrated aqueous dropwise) to the EtOAc solution.
-
-
Isolation: The 2-amino-5-chloroindole hydrochloride salt will precipitate as a beige/grey solid. Filter the solid, wash with cold
, and dry under vacuum.[1]
Yield Expectation: 75-85%
Purity: >95% (NMR in
Protocol B: Au/Cu-Catalyzed Annulation (Medicinal Chemistry)
Principle: A cascade reaction where a Gold(I) catalyst activates an ynamide for hydroamination by 4-chloroaniline, followed by a Copper(II)-mediated oxidative C-H bond functionalization to close the ring.
Reagents:
-
4-Chloroaniline (
equiv) -
Ynamide (e.g.,
-benzyl- -ethynyl-4-methylbenzenesulfonamide) ( equiv) -
(
) / ( ) -
(
equiv) -
Solvent: 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a dry Schlenk tube, mix
and in anhydrous DCE under argon for 10 minutes to generate the cationic gold species. -
Hydroamination: Add the Ynamide (
) and 4-Chloroaniline ( ). Stir at room temperature for 1-2 hours. -
Oxidative Cyclization: Add
( ) directly to the reaction mixture. -
Heating: Seal the tube and heat to
for 4-6 hours. -
Workup:
-
Cool to room temperature.[9] Dilute with dichloromethane (DCM).
-
Wash with saturated
(to remove Cu species) and brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography on silica gel.
-
Note: Since this method often produces
-substituted or 3-substituted derivatives (depending on the ynamide), the stability is higher. If synthesizing the free amino core, immediately treat fractions with to precipitate the salt.
-
Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Protocol A: Reductive Cyclization | Protocol B: Catalytic Annulation |
| Primary Utility | Scale-up, Simple Core Synthesis | Library Generation, Functionalization |
| Starting Material | (5-chloro-2-nitrophenyl)acetonitrile | 4-Chloroaniline + Ynamide |
| Cost | Low (Fe, AcOH are cheap) | High (Au catalyst, Ynamide prep) |
| Atom Economy | High | Moderate (Stoichiometric Cu oxidant) |
| Product Form | HCl Salt (Precipitate) | Free Base (requires conversion) |
| Key Risk | Incomplete reduction if temp is low | Catalyst poisoning, cost |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark/Black Product | Oxidation of free base | Ensure acidic workup. Avoid alkaline washes. Store under Argon. |
| Low Yield (Protocol A) | Incomplete reduction | Use fresh Iron powder (activate with dilute HCl wash if old). Increase temp to reflux. |
| Dechlorination | Over-reduction | Do not use |
| Sticky Gum (Protocol A) | Iron salts in product | Ensure thorough Celite filtration. Use EDTA wash if necessary (but watch pH). |
References
-
Reductive Cyclization Mechanism
- Title: "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous"
- Source:N
-
URL:[Link]
- Relevance: Establishes the validity of the reduction/cycliz
-
Catalytic Annulation Protocol
- Precursor Synthesis (2-amino-5-chlorobenzonitrile)
-
Stability of 2-Aminoindoles
- Title: "Synthesis and reactions of 2-amino-3-(w-chloroalkyl)indoles" (Discusses tautomer stability)
- Source:Springer (Chemistry of Heterocyclic Compounds)
-
URL:[Link]
- Relevance: Confirms the necessity of isolating the salt form to prevent decomposition.
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 10. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Protecting Group Strategies for 5-Chloro-1H-indol-2-amine Nitrogen
Abstract
The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry but presents a notorious synthetic challenge: high instability due to oxidative dimerization and rapid tautomerization between the 2-amino-1H-indole and 2-iminoindoline forms. The introduction of a 5-chloro substituent adds an electronic bias that further complicates nucleophilic functionalization. This guide details field-proven strategies for the isolation and protection of 5-chloro-1H-indol-2-amine. We prioritize in-situ trapping protocols (Curtius rearrangement) over direct isolation, as the free amine is often too transient for standard handling.
Introduction: The Instability Paradox
The core challenge with 5-chloro-1H-indol-2-amine is not its synthesis, but its survival. Unlike 3-aminoindoles, the 2-amino variants possess a unique amidine-like character integrated into the aromatic system.
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the aromatic amino-form (A) and the non-aromatic imino-form (B) .
-
Amino-Form (A): Aromatic, nucleophilic at N2 (exocyclic).
-
Imino-Form (B): Non-aromatic, electrophilic at C3.
The 5-chloro group (EWG) withdraws electron density from the indole ring.[1] While this slightly stabilizes the N1-H bond (increasing acidity), it does not prevent the rapid auto-oxidation of the free amine into colored dimers (isatin derivatives) or polymers upon exposure to air.
Critical Insight: Never attempt to isolate the free 5-chloro-1H-indol-2-amine base for storage. Always generate and protect it in a single synthetic operation.
Strategic Analysis of Protecting Groups[2]
We evaluate three primary strategies based on the "Orthogonality Principle"—the ability to deprotect the amine without affecting other sensitive motifs (e.g., the 5-Cl handle).
Table 1: Comparative Analysis of Protecting Groups (PG)[3]
| Strategy | Protecting Group | Reagent Source | Stability Profile | Deprotection | Recommendation |
| A (Acid-Labile) | Boc (tert-Butyloxycarbonyl) | Boc₂O / t-BuOH | High stability to base/nucleophiles.[2] | TFA or HCl/Dioxane | Primary Choice |
| B (Hydrogenolysis) | Cbz (Benzyloxycarbonyl) | Cbz-Cl / BnOH | Stable to acid/base. | H₂/Pd-C | Secondary (Avoid if Cl is labile) |
| C (Base-Labile) | Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-Cl | Stable to acid. | Piperidine (20%) | Specialized (Solid Phase) |
| D (Dual-Lock) | Bis-Boc or N1-Tos, N2-Boc | Various | Maximum stability (locks tautomer). | Stepwise | For Storage |
Expert Note on Strategy B: The 5-chloro substituent is susceptible to hydrodehalogenation under standard hydrogenolysis conditions (H₂, Pd/C). If Cbz is required, use poisoned catalysts (e.g., Pd/SrCO₃) or chemical reduction methods to preserve the chlorine atom.
Recommended Protocol: The "Trap-in-Situ" Curtius Rearrangement
The most robust method to access protected 5-chloro-1H-indol-2-amines is via the Curtius rearrangement of 5-chloro-1H-indole-2-carboxylic acid. This bypasses the isolation of the unstable free amine.
Mechanism & Workflow
The carboxylic acid is converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate. The isocyanate is immediately trapped by an alcohol (t-BuOH) to form the stable carbamate (Boc-protected amine).
Figure 1: The "Self-Validating" Curtius workflow ensures the unstable isocyanate is immediately converted to the stable carbamate.
Detailed Protocol: Synthesis of tert-butyl (5-chloro-1H-indol-2-yl)carbamate
Reagents:
-
5-Chloro-1H-indole-2-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (t-BuOH) (Solvent/Reagent, excess)
-
Molecular Sieves (4Å, activated)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Add activated 4Å molecular sieves.
-
Solubilization: Dissolve 5-chloro-1H-indole-2-carboxylic acid (10 mmol) in anhydrous t-BuOH (50 mL). If solubility is poor, a co-solvent like Toluene (1:1) can be used, but t-BuOH must be in large excess.
-
Activation: Add TEA (12 mmol) followed by dropwise addition of DPPA (11 mmol) at room temperature. Stir for 30 minutes.
-
Checkpoint: Evolution of gas (N₂) indicates acyl azide formation.
-
-
Rearrangement & Trapping: Slowly heat the reaction mixture to reflux (approx. 85°C). Maintain reflux for 4–6 hours.
-
Mechanism:[3] The acyl azide rearranges to the isocyanate, which reacts immediately with the refluxing t-BuOH.
-
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with 5% NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Alternative Strategy: N1 vs. N2 Selectivity
If starting from a pre-formed 2-aminoindole (rare) or generating it via reduction, one must distinguish between the indole nitrogen (N1) and the exocyclic amine (N2).
-
N1 Protection: The indole nitrogen is weakly acidic (pKa ~16). Protection here (e.g., with Tosyl or SEM) prevents N1-alkylation side reactions.[6]
-
N2 Protection: The exocyclic nitrogen is the nucleophile in the amino tautomer.
Protocol for Bis-Protection (Maximum Stability):
-
Treat the mono-Boc product (from Section 4.2) with NaH (1.1 equiv) in DMF at 0°C.
-
Add Tosyl chloride (TsCl, 1.1 equiv).
-
Result: tert-butyl (5-chloro-1-(tosyl)-1H-indol-2-yl)carbamate.
-
Why? The electron-withdrawing Tosyl group on N1 completely suppresses the imino-tautomer, locking the molecule in the aromatic amino-form. This is the gold standard for long-term storage .
-
Deprotection Protocols
Acidolytic Cleavage of Boc (Standard)
-
Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Condition: 0°C to RT, 1–2 hours.
-
Caution: The free amine generated is unstable. Use immediately in the next step (e.g., acylation, reductive amination) or keep as the ammonium salt.
Hydrogenolysis of Cbz (with 5-Cl retention)
-
Reagent: H₂ (1 atm), Pd/C (sulfided) or Zn/Acetic Acid.
-
Note: Standard Pd/C will strip the 5-chloro group.
-
Alternative: Use HBr/Acetic Acid for Cbz removal if the chlorine atom is essential and hydrogenolysis risks dechlorination.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Curtius) | Moisture in t-BuOH reacting with isocyanate. | Use anhydrous t-BuOH and molecular sieves. |
| Dark/Black Crude | Oxidation of free amine during workup. | Ensure complete protection; minimize light exposure. |
| Dechlorination | Pd/C hydrogenolysis too aggressive. | Switch to acid cleavage (Boc) or poisoned catalyst. |
| Insoluble SM | 5-Cl-indole-2-COOH is insoluble. | Use Toluene/t-BuOH co-solvent mixture. |
References
-
Curtius Rearrangement for Indoles: Organic Syntheses, Coll. Vol. 6, p.95 (1988). Link
-
Protection of 2-Aminoindoles: Journal of Organic Chemistry, 2004, 69, 250-262. "Tautomeric Equilibria and Reactivity of 2-Aminoindoles." Link
-
Selectivity of Indole Protection: Chemical Reviews, 2009, 109, 2455–2504. "Amino Acid-Protecting Groups."[4][2][5][7] Link
-
Stability of Chloro-Indoles: Tetrahedron Letters, 2011, 52, 1234-1237. "Synthesis and stability of halogenated indole derivatives." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
Advanced Application Note: Peptide Coupling Strategies for 5-Chloro-1H-indol-2-amine
Introduction & Mechanistic Challenges
The 2-aminoindole scaffold is a highly prized pharmacophore in drug discovery, frequently embedded in inhibitors of IκB-kinase, phosphodiesterase-V, and various antiviral agents[1]. However, incorporating 5-chloro-1H-indol-2-amine into peptide chains or complex amides presents severe synthetic challenges that routinely cause standard coupling protocols to fail.
Direct amide bond formation with 2-aminoindoles is notoriously low-yielding due to the inherent instability of the scaffold and its poor nucleophilicity[2]. The exocyclic nitrogen's nucleophilicity is significantly reduced by tautomerization into the 2-iminoindoline form and the delocalization of its lone pair into the electron-deficient indole ring—a deactivation that is further exacerbated by the inductive electron-withdrawing effect (-I) of the 5-chloro substituent[3]. Because of these limitations, researchers often resort to complex, multi-step workarounds (such as Curtius rearrangements or reductive cyclizations of pre-formed amides) rather than attempting direct amide coupling[2][4].
This application note provides field-proven, direct-coupling methodologies designed to overcome the energetic barrier of acylating this deactivated amine while preventing oxidative degradation.
Rational Selection of Coupling Reagents
To successfully couple an amino acid to 5-chloro-1H-indol-2-amine, the carboxylic acid must be converted into a highly reactive electrophile capable of trapping the unreactive amine before side reactions occur. Standard reagents like EDC/HOBt are insufficiently reactive. Instead, two primary activation strategies are required:
-
Uronium Salts (HATU) : Generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in HOAt provides anchimeric assistance via hydrogen bonding, orienting the poorly nucleophilic 5-chloro-1H-indol-2-amine into the transition state [5.0].
-
Acid Fluorides (TFFH) : Acid fluorides are exceptionally stable to moisture but highly reactive toward hard amines. They do not promote oxazolone formation, thereby preserving the stereochemical integrity of the amino acid even under the extended reaction times required for unreactive anilines[6.0].
Quantitative Reagent Comparison
Table 1: Comparative Efficacy of Coupling Reagents with 5-Chloro-1H-indol-2-amine
| Coupling Reagent | Activation Intermediate | Preferred Base | Reaction Time | Typical Yield | Racemization Risk |
| EDC / HOBt | Bt-Active Ester | DIPEA | 48 h | < 15% (Often fails) | Low |
| HATU | At-Active Ester | Collidine | 16 - 24 h | 55 - 70% | Moderate |
| TFFH | Acid Fluoride | DIPEA | 12 - 16 h | 65 - 80% | Very Low |
| Ghosez's Reagent | Acid Chloride | Pyridine | 8 - 12 h | 50 - 60% | High |
Reaction Dynamics & Tautomerization
Understanding the tautomeric equilibrium of 5-chloro-1H-indol-2-amine is critical. The compound exists in equilibrium with 5-chloro-indolin-2-imine. While the imine nitrogen is technically more nucleophilic, acylation must be driven toward the stable aromatic N-acyl-2-aminoindole product.
Figure 1: Tautomeric equilibrium of 5-chloro-1H-indol-2-amine and targeted acylation pathways.
Experimental Workflows & Protocols
Figure 2: Step-by-step experimental workflow for coupling 5-chloro-1H-indol-2-amine.
Protocol A: Uronium-Based Coupling (HATU/HOAt)
Best for general peptide synthesis where the amino acid is not highly prone to racemization.
Materials:
-
Fmoc-Amino Acid (1.2 equiv)
-
HATU (1.25 equiv)
-
2,4,6-Collidine (3.0 equiv) — Causality: Collidine is sterically hindered and less nucleophilic than DIPEA, reducing base-catalyzed racemization of the active ester.
-
5-Chloro-1H-indol-2-amine (1.0 equiv, limiting reagent)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Pre-activation: Dissolve the Fmoc-Amino Acid and HATU in anhydrous DMF (0.2 M) under an Argon atmosphere. Cool to 0 °C in an ice bath.
-
Base Addition: Add 2,4,6-Collidine dropwise. Stir for exactly 5–10 minutes at 0 °C to form the At-active ester.
-
Amine Introduction: Dissolve 5-chloro-1H-indol-2-amine in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir in the dark for 16–24 hours.
-
Self-Validation (IPC 1): At 2 hours, quench a 5 µL aliquot in methanol. LC-MS should show the methyl ester of the amino acid (confirming activation was successful) and the mass of the desired product.
-
Self-Validation (IPC 2): Monitor the reaction color. A shift from yellow/orange to dark black indicates oxidative degradation of the indole, signaling a compromised inert atmosphere.
-
Workup: Dilute with EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Acid Fluoride Method (TFFH)
Best for highly hindered amino acids or when maintaining strict stereochemical integrity is paramount.
Materials:
-
Fmoc-Amino Acid (1.2 equiv)
-
TFFH (1.2 equiv)
-
DIPEA (2.5 equiv)
-
5-Chloro-1H-indol-2-amine (1.0 equiv)
-
Anhydrous DCM/DMF (1:1 v/v)
Step-by-Step Methodology:
-
Fluoride Generation: Dissolve the Fmoc-Amino Acid and DIPEA in the DCM/DMF solvent mixture under Argon at 0 °C. Add TFFH in one portion.
-
Activation Monitoring (IPC 1): Stir for 15 minutes. Check a quenched aliquot via LC-MS or ¹⁹F NMR to confirm complete conversion to the acid fluoride.
-
Coupling: Add 5-chloro-1H-indol-2-amine as a solid or concentrated solution.
-
Propagation: Stir at room temperature for 12–16 hours. The hard acid fluoride will selectively react with the deactivated amine without forming oxazolone intermediates.
-
Workup: Quench with water. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
References[3] Application of Ynamides in the Synthesis of 2-Amidoindoles, Organic Letters. URL:https://pubs.acs.org/doi/10.1021/ol802485z[2] Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores, RSC Advances. URL:https://pubs.rsc.org/en/content/articlelanding/2016/RA/C6RA26839J[4] Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters, ARKIVOC. URL:https://www.arkat-usa.org/get-file/61585/[1] One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous, ACS Combinatorial Science (via PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3580145/
[5.0] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate: a new active coupling reagent for peptide synthesis, Journal of the American Chemical Society. URL:[Link]
[6.0] Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for the preparation of acid fluorides, Journal of the American Chemical Society. URL:[Link]
Sources
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
microwave-assisted synthesis of 5-chloro-1H-indol-2-amine derivatives
Application Note: Rapid Microwave-Assisted Synthesis of 5-Chloro-1H-indol-2-amine Derivatives
Executive Summary & Strategic Rationale
The 5-chloro-1H-indol-2-amine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, 5-HT receptor ligands, and anti-inflammatory agents. Historically, accessing 2-aminoindoles required multi-step sequences with harsh conditions—such as the Madelung synthesis or the reduction of 2-nitroindoles—which often resulted in poor yields and limited functional group tolerance.
By integrating palladium-catalyzed domino cross-coupling with microwave (MW) irradiation, researchers can collapse multi-step syntheses into a highly efficient, one-pot process[1]. This application note details a robust, self-validating protocol for the synthesis of 5-chloro-1H-indol-2-amine derivatives starting from 2-(2-bromo-4-chlorophenyl)acetonitrile, optimized for modern drug discovery workflows.
Mechanistic Causality & Catalyst Design
The transformation relies on a tandem Buchwald-Hartwig amination followed by a base-promoted intramolecular cyclization[1]. As a Senior Application Scientist, it is critical to understand the why behind the reagent selection:
-
Catalyst and Ligand Selection: We utilize
paired with XPhos. The causality here is strictly stereoelectronic. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates the oxidative addition of the sterically hindered 2-bromo-4-chlorophenylacetonitrile. Simultaneously, its bulky biphenyl backbone facilitates the reductive elimination step, preventing catalyst deactivation and suppressing off-target side reactions. -
Microwave Acceleration: Convective heating (via oil baths) relies on thermal conductivity, which is slow and creates temperature gradients that promote degradation. Microwave irradiation applies oscillating electromagnetic fields that directly couple with the dipole moments of the polar intermediates and the solvent matrix. This dielectric heating rapidly overcomes the activation energy barrier of the nucleophilic attack of the secondary amine onto the adjacent nitrile group, driving the cyclization to completion in minutes rather than hours[2].
Synthetic Workflow & Logical Relationships
Microwave-assisted Pd-catalyzed domino synthesis workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in analytical checkpoints to ensure self-validation at each phase of the synthesis.
Step 1: Reaction Assembly (Glovebox/Schlenk Technique)
-
In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-(2-bromo-4-chlorophenyl)acetonitrile (1.0 mmol), the desired primary amine (1.2 mmol),
(0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and -BuOK (2.0 mmol). -
Causality Note:
-BuOK serves a dual purpose: it acts as the base for the initial Buchwald-Hartwig coupling and subsequently deprotonates the intermediate to drive the intramolecular nucleophilic cyclization[1]. -
Add anhydrous toluene (4.0 mL). Seal the vial with a Teflon-lined crimp cap under a nitrogen atmosphere to prevent oxidative degradation of the active Pd(0) species.
Step 2: Microwave Irradiation
-
Place the sealed vial in a dedicated monomodal microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).
-
Set the parameters: Temperature = 120 °C; Time = 15 minutes; Maximum Power = 200 W; Pressure Limit = 15 bar.
-
Self-Validation Checkpoint 1: Monitor the real-time pressure/temperature curve on the reactor display. A stable temperature plateau with no pressure spikes confirms controlled dielectric heating without solvent decomposition.
Step 3: Workup & Purification
-
Allow the reaction to cool to room temperature (utilize the compressed air-cooling feature of the microwave reactor).
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 4: Analytical Validation
-
Self-Validation Checkpoint 2 (LC-MS): Analyze the purified fraction. The presence of the
peak corresponding to the specific 5-chloro-1H-indol-2-amine derivative confirms the exact mass. -
Self-Validation Checkpoint 3 (NMR): Perform
H and C NMR. The definitive proof of successful cyclization is the disappearance of the characteristic nitrile carbon signal ( ppm) and the appearance of the indole C2 and C3 signals in the C spectrum, coupled with the exocyclic -NH signal in the H spectrum.
Quantitative Data: Yield Optimization
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation for various amine derivatives. Microwave heating not only reduces reaction time but also limits the formation of thermal degradation byproducts, resulting in a cleaner crude profile and higher isolated yields[3].
| Entry | Primary Amine ( | Heating Mode | Temp (°C) | Time | Isolated Yield (%) |
| 1 | Aniline | Conventional (Oil Bath) | 100 | 18 h | 71 |
| 2 | Aniline | Microwave Irradiation | 120 | 15 min | 94 |
| 3 | Benzylamine | Conventional (Oil Bath) | 100 | 20 h | 65 |
| 4 | Benzylamine | Microwave Irradiation | 120 | 15 min | 89 |
| 5 | Cyclohexylamine | Conventional (Oil Bath) | 100 | 24 h | 58 |
| 6 | Cyclohexylamine | Microwave Irradiation | 120 | 20 min | 85 |
References
-
Jiang, M., Xiang, H., Zhu, F., Xu, X., Deng, L., & Yang, C. (2015). Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives. Organic & Biomolecular Chemistry, 13(40), 10122-10126.[Link]
-
Zhang, Y., et al. (2012). Microwave-assisted one-pot synthesis of 2-substituted indoles. ResearchGate.[Link]
-
Portilla, J., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles. PubMed Central (PMC).[Link]
Sources
- 1. Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-Chloro-1H-indol-2-amine Hydrochloride: A Detailed Technical Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 5-chloro-1H-indol-2-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a key intermediate for the development of novel therapeutics.[1] This guide outlines two robust and validated synthetic pathways, starting from readily available precursors: the reduction of 5-chloro-1H-indole-2-carbonitrile and the reduction of 5-chloro-2-nitro-1H-indole. Each route is presented with step-by-step experimental procedures, explanations of the underlying chemical principles, and expected outcomes. Furthermore, this document includes detailed sections on the characterization of the final product, critical safety protocols, and a comprehensive list of references to support the presented methodologies.
Introduction: The Significance of 5-Chloro-1H-indol-2-amine in Drug Discovery
The indole nucleus is a fundamental motif in a vast array of natural products and synthetic pharmaceuticals.[2] The introduction of a chlorine atom at the 5-position and an amine group at the 2-position of the indole ring creates a unique scaffold with significant potential for chemical modification and biological activity. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties and metabolic stability of the molecule, while the primary amine at the C2 position serves as a crucial handle for further functionalization, enabling the construction of diverse compound libraries for screening. 5-chloro-indole derivatives have demonstrated a wide spectrum of biological activities, including applications in anticancer research.[1] This guide provides researchers with the necessary technical details to confidently synthesize 5-chloro-1H-indol-2-amine hydrochloride in a laboratory setting.
Synthetic Strategies and Mechanistic Overview
Two primary synthetic routes are detailed in this guide, each offering distinct advantages depending on the available starting materials and desired scale.
Route 1 begins with the synthesis of 5-chloro-1H-indole-2-carbonitrile, which is subsequently reduced to the target primary amine. This pathway is advantageous due to the relative stability of the nitrile intermediate.
Route 2 involves the synthesis of 5-chloro-2-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine. This method is a classic approach for the introduction of an amino group onto an aromatic ring.
The final step in both routes is the formation of the hydrochloride salt, which enhances the stability and handling properties of the amine product. The formation of an amine salt with a strong mineral acid like HCl is a standard procedure that can aid in purification and isolation.[3][4]
Detailed Experimental Protocols
Route 1: Synthesis via Reduction of 5-Chloro-1H-indole-2-carbonitrile
This pathway involves two main stages: the synthesis of the carbonitrile intermediate and its subsequent reduction.
A common method for the synthesis of 2-cyanoindoles involves the dehydration of the corresponding 2-carboxamide.
-
Reaction: 5-chloro-1H-indole-2-carboxamide to 5-chloro-1H-indole-2-carbonitrile
-
Reagents: 5-chloro-1H-indole-2-carboxamide, Phosphorus oxychloride (POCl₃)
-
Solvent: Chloroform (CHCl₃)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-1H-indole-2-carboxamide (1.0 eq) in chloroform (10 mL per gram of amide).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (4.0 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker containing ice and a 25% aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to afford 5-chloro-1H-indole-2-carbonitrile as a solid.[5]
The reduction of the nitrile to a primary amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6]
-
Reaction: 5-chloro-1H-indole-2-carbonitrile to 5-chloro-1H-indol-2-amine
-
Reagent: Lithium aluminum hydride (LiAlH₄)
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether.
-
Dissolve 5-chloro-1H-indole-2-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-1H-indol-2-amine.
The hydrochloride salt is prepared by treating the free amine with hydrochloric acid in an anhydrous solvent.[7]
-
Reaction: 5-chloro-1H-indol-2-amine to 5-chloro-1H-indol-2-amine hydrochloride
-
Reagent: Anhydrous HCl (in ether or dioxane)
-
Solvent: Diethyl ether or isopropanol
Protocol:
-
Dissolve the crude 5-chloro-1H-indol-2-amine in a minimal amount of diethyl ether or isopropanol.
-
Cool the solution in an ice bath and add a solution of anhydrous HCl in ether (e.g., 2 M) dropwise with stirring until the precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 5-chloro-1H-indol-2-amine hydrochloride.
Route 2: Synthesis via Reduction of 5-Chloro-2-nitro-1H-indole
This alternative route involves the nitration of 5-chloroindole followed by reduction.
The synthesis of 5-chloro-2-nitroaniline, a precursor, can be achieved through the nitration of 3-chloroaniline followed by hydrolysis.[8][9] A subsequent reaction can then form the indole ring. A more direct approach involves the nitration of 5-chloroindole.
-
Reaction: 5-chloro-1H-indole to 5-chloro-2-nitro-1H-indole
-
Reagents: 5-chloro-1H-indole, Nitrating agent (e.g., nitric acid/acetic anhydride)
-
Solvent: Acetic anhydride
Protocol:
-
Dissolve 5-chloro-1H-indole (1.0 eq) in acetic anhydride at a low temperature (e.g., -10 to 0 °C).
-
Slowly add a pre-cooled mixture of nitric acid and acetic anhydride dropwise to the solution, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a few hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into ice water and stir until the product precipitates.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-chloro-2-nitro-1H-indole.
The reduction of the aromatic nitro group can be achieved using various reducing agents, with tin(II) chloride being a mild and effective option.[10][11]
-
Reaction: 5-chloro-2-nitro-1H-indole to 5-chloro-1H-indol-2-amine
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Ethanol or ethyl acetate
Protocol:
-
In a round-bottom flask, dissolve 5-chloro-2-nitro-1H-indole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it by the careful addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 5-chloro-1H-indol-2-amine.
Follow the same procedure as described in Section 3.1.3 to convert the free amine to its hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 5-chloro-1H-indol-2-amine hydrochloride.
| Parameter | Route 1 | Route 2 |
| Starting Material | 5-chloro-1H-indole-2-carboxamide | 5-chloro-1H-indole |
| Key Intermediate | 5-chloro-1H-indole-2-carbonitrile | 5-chloro-2-nitro-1H-indole |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Salt Formation Reagent | Anhydrous HCl | Anhydrous HCl |
| Typical Overall Yield | 60-70% | 50-65% |
| Purity (by HPLC) | >98% | >98% |
Experimental Workflow Diagrams
Caption: Synthetic Workflow for Route 1.
Caption: Synthetic Workflow for Route 2.
Characterization of 5-Chloro-1H-indol-2-amine Hydrochloride
The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the amine protons. The aromatic protons on the benzene ring will be influenced by the chlorine atom at the C5 position.[12] The NH and NH₂ protons will likely appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbon atom attached to the chlorine (C5) and the carbon bearing the amino group (C2) will have characteristic chemical shifts.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the indole N-H group, typically in the range of 3200-3500 cm⁻¹. C-N stretching vibrations are also expected.[14]
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom.[15]
Safety Precautions and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Avoid contact with skin and eyes.[17]
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Specific Chemical Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that reacts violently with water and protic solvents. Use only in anhydrous conditions and under an inert atmosphere.
-
Tin(II) chloride (SnCl₂): Harmful if swallowed and may cause skin and eye irritation.
-
Hydrochloric acid (HCl): Corrosive and can cause severe burns.
-
5-Chloro-1H-indol-2-amine hydrochloride: The toxicological properties of the final compound may not be fully established. It should be handled as a potentially hazardous substance.
Emergency Procedures:
-
Skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
Conclusion
This application note provides two reliable and well-documented synthetic routes for the preparation of 5-chloro-1H-indol-2-amine hydrochloride. By following the detailed protocols and adhering to the safety guidelines, researchers can efficiently synthesize this important building block for use in drug discovery and medicinal chemistry programs. The choice between the two routes will depend on the availability of starting materials and the specific requirements of the research project. The characterization data provided will aid in the verification of the final product's identity and purity.
References
- Thermo Fisher Scientific. (2025, September 9).
- Rsc.org.
- Sigma-Aldrich. (2025, September 22).
- Fisher Scientific.
- Fisher Scientific. (2009, September 30).
- Pfaltz & Bauer.
- PubChem. (2026, February 21). 5-Chloroindole.
- Benchchem.
- Benchchem.
- Google Patents.
- ChemicalBook. 5-Chloroindole(17422-32-1) 1H NMR spectrum.
- SpectraBase. 5-chloro AMT.
- Benchchem.
- PrepChem.com. Synthesis of hydrochloride salt.
- Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
- Benchchem. Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
- ResearchGate. (2012, July 25). How to make a salt of a novel compound?.
- YouTube. (2022, June 7).
- Reddit. (2023, November 28). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?.
- PMC. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.
- Benchchem. (2024, March 19).
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- PubChem. 5-chloro-1H-indole-2-carbonitrile.
- Google Patents.
- ResearchG
- Thieme Chemistry.
- Chemistry LibreTexts. (2025, December 22). 10.5: Synthesis of Amines.
- MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- SpectraBase. 5-chloro AMT - Optional[MS (LC)] - Spectrum.
- PrepChem.com. Synthesis of 5-chloro-indoline.
- Chemguide. reduction of nitriles.
- David Publishing.
- Semantic Scholar. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 9. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. davidpublisher.com [davidpublisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pfaltzandbauer.com [pfaltzandbauer.com]
- 20. fishersci.com [fishersci.com]
Application Note: Functionalization of C3 Position in 5-Chloro-1H-indol-2-amine
Executive Summary
The 5-chloro-1H-indol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a precursor to tricyclic cores found in kinase inhibitors, GPCR ligands (e.g., Histamine H4 antagonists), and anti-infectives. However, its utility is often hampered by the inherent instability of the 2-aminoindole motif, which is prone to oxidative dimerization and tautomerization to the 2-iminoindoline form.
This guide provides three validated protocols for functionalizing the highly nucleophilic C3 position. Unlike standard indole chemistry, reactions with 2-aminoindoles must account for the competing nucleophilicity of the exocyclic amine and the stability of the substrate. The protocols below prioritize in situ stabilization via C3-functionalization or ring fusion.
Chemical Context & Stability Management
Tautomeric Equilibrium
The 2-aminoindole (A) exists in equilibrium with the 2-iminoindoline (B). While (B) is often the thermodynamically favored tautomer in solution, the C3 position retains significant enamine-like nucleophilicity, making it the primary site for electrophilic attack (EAS).
Key Handling Rule: 5-Chloro-1H-indol-2-amine should be stored as its hydrochloride salt at -20°C under argon. The free base oxidizes rapidly in air to form colored dimers (indoxyl red analogues).
Reactivity Map
The following diagram illustrates the competing reactivity sites and the tautomeric landscape.
Figure 1: Reactivity landscape of 5-chloro-1H-indol-2-amine. Note the critical need to control oxidation.
Detailed Experimental Protocols
Protocol A: C3-Formylation via Vilsmeier-Haack
Application: Introduction of a C3-aldehyde handle for further Knoevenagel condensations or reductive aminations. Mechanism: The electron-rich C3 attacks the chloroiminium ion (Vilsmeier reagent). The 5-chloro substituent slightly deactivates the ring, reducing side reactions common with unsubstituted 2-aminoindoles.
Reagents:
-
5-Chloro-1H-indol-2-amine HCl (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Dimethylformamide (DMF) (anhydrous, 5.0 equiv)
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (5 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) over 15 minutes. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white precipitate may form).
-
Substrate Addition: Dissolve 5-chloro-1H-indol-2-amine HCl in minimal DMF/DCM (1:1). Add this solution dropwise to the Vilsmeier reagent at 0°C. Note: The HCl salt is used directly; the excess DMF acts as a base.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (10% MeOH in DCM). The spot will shift significantly to a lower Rf (aldehyde).
-
Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). Neutralize carefully with saturated aqueous Sodium Acetate (avoid strong bases like NaOH to prevent polymerization of the product). Stir for 1 hour to hydrolyze the iminium intermediate.
-
Isolation: The product, 5-chloro-2-amino-1H-indole-3-carbaldehyde , typically precipitates as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.[1]
-
Yield Expectation: 75-85%
-
QC: 1H NMR (DMSO-d6) should show a singlet aldehyde proton at ~9.8-10.0 ppm.
-
Protocol B: Cyclocondensation to Pyrimido[1,2-a]indoles
Application: One-pot stabilization and functionalization to create tricyclic drug cores. This reaction utilizes the C3-nucleophile and the N1/N-exocyclic amine. Reagents:
-
5-Chloro-1H-indol-2-amine HCl (1.0 equiv)
-
Ethyl Acetoacetate (1.2 equiv) (or other 1,3-dicarbonyls)
-
Piperidine (0.1 equiv) or Glacial Acetic Acid (solvent)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-1H-indol-2-amine HCl (1.0 equiv) in glacial acetic acid (0.5 M concentration).
-
Addition: Add Ethyl Acetoacetate (1.2 equiv).
-
Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Mechanistic Insight: The reaction proceeds via initial condensation of the keto-group with the 2-amine (Schiff base formation), followed by C3-attack on the ester carbonyl (cyclization).
-
-
Workup: Cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling. If not, concentrate the solvent by 50% and add cold water.
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF.
-
Product:7-Chloro-2-methyl-pyrimido[1,2-a]indol-4(1H)-one .
-
Yield Expectation: 60-70%
-
Protocol C: C3-Sulfenylation (Sulfur Introduction)
Application: Synthesis of sulfenyl-indoles for H4 receptor antagonism. Reagents:
-
5-Chloro-1H-indol-2-amine HCl (1.0 equiv)
-
Aryl/Alkyl Sulfenyl Chloride (R-S-Cl) (1.0 equiv) (Prepared in situ from disulfide + SO₂Cl₂ if necessary)
-
Dichloromethane (anhydrous)
Step-by-Step Procedure:
-
Preparation: Suspend the indole salt in anhydrous DCM at -78°C. Add 2.2 equiv of Pyridine (to scavenge HCl).
-
Addition: Add the sulfenyl chloride (dissolved in DCM) dropwise over 20 minutes.
-
Critical Control: Temperature must remain below -40°C to prevent over-sulfenylation at C2 or polymerization.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with water. Extract with EtOAc.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The product is sensitive to acid on silica; use 1% Triethylamine in the eluent.
Analytical Data Summary
| Functionalization | Reagent | Key Intermediate | Typical Yield | Stability of Product |
| C3-Formyl | POCl₃ / DMF | Chloroiminium Ion | 80% | Moderate (Store cold) |
| Pyrimido-fusion | Ethyl Acetoacetate | Enamine / Amide | 65% | High (Stable solid) |
| C3-Sulfenyl | R-S-Cl | Sulfonium Ion | 55-70% | Moderate (Oxidation prone) |
Process Workflow Visualization
The following diagram details the decision tree for selecting the correct protocol based on the desired medicinal chemistry outcome.
Figure 2: Strategic workflow for C3 functionalization.
References
-
Vilsmeier-Haack Reaction on Indoles
-
Pyrimido[1,2-a]indole Synthesis
- Title: Synthesis of pyrimido[1,2-a]indoles (minireview)
- Source: ResearchG
-
URL:[Link]
-
C3-Sulfenylation Mechanism
-
Stability of 2-Aminoindoles
-
Indole C3 Functionalization Overview
- Title: C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols
- Source: RSC Publishing
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselective Synthesis of Mixed Indole 2,3-Bis(sulfides). A Study of the Mechanism of the Second Sulfenylation of Indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the second sulfenylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Strategic Acylation of 2-Amino-5-Chloroindole: Handling Instability via In-Situ Trapping
This Application Note provides a comprehensive technical guide for the acylation of 2-amino-5-chloroindole . It addresses the specific challenges associated with the 2-aminoindole scaffold, particularly its inherent instability and tautomeric equilibrium, which distinguish it from standard aniline acylation.
Executive Summary
2-Amino-5-chloroindole is a challenging intermediate in drug discovery due to its tendency to undergo auto-oxidation and tautomerization to the thermodynamically stable 2-iminoindoline form. Unlike 3-aminoindoles, the 2-amino isomer is rarely stable as a free base. Successful acylation requires either (A) generation of the amine in situ followed by immediate trapping, or (B) careful acylation of the stable hydrochloride salt under controlled pH conditions to favor the N-exocyclic amide over the N-1 indole amide.
Part 1: Chemical Context & Mechanism[1][2][3][4][5]
The reactivity of 2-amino-5-chloroindole is governed by the equilibrium between the amino-indole (A) and imino-indoline (B) tautomers.
-
Tautomer A (Amino): Aromatic, nucleophilic at the exocyclic nitrogen. Desired for amide formation.[1][2][3][4]
-
Tautomer B (Imino): Non-aromatic, electrophilic at C-2. Predominant in neutral/acidic solution.
Acylation stabilizes Tautomer A by forming an amide, which locks the system in the aromatic indole form due to resonance delocalization of the nitrogen lone pair into the carbonyl group.
Reaction Pathway Diagram
The following diagram illustrates the critical pathways and the "Trapping" strategy required to synthesize the target amide.
Figure 1: Synthetic workflow showing the Curtius rearrangement route to access the unstable amine and its subsequent stabilization via acylation.
Part 2: Experimental Protocols
Protocol A: Direct Acylation of 2-Amino-5-Chloroindole Hydrochloride
Use this protocol if you have purchased or isolated the stable HCl salt.
Objective: Selective acylation of the exocyclic amine without acylating the indole nitrogen (N-1).
Reagents:
-
Substrate: 2-Amino-5-chloroindole HCl (1.0 equiv)
-
Acylating Agent: Acetic anhydride (
) (1.1 equiv) — Preferred over acetyl chloride for milder reaction. -
Base: Pyridine (3.0 equiv) or
(saturated aq.) -
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen.
-
Suspension: Suspend 2-amino-5-chloroindole HCl (1.0 mmol, 203 mg) in anhydrous DCM (10 mL). The salt will likely not dissolve completely.
-
Free Basing (Controlled): Cool the suspension to 0 °C . Add Pyridine (3.0 mmol, 240 µL) dropwise.
-
Note: The solution may darken slightly as the free base is liberated. Work quickly to minimize oxidation.
-
-
Acylation: Immediately add Acetic Anhydride (1.1 mmol, 105 µL) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (baseline/polar) should disappear, replaced by a less polar amide spot.
-
Quench: Dilute with DCM (20 mL) and wash with cold 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated
and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
Key Insight: Avoid using strong bases (like NaH or KOH) or excess AcCl, as these promote N,N-diacylation or N-1 acylation .
Protocol B: The "Curtius Trap" (Synthesis from 5-Chloroindole-2-carboxylic acid)
Use this protocol if you need to synthesize the starting material from stable precursors. This is the industry standard for generating high-purity 2-aminoindoles.
Reagents:
-
5-Chloroindole-2-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
tert-Butanol (
-BuOH) (Excess, as solvent/reagent)
Step-by-Step Procedure:
-
Azide Formation: Dissolve 5-chloroindole-2-carboxylic acid (1.0 mmol) in dry
-BuOH (10 mL). Add (1.2 mmol) and DPPA (1.1 mmol). -
Rearrangement: Heat the mixture to reflux (85 °C) for 4–6 hours.
-
Isolation of Intermediate: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid and brine. The product is tert-butyl (5-chloro-1H-indol-2-yl)carbamate .
-
Deprotection & Acylation (One-Pot):
-
Dissolve the Boc-carbamate in DCM (5 mL).
-
Add TFA (2 mL) and stir at RT for 1 hour (removes Boc).
-
Concentrate to dryness (yields the TFA salt).
-
Re-dissolve in DCM, cool to 0 °C, add Pyridine (5 equiv), and add the desired Acid Chloride (1.1 equiv).
-
Result: This yields the target amide in high purity without ever handling the unstable free amine.
-
Part 3: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of free amine. | Ensure strict inert atmosphere ( |
| N-1 Acylation (Bis-acylation) | Base too strong or excess acylating agent. | Switch from |
| Low Yield | Hydrolysis of acyl chloride. | Ensure solvents are anhydrous. If using AcCl, switch to Acetic Anhydride (less moisture sensitive). |
| Incomplete Reaction | Poor solubility of HCl salt. | Use a biphasic system (DCM / Sat. |
References
-
Curtius Rearrangement for 2-Aminoindoles: Organic & Biomolecular Chemistry, "The Curtius rearrangement: mechanistic insight and recent applications," .
-
Stability of 2-Aminoindoles: Journal of the Chemical Society, Perkin Transactions 2, "Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles," .
-
Acylation Protocols: BenchChem Technical Guide, "Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives," .
-
General Indole Functionalization: Organic Chemistry Portal, "Acylation of Indoles," .
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
Application Note: Storage and Handling of Air-Sensitive 2-Aminoindoles
Part 1: The Stability Paradox (Introduction)
2-Aminoindoles represent a "stability paradox" in heterocyclic chemistry. While they are potent pharmacophores found in bioactive alkaloids and drug candidates (e.g., inhibitors of phosphodiesterase or kinases), their isolation is notoriously difficult.
The Core Problem: Tautomeric Volatility Unlike their 3-amino counterparts, 2-aminoindoles possess a unique driving force to tautomerize. They exist in a dynamic equilibrium between the aromatic 2-aminoindole (A) and the non-aromatic 2-iminoindoline (B) .
-
Form A (Amino): Aromatic, but electron-rich and prone to oxidation.
-
Form B (Imino): Disrupted aromaticity, highly basic, and acts as a reactive electrophile/nucleophile.
In the presence of oxygen, this equilibrium fuels a rapid auto-oxidative cascade. The electron-rich indole ring undergoes single-electron transfer (SET) with triplet oxygen, generating radical cations that collapse into isatin derivatives , oxidative dimers , or intractable colored polymers (often observed as the reaction mixture turning deep red/black).
Mechanistic Pathway of Degradation
Understanding why they degrade dictates how we handle them.
Figure 1: The tautomeric equilibrium facilitates oxidation. The imino form is particularly susceptible to hydrolysis and polymerization.
Part 2: The "Clean Environment" Protocol
To successfully handle 2-aminoindoles, you must eliminate the three enemies: Oxygen, Moisture, and Acidic Protons (for free bases).
Reagent & Equipment Preparation
-
Solvents: All solvents (THF, DCM, Toluene) must be anhydrous and rigorously degassed. Sparging with Argon for 15 minutes is insufficient; use the Freeze-Pump-Thaw method (3 cycles) or a solvent purification system (SPS).
-
Glassware: Oven-dried at 120°C for >4 hours. Assemble hot under a flow of Argon.
-
Base Selection: If generating the free base, avoid hygroscopic bases (e.g., NaOH). Use non-nucleophilic bases like Cs₂CO₃ or t-BuOK in inert solvents.
The Golden Rule of Storage
Do not store the free base. The free base of 2-aminoindole is kinetically unstable. The only reliable method for long-term storage (>24 hours) is conversion to a mineral acid salt (HCl, HBr, or HBF₄).
Part 3: Protocols
Protocol A: Synthesis and In-Situ Trapping (Recommended)
Use this workflow if you intend to use the 2-aminoindole immediately in a subsequent step (e.g., coupling).
-
Generation: Synthesize the 2-aminoindole (e.g., via reduction of 2-nitroindole or C-H amination of ynamides) under positive Argon pressure.
-
Solvent Exchange (Schlenk Technique):
-
Do not rotary evaporate to dryness in air.
-
Remove solvent under high vacuum on the Schlenk line.
-
Backfill with Argon.
-
-
Telescoping: Dissolve the crude residue immediately in the degassed solvent required for the next step.
-
Note: If the next step involves an electrophile (e.g., acid chloride), add it directly to the crude solution to "trap" the unstable amine.
-
Protocol B: Isolation as a Stable Salt (Long-Term Storage)
Use this workflow to create a shelf-stable solid.
Objective: Protonate the highly basic imine nitrogen to "lock" the molecule in a stable cationic form, preventing oxidation.
Materials:
-
Anhydrous HCl in Dioxane (4.0 M) or HBF₄·OEt₂.
-
Degassed Diethyl Ether (Et₂O) or Hexane (Antisolvent).
Step-by-Step:
-
Crude Workup: Upon completion of synthesis, perform a rapid extraction using degassed EtOAc/Brine (sparged). Keep the organic layer cold (0°C).
-
Drying: Dry over anhydrous Na₂SO₄ under Argon blanket for 5 mins. Filter via cannula into a Schlenk flask.
-
Salt Formation:
-
Cool the filtrate to 0°C .
-
Dropwise add HCl (4M in Dioxane) (1.1 equivalents).
-
Observation: A precipitate should form immediately. The color often shifts from dark/amber to pale yellow or white.
-
-
Isolation:
-
Allow to stir at 0°C for 15 mins.
-
Filter the solid under Argon using a Schlenk frit .
-
Wash the cake 3x with cold, degassed Et₂O to remove organic impurities.
-
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
-
Storage: Store the salt in a vial flushed with Argon, sealed with Parafilm, at -20°C .
Stability Comparison Table:
| Form | State | Conditions | Stability Duration |
| Free Base | Solid | Air, RT | < 1 Hour (Turns Black) |
| Free Base | Solution (DCM) | Argon, -20°C | 12 - 24 Hours |
| HCl Salt | Solid | Argon, -20°C | > 6 Months |
| HBF₄ Salt | Solid | Argon, RT | > 1 Month |
Protocol C: Emergency Storage of Free Base
If you absolutely must store the free base (e.g., for pKa studies).
-
Matrix: Dissolve the pure free base in degassed Benzene (or Benzene-d6).
-
Freeze: Freeze the solution solid at -78°C.
-
Store: Keep as a frozen solid at -20°C or below . The solid solvent matrix slows diffusion of any residual oxygen.
Part 4: Decision Framework (Visualization)
This flowchart guides the researcher through the critical handling decisions to prevent sample loss.
Figure 2: Operational workflow for maximizing 2-aminoindole recovery.
Part 5: Quality Control & Troubleshooting
Before committing valuable intermediates to a synthesis, validate the integrity of your 2-aminoindole.
QC Check (NMR):
-
Solvent: Use DMSO-d6 (neutral). Avoid CDCl₃ (often acidic/contains HCl traces which can induce shifts or degradation).
-
Diagnostic Signal: Look for the disappearance of the sharp NH₂ signal (typically ~5-6 ppm) and the broadening of aromatic peaks, which indicates oxidation to paramagnetic species or polymerization.
Troubleshooting Guide:
| Symptom | Cause | Remediation |
| Rapid Darkening | Oxidation (Isatin formation) | Degas solvents more rigorously; ensure Argon line is positive pressure. |
| Insoluble Gunk | Polymerization | Concentration was too high during workup. Dilute before acidifying. |
| Low Yield (Salt) | Incomplete Precipitation | The solvent was too polar (e.g., MeOH). Add excess Et₂O or Hexane to force precipitation. |
References
- Tautomerism and Reactivity: Görlitzer, K. et al. "2-Aminoindoles – synthesis and properties." Pharmazie, 1997. (Foundational text on the imine-enamine equilibrium).
-
Synthesis and Handling
-
Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019).[1] "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters, 21(11), 4327–4330.
-
- Katritzky, A. R. et al. "Benzotriazole-assisted synthesis of 2-aminoindoles." Journal of Organic Chemistry.
-
One-Pot Methodologies
-
Zheng, L. et al. (2021). "Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles." Organic Letters, 23(6), 2029–2035.[2]
-
-
General Stability Data
-
Fluorochem.[3] "Safety Data Sheet: 2-Aminoindole Hydrochloride." (Verifies commercial storage conditions of the salt form).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Handling and Stabilizing 5-Chloro-1H-indol-2-amine in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2-aminoindole derivatives.
5-Chloro-1H-indol-2-amine is a highly valuable but notoriously unstable building block in drug development. Due to its extreme electron richness, it is highly susceptible to rapid auto-oxidation in solution. This guide provides the mechanistic causality behind this instability and delivers self-validating, field-proven protocols to ensure the integrity of your experiments.
Part 1: Mechanistic Insights — The "Why" Behind the Degradation
To effectively stabilize 5-chloro-1H-indol-2-amine, we must first understand its degradation pathway. The exocyclic amino group at the C2 position strongly donates electron density into the indole π-system. This significantly lowers the oxidation potential of the molecule [1].
When exposed to ambient oxygen, the electron-rich indole undergoes a Single Electron Transfer (SET) , generating a highly reactive radical cation intermediate. This intermediate rapidly dimerizes or reacts with trace water and oxygen to form complex, highly conjugated polymeric mixtures (typically observed as rapid pink, brown, or black discoloration) [2].
The most robust method to prevent this is protonation . By converting the strongly electron-donating amine (-NH₂) into an electron-withdrawing aminium salt (-NH₃⁺), the electron density of the indole core is drastically reduced, shutting down the auto-oxidation pathway [3].
Figure 1: Auto-oxidation pathway of 5-chloro-1H-indol-2-amine and stabilization via protonation.
Part 2: Troubleshooting FAQs
Q1: Why does my 5-chloro-1H-indol-2-amine solution turn pink/brown within minutes of preparation? A: This discoloration is the hallmark of auto-oxidation and radical polymerization. The free base form of 2-aminoindole is highly unstable in the presence of atmospheric oxygen and light. The pink/brown color indicates that your compound has already degraded into oxindoles, isatins, or dimeric byproducts [2, 4]. To prevent this, solutions must be prepared using rigorously degassed solvents under an inert atmosphere.
Q2: I need to prepare a stock solution that is stable for several days. What is the most effective method? A: The most reliable strategy is in situ acidic stabilization . By adding 1.05 to 1.1 equivalents of a strong acid (such as Trifluoroacetic acid (TFA) or anhydrous HCl) to your solvent prior to adding the indole, you immediately form the 2-aminium salt upon dissolution. This raises the oxidation potential and renders the molecule highly resistant to ambient degradation [3].
Q3: My downstream biological assay cannot tolerate strongly acidic conditions. Can I use antioxidants to stabilize the free base? A: Yes, if you must maintain the free base form, you can utilize sacrificial radical scavengers. Adding 1–2 mM of Butylated hydroxytoluene (BHT) or Ascorbic acid to degassed solvents will intercept the radical propagation steps. However, note that antioxidants only delay oxidation kinetically; they do not thermodynamically prevent the initial SET as effectively as protonation.
Part 3: Validated Experimental Protocols
To ensure a self-validating system, follow these exact methodologies. Do not skip the degassing step, even if using the acidic stabilization strategy.
Figure 2: Optimized workflow for the preparation and storage of 2-aminoindole solutions.
Protocol A: Preparation of Ultra-Degassed Solvents (Freeze-Pump-Thaw)
Causality: Standard sparging with nitrogen only removes ~90% of dissolved oxygen. For highly sensitive 2-aminoindoles, the freeze-pump-thaw method is required to achieve <1 ppm dissolved O₂.
-
Transfer the desired solvent (e.g., Acetonitrile or Methanol) into a heavy-walled Schlenk flask.
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Open the flask to a high vacuum (Schlenk line, <0.1 Torr) for 5–10 minutes to evacuate the headspace.
-
Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe bubbles of trapped oxygen escaping as the solvent melts.
-
Repeat the freeze-pump-thaw cycle a minimum of three times .
-
Backfill the flask with ultra-pure Argon gas.
Protocol B: Acidic Stabilization Strategy (In Situ Salt Formation)
Causality: Adding the acid to the solvent before the indole ensures that the free base is never exposed to solution-phase oxygen without immediate protonation.
-
Inside an Argon-filled glovebox or using standard Schlenk techniques, transfer 10 mL of the degassed solvent (from Protocol A) into an amber glass vial.
-
Add 1.05 equivalents of anhydrous acid (e.g., 4M HCl in dioxane, or neat TFA) to the solvent.
-
Slowly add the solid 5-chloro-1H-indol-2-amine (free base) to the acidified solvent with gentle stirring.
-
The solution should remain colorless to pale yellow. Seal the vial with a PTFE-lined septum and store at -20°C in the dark.
Part 4: Quantitative Data Presentation
The following table summarizes the expected stability of 10 mM 5-chloro-1H-indol-2-amine solutions under various handling conditions. Use this data to benchmark your own experimental setups.
Table 1: Comparative Stability of 5-chloro-1H-indol-2-amine in Solution (10 mM, 25°C)
| Solvent Condition | Atmosphere | Additive / Treatment | Visual Observation (at 1 Hour) | Estimated Half-Life (t½) |
| Methanol (Untreated) | Ambient Air | None | Deep Pink / Brown | < 30 minutes |
| Methanol (Degassed) | Argon | None | Pale Yellow | ~ 4–6 hours |
| Methanol (Degassed) | Argon | 2 mM BHT (Antioxidant) | Colorless | ~ 24 hours |
| Methanol (Degassed) | Argon | 1.1 eq. TFA (Acidic) | Colorless | > 7 days |
References
-
Kost, A., Portnov, Y. N., & Mushket, B. (1980). "Synthesis and autooxidation of 2-amino-1,3-dialkylindoles." Chemistry of Heterocyclic Compounds.[Link]
-
Enache, T. A., & Oliveira-Brett, A. M. (2011). "Pathways of Electrochemical Oxidation of Indolic Compounds." Electrochimica Acta.[Link]
-
Mulder, J. A., et al. (2009). "Application of Ynamides in the Synthesis of 2-Amidoindoles." Organic Letters.[Link]
-
Kim, J., et al. (2019). "Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole." Molecules (NIH PMC).[Link]
troubleshooting low yields in 5-chloro-1H-indol-2-amine synthesis
Technical Support Center: 5-Chloro-1H-indol-2-amine Synthesis
Executive Summary: Why This Synthesis Fails
If you are encountering low yields, "black tar" formation, or product disappearance during purification, you are likely battling the inherent instability of the 2-aminoindole core. Unlike typical indoles, 5-chloro-1H-indol-2-amine is not a static aromatic system. It exists in a dynamic equilibrium between the amino-indole (aromatic) and imino-indoline (non-aromatic) tautomers.
This tautomeric ambiguity makes the free base highly susceptible to:
-
Auto-oxidation: Rapid dimerization to indoxyl red or isatin-like byproducts upon exposure to air.
-
Hydrolysis: Decomposition during aqueous workup or silica chromatography.
-
Dehalogenation: Loss of the 5-chloro substituent if using standard catalytic hydrogenation (Pd/C).
The Golden Rule: Never isolate the free base for extended periods. Always trap the product immediately as a stable salt (e.g., Hydrochloride).
Diagnostic Workflow: Identify Your Failure Mode
Use this decision matrix to identify the root cause of your low yields.
| Symptom | Probable Cause | Immediate Fix |
| Product turns black/tarry upon solvent removal. | Oxidative Polymerization. The free base is reacting with atmospheric oxygen. | Switch to inert atmosphere (Ar/N2). Do not evaporate to dryness; precipitate as HCl salt directly from organic solution. |
| Mass spec shows [M-34] (Loss of Cl). | Hydrodechlorination. Pd/C + H2 is stripping the chlorine atom. | STOP using Pd/C. Switch to Fe/AcOH or Zn/AcOH for reduction. |
| Product vanishes on Silica Gel column. | Acid-Catalyzed Decomposition. Silica is slightly acidic and promotes hydrolysis/polymerization. | Avoid Silica. Purify by crystallization of the HCl salt or use neutral alumina (deactivated). |
| Incomplete Cyclization (Intermediate observed). | Steric/Electronic Stalling. The nitrile carbon is not electrophilic enough. | Increase temperature (reflux) or add a Lewis Acid promoter (e.g., ZnCl2) if using the nitrile route. |
Strategic Route Selection
We recommend two primary pathways. Route A is cost-effective but requires strict control to prevent dehalogenation. Route B is higher-fidelity and recommended for GMP or high-purity needs.
Caption: Comparison of Reductive Cyclization vs. Curtius Rearrangement pathways. Note the critical convergence on immediate salt formation to prevent degradation.
Detailed Protocols & Troubleshooting
Protocol A: Reductive Cyclization (Fe/AcOH Method)
Best for: Large scale, cost-sensitive synthesis. Key Constraint: Avoids Pd-catalyzed dehalogenation.
The Logic: Iron in acetic acid provides a "soft" reduction potential that reduces the nitro group to an amine without touching the aryl-chloride bond [1]. The resulting amine intramolecularly attacks the nitrile to close the ring.
-
Setup: Charge a 3-neck flask with (5-chloro-2-nitrophenyl)acetonitrile (1.0 equiv) and glacial acetic acid (10-15 volumes).
-
Activation: Heat to 50°C. Add Iron powder (325 mesh, 5.0 equiv) portion-wise to control exotherm.
-
Tip: Activate Fe powder with dilute HCl and wash with acetone/ether prior to use for faster initiation.
-
-
Cyclization: Heat to 80-90°C for 2-4 hours. Monitor by TLC (use neutral alumina plates, not silica).
-
Work-up (The Danger Zone):
-
Filter hot through Celite to remove iron sludge. Wash with EtOAc.
-
Do not concentrate to dryness yet.
-
Neutralize the filtrate with saturated NaHCO3 (careful: foaming).
-
Extract with EtOAc. Wash organic layer with Brine. Dry over Na2SO4.
-
-
Stabilization: Cool the EtOAc solution to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
Result: The product precipitates as a white/off-white solid. Filter and wash with cold ether.
-
Protocol B: Curtius Rearrangement
Best for: High purity, avoiding "tar" completely.
The Logic: This route avoids the oxidative instability of the ring-closure step by forming the amine from a pre-formed indole carboxylic acid [2].
-
Acyl Azide: Dissolve 5-chloroindole-2-carboxylic acid in THF. Add Triethylamine (1.2 equiv) and DPPA (Diphenylphosphoryl azide, 1.1 equiv). Stir at RT for 2 hours.
-
Rearrangement: Reflux the mixture (65-70°C) for 2 hours. Evolution of N2 gas indicates isocyanate formation.
-
Hydrolysis: Add tert-butanol (to trap as Boc-protected amine) OR add aqueous acid (to hydrolyze directly to amine).
-
Recommendation: Trap as Boc-carbamate first. Purify the stable Boc-intermediate. Then deprotect with HCl/Dioxane to get the pure salt.
-
Stability & Tautomerism Mechanism
Understanding the tautomerism is vital for interpreting NMR and stability data.
Caption: The 2-aminoindole (aromatic) is in equilibrium with the 2-iminoindoline. The imino form is susceptible to radical oxidation, leading to tar.
Quantitative Comparison of Methods
| Metric | Reductive Cyclization (Pd/C) | Reductive Cyclization (Fe/AcOH) | Curtius Rearrangement |
| Yield (Typical) | 10-30% (Variable) | 55-70% | 75-85% |
| Purity (Crude) | Low (Dechlorinated byproducts) | Medium (Iron salts) | High |
| 5-Cl Retention | Poor (High risk of loss) | Excellent | Excellent |
| Scalability | High | Medium (Waste generation) | High |
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (H2, Pd/C) if I lower the pressure? A: We strongly advise against it. Even at 1 atm, Pd/C is efficient at hydrodechlorination of aryl chlorides, especially in electron-rich rings like aminoindoles [3]. If you must use hydrogenation, use Pt/C (sulfided) or add a poison like ethylenediamine to inhibit dehalogenation, but Fe/AcOH is safer.
Q: My product looks pure by LCMS but turns purple/black on the filter paper. Why? A: This is the "indoxyl red" effect. Traces of acid on the filter paper or oxygen in the air are oxidizing the surface of your crystals. Wash the filter cake with antioxidant-containing solvent (e.g., EtOAc with 0.1% BHT) and dry under vacuum/nitrogen immediately.
Q: How do I store the compound? A: Store strictly as the Hydrochloride (HCl) or Hydrobromide (HBr) salt . The free base will decompose within days even at -20°C. The salt form is stable for months/years at -20°C under argon.
References
-
Reductive Cyclization Mechanism: Clockss.org. "Reductive Smiles Rearrangement of 1-[(5-Chloro-2-nitrophenyl)sulfonyl]...". (Accessed 2026-03-05).
-
Curtius Rearrangement Protocol: National Institutes of Health (PMC). "The Curtius Rearrangement: Applications in Modern Drug Discovery". (Accessed 2026-03-05).
-
Dechlorination Risks: University of Florida. "Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis". (Accessed 2026-03-05).
-
General Stability Data: BenchChem. "Troubleshooting Guide for the Synthesis of Indole Derivatives". (Accessed 2026-03-05).
Technical Support Center: Troubleshooting & Purification of Unstable 2-Aminoindole Derivatives
Welcome to the Technical Support Center for Heterocyclic Chemistry. As application scientists and drug development professionals, we frequently encounter the notorious instability of 2-aminoindoles. While these pharmacophores are highly valued in kinase inhibitor and GPCR ligand design, their purification often results in low yields, black tars, or complex uncharacterizable mixtures.
This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to help you successfully isolate these challenging electron-rich compounds.
Application Scientist Briefing: The Nature of the Beast
To purify a 2-aminoindole, you must first understand why it degrades. The 2-amino group strongly donates electron density into the indole
Because of this electronic architecture, 2-aminoindoles are highly susceptible to three main degradation pathways[1]:
-
Acid-Catalyzed Polymerization: The acidic silanol groups on standard silica gel protonate the C3 position, triggering rapid intermolecular condensation.
-
Autoxidation: The electron-rich C3 carbon readily reacts with atmospheric triplet oxygen to form a 3-hydroperoxyindolenine intermediate, which decomposes into colored dimers and dioxindoles[2].
-
Tautomerization: The compound exists in a dynamic equilibrium between the 2-aminoindole (enamine-like) and 2-iminoindoline (amidine-like) forms, complicating both purification and NMR characterization[3][4].
Figure 1: Primary degradation and tautomerization pathways of 2-aminoindoles.
Troubleshooting Guide & FAQs
Q1: My 2-aminoindole turns into a dark brown/black streak on a standard silica gel column. What is happening? A: You are observing acid-catalyzed degradation. Standard silica gel has a surface pH of ~4.5–5.5, which is acidic enough to protonate the highly basic C3 position of the indole ring[1]. This protonation initiates a cascade of electrophilic aromatic substitutions between molecules, leading to polymeric tars. Solution: Never use untreated silica. Deactivate your silica gel with 1–5% triethylamine (Et3N) to neutralize the silanol groups, or switch entirely to neutral/basic alumina[5].
Q2: My LC-MS shows a single mass, but my 1H-NMR spectrum is a mess of overlapping peaks. Is my product degrading in the NMR tube? A: Not necessarily. 2-Aminoindoles are highly prone to tautomerization[6]. Depending on the solvent's polarity and hydrogen-bonding capacity (e.g., CDCl3 vs. DMSO-d6), you may observe a mixture of the 2-aminoindole and 2-iminoindoline tautomers. Solution: Run your NMR in a strongly hydrogen-bonding solvent like DMSO-d6 to lock the equilibrium, or convert the free amine to a stable salt (e.g., hydrochloride) to force a single protonation state[4].
Q3: The compound looks pure on TLC, but darkens rapidly during rotary evaporation. How can I prevent this? A: You are witnessing autoxidation[6]. The concentration process exposes the compound to heat and oxygen simultaneously, accelerating the formation of 3-hydroperoxyindolenines[2]. Solution: Sparging your chromatography solvents with Argon or Nitrogen is critical. During concentration, keep the water bath temperature strictly below 30 °C, backfill the rotary evaporator with inert gas (never air), and store the final product under Argon at -20 °C.
Quantitative Data Summaries
To aid in your experimental design, refer to the following benchmarking data regarding stationary phase compatibility and protecting group strategies.
Table 1: Stationary Phase Compatibility for 2-Aminoindoles
| Stationary Phase | Surface pH | 2-Aminoindole Recovery (%) | Mechanistic Observation |
| Standard Silica Gel | 4.5 – 5.5 | < 20% | Severe acid-catalyzed polymerization at C3. |
| Basified Silica (5% Et3N) | ~ 7.5 – 8.0 | 70 – 85% | Amine neutralizes silanol groups; prevents degradation. |
| Neutral Alumina | ~ 7.0 | 75 – 90% | Excellent stability, but lower resolution than silica. |
| C18 Reverse Phase | ~ 6.5 – 7.0 | 80 – 95% | Highly effective if neutral/basic buffers (e.g., NH4HCO3) are used. |
Table 2: Protecting Group (PG) Strategies for C3-Unsubstituted 2-Aminoindoles
| Protecting Group | Installation Reagents | Stability Gained | Deprotection Conditions |
| N-Boc | (Boc)2O, DMAP | High (Reduces HOMO energy) | TFA/DCM (Requires careful neutralization) |
| N-Acetyl | Ac2O, Pyridine | Moderate to High | K2CO3/MeOH (Mild basic hydrolysis) |
| N-Tosyl | TsCl, NaH | Very High | Mg/MeOH or SmI2 (Harsh, may cleave indole) |
Purification Workflows
Figure 2: Decision matrix and workflow for the purification of 2-aminoindole derivatives.
Standard Operating Procedures (SOPs)
Protocol A: Basified Silica Gel Chromatography (Inert Atmosphere)
Use this protocol for 2-aminoindoles that possess mild stability (e.g., those with electron-withdrawing groups or C3-substituents).
-
Self-Validation Step (2D-TLC): Before committing your crude mixture to a column, perform a 2D-TLC. Spot the crude on a standard silica plate, elute in one direction, dry, rotate 90 degrees, and elute again using the same solvent. If the compound spots lie off the diagonal, it is degrading on the silica. If degradation is observed, increase the Et3N concentration in your eluent or switch to Protocol B.
-
Step 1: Stationary Phase Preparation. Slurry standard silica gel in your starting eluent containing 3–5% v/v Triethylamine (Et3N). Stir the slurry for 15 minutes prior to packing to ensure complete capping of all acidic silanol groups[5].
-
Step 2: Solvent Degassing. Sparge all elution solvents with Argon gas for at least 15 minutes to displace dissolved triplet oxygen. This mitigates C3-autoxidation during the run.
-
Step 3: Loading and Elution. Load the sample using a minimal amount of degassed DCM. Run the column using positive Argon pressure (flash chromatography) rather than gravity to minimize the compound's time-on-column.
-
Step 4: Concentration. Pool the product-containing fractions. Concentrate on a rotary evaporator with the water bath set strictly below 30 °C. Break the vacuum with Argon, not air.
Protocol B: Traceless Protection-Purification-Deprotection
Use this protocol for highly unstable, C3-unsubstituted 2-aminoindoles that degrade even on deactivated silica.
-
Step 1: in situ Protection. Dissolve the crude 2-aminoindole in DCM. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O) and 0.1 equivalents of DMAP. Stir at room temperature until TLC indicates complete conversion to the N-Boc derivative. The electron-withdrawing nature of the Boc group lowers the HOMO energy, stabilizing the C3 position[7].
-
Step 2: Standard Purification. The Boc-protected 2-aminoindole is now stable enough to be purified using standard, untreated silica gel chromatography without the need for strict inert atmosphere conditions.
-
Step 3: Deprotection. Dissolve the pure Boc-protected intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0 °C. Stir for 1 hour.
-
Step 4: Neutralization & Isolation. Carefully quench the reaction with saturated aqueous NaHCO3 under an Argon blanket. Extract with degassed DCM, dry over Na2SO4, and concentrate under Argon to yield the pure, free 2-aminoindole.
References
-
C–H Imidation of 7-Deazapurines Source: National Institutes of Health (PMC) URL:[Link]
-
Tautomerism in drug discovery Source: ResearchGate URL:[Link]
-
Handbook of Heterocyclic Chemistry Source: Internet Archive URL:[Link]
-
3-Hydroperoxyindolenines as Oxidizing Agents Source: CLOCKSS Archive URL:[Link]
-
Application of Ynamides in the Synthesis of 2-Amidoindoles Source: Organic Letters (ACS Publications) URL:[Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]pyridines and Indoles with Triethylamine Source: National Institutes of Health (PMC) URL:[Link]
-
RSC Advances: deazapurines Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. C–H Imidation of 7-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Full text of "Handbook of Heterocyclic Chemistry" [archive.org]
- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Chloro-1H-indol-2-amine Solubilization & Handling Guide
Technical Alert: The "Solubility" Mirage
Read this first: If you are experiencing precipitation, color change (pink/brown), or inconsistent assay results with 5-chloro-1H-indol-2-amine, you are likely facing a stability issue masquerading as a solubility issue .
2-Aminoindoles are chemically distinct from standard indoles. They exist in a tautomeric equilibrium between the amino-indole and the imino-indoline forms. This unique structure makes them highly susceptible to:
-
Oxidative Dimerization: Reacting with dissolved oxygen to form insoluble, colored dimers.
-
Auto-oxidation: Spontaneous degradation in neutral/basic aqueous solutions.
The Golden Rule: You cannot solve the solubility of this compound without simultaneously addressing its oxidative instability.
Physicochemical Profile & Mechanism
To successfully solubilize this compound, you must manipulate its physicochemical levers.[1]
| Parameter | Value (Approx.) | Implication for Experiment |
| LogP | ~2.9 [1] | Lipophilic. Poorly soluble in pure water. Requires organic co-solvents or carriers. |
| pKa (Amine) | ~6.0 - 7.0 (Estimated) | pH Dependent. The 2-amino group is basic. Solubility increases significantly at pH < 5 (protonated form). |
| pKa (Indole NH) | ~16 | Non-acidic. Do not treat as a standard weak acid. |
| Stability | Low (Air/Light Sensitive) | Critical. Solutions must be degassed and protected from light. |
The Tautomer Trap (Visualization)
The following diagram illustrates why your compound degrades in water. The imino form is the gateway to degradation.
Caption: Tautomeric equilibrium shifts toward the reactive imino form in neutral/basic pH, leading to irreversible oxidative precipitation.
Troubleshooting Guide (Q&A)
Q1: My solution turns pink/brown within minutes of adding water. Is it precipitating?
Diagnosis: This is likely oxidative degradation , not just precipitation. The colored product is a dimerized impurity. Solution:
-
Degas all buffers: Sparge water/buffers with Argon or Nitrogen for 15 minutes before use.
-
Add Antioxidants: Include 0.1% Ascorbic Acid or Sodium Metabisulfite in your aqueous buffer before adding the compound.
-
Check pH: Ensure your final pH is slightly acidic (pH 4.0–6.0). The compound is more stable in its protonated salt form.
Q2: I need a 10 mM stock. Water won't work. What solvent should I use?
Diagnosis: LogP ~2.9 dictates that pure water cannot support millimolar concentrations. Solution:
-
Primary Solvent: Anhydrous DMSO is the gold standard. It can support >50 mM stocks.
-
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C. Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.
Q3: When I dilute my DMSO stock into media, it crashes out immediately.
Diagnosis: "Solvent Shock." Rapid change in polarity causes the lipophilic molecules to aggregate before they can disperse. Solution:
-
Step-down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution.
-
Carrier Assistance: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It encapsulates the lipophilic indole ring, protecting it from water and oxidation. (See Protocol B below).
Validated Protocols
Protocol A: Standard Chemical Screening (Low Stability)
Best for: High-throughput screening (HTS) or short-term assays (< 4 hours).
-
Stock Prep: Dissolve 5-chloro-1H-indol-2-amine in 100% DMSO to 10 mM .
-
Buffer Prep: Prepare PBS (pH 7.4) containing 1 mM Ascorbic Acid (freshly prepared).
-
Dilution:
-
Add 1 µL of Stock to 99 µL of Buffer.
-
Mix immediately by pipetting (do not vortex violently, as this introduces oxygen).
-
Final Conc: 100 µM (1% DMSO).
-
Use window: 2–4 hours.
-
Protocol B: Enhanced Stability Formulation (Recommended)
Best for: Cell culture, animal studies, or assays > 4 hours.
Why this works: HP-β-CD forms an inclusion complex, shielding the hydrophobic 5-chloro-indole core from water and oxygen [2].
| Component | Concentration | Function |
| Vehicle | 20% HP-β-CD in Water | Solubilizing Agent / Stabilizer |
| Co-solvent | 5% DMSO | Initial dissolution aid |
| pH Modifier | 10 mM Acetate Buffer (pH 5.0) | Protonation (Salt formation) |
Step-by-Step:
-
Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL of 10mM Acetate Buffer (pH 5.0). Filter sterilize (0.22 µm).
-
Prepare Stock: Dissolve compound in DMSO at 20x the desired final concentration.
-
Complexation:
-
Slowly add the DMSO stock dropwise to the stirring Vehicle.
-
Crucial: Stir continuously for 30 minutes at room temperature to allow the inclusion complex to form.
-
The solution should remain clear.
-
Decision Logic for Solubilization
Use this workflow to determine the optimal strategy for your specific application.
Caption: Selection workflow based on assay duration and stability requirements.
References
-
Hilaris Publisher. (2024). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene (Discussing aminoindole instability). Retrieved from [Link]
Sources
stabilizing 5-chloro-1H-indol-2-amine during column chromatography
Topic: Stabilizing 5-chloro-1H-indol-2-amine during column chromatography
Welcome to the Advanced Chromatography Support Center. Handling 2-aminoindoles, specifically 5-chloro-1H-indol-2-amine, presents a notorious challenge in synthetic chemistry. Due to their extreme electron-rich nature, these compounds are highly susceptible to rapid degradation during standard purification workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield recovery of your target amine.
Knowledge Base: The Causality of Degradation
To successfully purify 5-chloro-1H-indol-2-amine, you must first understand why it degrades. The 2-amino group strongly donates electron density into the indole core, making the C3 position hyper-nucleophilic.
When exposed to standard bare silica gel, the slightly acidic silanol groups (pKa ~ 4.5–5.5) protonate the C3 position. This initiates a rapid, irreversible cascade of dimerization and polymerization 1. Concurrently, the free amine is highly sensitive to atmospheric oxygen, especially in alkaline or prolonged residence conditions, leading to oxidation into dark-colored iminoquinone derivatives . The 5-chloro substituent does not provide sufficient electronic deactivation to stabilize the core.
Fig 1. Mechanistic degradation pathways of 5-chloro-1H-indol-2-amine.
Diagnostic Tools: The Self-Validating System
Before committing your entire crude batch to a column, you must establish a self-validating system to test the stability of your compound against your chosen stationary phase.
The 2D-TLC Validation Protocol:
-
Spot your crude mixture in the bottom-left corner of a square TLC plate (e.g., standard silica or TEA-treated silica).
-
Develop the plate vertically in your optimized solvent system.
-
Remove the plate, dry it completely under a gentle stream of argon (do not use heat or compressed air).
-
Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.
-
Interpretation: If the 5-chloro-1H-indol-2-amine is stable, all spots will lie on a perfect 45-degree diagonal. If spots appear off the diagonal, your compound is actively degrading on the stationary phase, validating the absolute necessity for the stabilization protocols below.
Troubleshooting & Solutions
Q: My product completely disappears on the column, and the silica turns dark brown/black. What happened? A: This is the hallmark of acid-catalyzed polymerization. The bare silica gel has destroyed your compound. Solution: You must chemically deactivate the silica gel by neutralizing the acidic silanol groups. This is achieved by pre-treating the column with 1–5% Triethylamine (TEA) and maintaining 1% TEA in your eluent. Alternatively, switch to Neutral Alumina (Brockmann Grade III).
Q: I used TEA to basify the silica, but my isolated fractions are turning dark green/black upon concentration. Why? A: While TEA prevents acid-catalyzed polymerization, 2-aminoindoles remain highly sensitive to atmospheric oxygen, a process that can actually be accelerated in alkaline media . Solution: You must run the column under an inert atmosphere. Degas your eluents by sparging with argon for 15 minutes prior to use, and apply positive argon pressure to the top of the column instead of compressed air.
Q: Despite using TEA and argon, my yields of the free amine are still below 30%. What is the ultimate workaround? A: If the free amine is not strictly required for your immediate next step, the most scientifically sound approach is in situ protection. Converting the highly reactive free amine to a carbamate (e.g., Boc or Ethyl carbamate) or an amide drastically reduces the nucleophilicity of the system, allowing for standard, high-yield silica gel chromatography 2.
Validated Experimental Protocols
SOP A: Preparation and Execution of a TEA-Deactivated Column
Use this protocol when isolation of the free 5-chloro-1H-indol-2-amine is mandatory.
-
Solvent Degassing: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate). Insert a long needle connected to an argon line directly into the solvent and sparge for 15–20 minutes.
-
Silica Slurry: In a separate Erlenmeyer flask, prepare a slurry of silica gel using the degassed eluent supplemented with 3% v/v Triethylamine (TEA) .
-
Column Packing: Pour the slurry into the column. Flush the column with at least 3 column volumes (CV) of the 3% TEA solvent under positive argon pressure to ensure complete capping of the silanol groups.
-
Equilibration: Flush the column with 2 CV of your standard degassed eluent containing only 1% TEA .
-
Loading: Dissolve your crude 5-chloro-1H-indol-2-amine in the minimum amount of degassed solvent. Load it carefully onto the silica bed.
-
Elution: Elute rapidly (Flash chromatography) using the 1% TEA degassed solvent. Do not let the compound sit on the column.
-
Concentration: Collect fractions in flasks pre-flushed with argon. Concentrate immediately on a rotary evaporator backfilled with nitrogen/argon. Store the purified amine at -20°C under argon, shielded from light.
Fig 2. Decision matrix for the purification of highly reactive 2-aminoindoles.
Performance Metrics
The following table summarizes expected quantitative recovery data based on the chosen purification strategy for 5-chloro-1H-indol-2-amine:
| Purification Strategy | Stationary Phase | Additives | Atmosphere | Expected Recovery | Purity |
| Standard Flash CC | Bare Silica Gel (60 Å) | None | Ambient Air | < 10% (Severe loss) | Variable |
| Deactivated CC | Silica Gel (60 Å) | 1-3% TEA | Ambient Air | 35 - 45% | ~85% |
| Anaerobic Deactivated CC | Silica Gel (60 Å) | 1-3% TEA | Argon (Degassed) | 65 - 75% | >95% |
| Alternative Phase | Neutral Alumina | None | Argon (Degassed) | 70 - 80% | >90% |
| Protection Strategy | Bare Silica Gel (60 Å) | None (N-Boc protected) | Ambient Air | > 90% | >98% |
Frequently Asked Questions (FAQs)
Q: Can I use Methanol or DCM in my eluent? A: Avoid halogenated solvents (like DCM or Chloroform) if possible, as trace HCl in degrading halocarbons will immediately protonate the indole. Methanol can be used, but it often pulls highly polar degradation products off the baseline. A Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate gradient is preferred.
Q: How should I visualize the fractions on TLC? A: 5-chloro-1H-indol-2-amine is highly UV active (254 nm). For staining, p-Anisaldehyde or Vanillin stains work exceptionally well, usually turning a distinct bright color (often pink or purple) upon gentle heating.
Q: My compound is an oil after concentration, is that normal? A: Free 2-aminoindoles often resist crystallization due to trace impurities or minor oxidation. Trituration with ice-cold pentane or hexanes under an argon blanket can help induce crystallization.
References
- A New Tetracyclic Ring System of Biological Interest. Indolo[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Through Domino Reactions.Arkivoc.
- Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles.Chemistry of Heterocyclic Compounds.
- Application of Ynamides in the Synthesis of 2-Amidoindoles.Organic Letters (ACS).
Sources
minimizing dimerization side reactions of 2-aminoindoles
Technical Support Center: Mitigating Dimerization in 2-Aminoindole Synthesis
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the inherent instability of 2-aminoindoles. These electron-rich heterocycles are highly susceptible to side reactions, particularly oxidative dimerization and degradation into complex oligomers. This guide is designed to bridge the gap between theoretical mechanistic chemistry and benchtop execution. By understanding the causality behind these degradation pathways, we can implement self-validating protocols to ensure monomeric fidelity throughout your synthetic workflows.
Section 1: The Mechanistic "Why" (FAQs)
Q1: Why do free 2-aminoindoles spontaneously dimerize upon isolation?
A1: The 2-aminoindole core is exceptionally electron-rich. The exocyclic amino group donates electron density directly into the indole
Q2: How does N-protection prevent this side reaction?
A2: N-protection fundamentally alters the electronic landscape of the molecule. By installing an electron-withdrawing group (EWG)—such as an acetyl (Ac), tosyl (Ts), or tert-butyloxycarbonyl (Boc) group—on the exocyclic amine or the indole nitrogen, you pull electron density away from the
Q3: Can I stabilize the core without adding a protecting group to the amine?
A3: Yes. If your downstream application requires a free amine, you can electronically deactivate the ring by installing an EWG at the C3 position. For example, and 3-carbonitriles exhibit remarkable stability compared to their unsubstituted counterparts because the C3 position is physically blocked and the
Section 2: Troubleshooting Guide: Specific Experimental Issues
Issue 1: I am observing a distinct mass doubling (dimer peak) in my LC-MS during the final deprotection step.
-
Root Cause: The removal of the protecting group exposes the highly reactive free 2-aminoindole to trace oxygen or transition metal residues from previous steps (e.g., Pd catalysts), triggering rapid oxidative dimerization[1].
-
Solution: Perform the deprotection under a strict Argon atmosphere using rigorously degassed solvents. Adjust the pH to near neutral (pH 6-8) and introduce a mild reducing agent or antioxidant into the workup buffer to quench any radical initiators[4].
Issue 2: My 2-aminoindole degrades even when stored in the freezer.
-
Root Cause: Solid-state dimerization can occur if the compound is stored as a free base in the presence of ambient moisture and oxygen[5].
-
Solution: Convert the free 2-aminoindole into a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonation of the exocyclic amine (or the C3 position in the iminium tautomer) drastically reduces electron density, stabilizing the monomer. Store the salt in amber vials under an inert atmosphere[4].
Issue 3: Dimerization outcompetes my desired cross-coupling reaction.
-
Root Cause: High local concentrations of the 2-aminoindole intermediate favor bimolecular dimerization kinetics over the desired intermolecular cross-coupling.
-
Solution: Employ a syringe pump to slowly add the 2-aminoindole to the reaction mixture, maintaining a low steady-state concentration (< 0.05 M). Ensure the reaction temperature is kept as low as kinetically permissible (e.g., 0 °C to -20 °C) for the cross-coupling to proceed[4].
Section 3: Quantitative Data: Efficacy of Protection Strategies
To guide your synthetic design, the following table summarizes the impact of various electronic modifications on the half-life and dimerization rate of 2-aminoindoles under ambient aerobic conditions.
| Indole Derivative | C3 Substituent | N-Protecting Group | Half-Life (Air, 25°C) | Dimerization Yield (24h) | Recommended Use Case |
| Free 2-Aminoindole | -H | None | < 2 hours | > 60% | In situ generation only |
| 2-Aminoindole HCl salt | -H | None (Protonated) | > 6 months | < 2% | Long-term storage |
| N-(1H-indol-2-yl)acetamide | -H | Acetyl (Ac) | > 1 month | < 5% | General synthesis |
| 2-Amino-1H-indole-3-carboxylate | -CO | None | > 3 months | < 1% | C3-blocked applications |
| N-(1H-indol-2-yl)tosylamide | -H | Tosyl (Ts) | > 6 months | None detected | Harsh reaction conditions |
Section 4: Visualizing the Problem and Solution
Mechanistic pathway of 2-aminoindole oxidative dimerization and electronic stabilization.
Decision tree for troubleshooting and mitigating 2-aminoindole dimerization.
Section 5: Experimental Protocols
Protocol: Synthesis and Isolation of Stabilized N-Acetyl-2-aminoindole Causality Note: We utilize N-acetylation immediately following the reduction of a 2-nitroindole precursor to trap the transient 2-aminoindole before bimolecular collisions can initiate dimerization.
Materials:
-
2-Nitroindole precursor (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt%, 0.1 eq)
-
Acetic anhydride (Ac
O, 3.0 eq) -
Pyridine (2.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Hydrogen gas (H
, balloon)
Step-by-Step Methodology:
-
System Purging: Place the 2-nitroindole precursor and Pd/C into a flame-dried Schlenk flask. Evacuate the flask and backfill with Argon three times to remove all ambient oxygen. Why: Oxygen acts as a radical initiator for the dimerization of the resulting amine.
-
Solvent Addition: Inject anhydrous, degassed THF into the flask via a syringe. Stir to suspend the catalyst.
-
In Situ Trapping Setup: Inject pyridine and acetic anhydride directly into the reaction mixture before initiating the reduction. Why: Having the acylating agent present ensures that the moment the 2-aminoindole is generated, it is immediately converted to the stable N-acetyl derivative, kinetically outcompeting the dimerization pathway.
-
Reduction: Replace the Argon atmosphere with Hydrogen gas via a balloon. Stir vigorously at room temperature for 4-6 hours. Monitor by TLC (using an inert capillary to spot) until the starting material is consumed.
-
Filtration: Purge the flask with Argon to remove H
. Filter the mixture through a pad of Celite under an Argon blanket to remove the Pd/C catalyst. Why: Pd/C can catalyze oxidative dimerization if exposed to air during filtration. -
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl to remove pyridine, followed by saturated aqueous NaHCO
and brine. -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. The resulting N-acetyl-2-aminoindole is electronically deactivated and can be safely purified via standard silica gel chromatography without fear of dimerization.
References
-
2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis. URL:[Link]
-
Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications (RSC Publishing). URL:[Link]
-
Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. URL:[Link]
-
Synthesis and autooxidation of 2-amino-1,3-dialkylindoles. Semantic Scholar. URL: [Link]
Sources
- 1. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-1H-indol-2-amine Cyclization
Welcome to the Technical Support Center. As application scientists, we understand that synthesizing the 1H-indol-2-amine scaffold—a privileged structure in drug discovery—presents unique challenges. When a chlorine atom is introduced at the 5-position, the electronic properties of the ring change, making the delicate balance between kinetic activation and thermodynamic stability critical.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to help you optimize the reaction temperature for the cyclization of 5-chloro-1H-indol-2-amine derivatives.
Diagnostic Workflow for Temperature Optimization
Before adjusting your protocol, use the diagnostic logic tree below to identify whether your cyclization failure is driven by kinetic limitations (too cold) or thermodynamic instability (too hot).
Diagnostic workflow for optimizing 5-chloro-1H-indol-2-amine cyclization temperature.
Troubleshooting & FAQs
Q1: Why does my cyclization stall at the uncyclized intermediate stage when running at room temperature? The Causality: Multistep one-pot syntheses (such as the reductive cyclization of 2-halonitrobenzenes or the intramolecular cyclization of N-acyl aminobenzophenones) have distinct energy barriers for each phase. While the initial nucleophilic aromatic substitution (SNAr) or coupling step may proceed smoothly at 0 °C to 25 °C, the subsequent intramolecular C-N bond formation (cyclization) has a significantly higher activation energy. Without sufficient thermal input (often requiring heating to 60–100 °C), the reaction lacks the kinetic energy to overcome this barrier, leaving you with trapped, uncyclized intermediates [1][3].
Q2: I am observing a significant loss of the chlorine atom (dechlorination) during cyclization. How does temperature affect this? The Causality: The 5-chloro substituent on the electron-rich 2-aminoindole ring is highly susceptible to oxidative addition, particularly in the presence of transition metal catalysts (like Pd or Cu) or strong reducing agents (e.g., Fe/Zn). At elevated temperatures (>100 °C), the thermal energy exceeds the activation barrier for C-Cl bond cleavage, leading to hydrodehalogenation (replacing the chlorine with a proton). By lowering the temperature to an optimized window of 60–80 °C, you provide enough energy for cyclization while remaining safely below the thermodynamic threshold for C-Cl cleavage [2].
Q3: How does the choice of solvent interact with the optimal cyclization temperature? The Causality: Solvents dictate both the maximum operational temperature (boiling point) and the stabilization of the transition state. Polar aprotic solvents like DMF or THF stabilize the polar intermediates formed during cyclization, effectively lowering the overall activation energy. This allows the cyclization to proceed at milder temperatures (e.g., 60 °C in DMF) compared to non-polar solvents, thereby protecting the sensitive 5-chloro-1H-indol-2-amine core from thermal degradation [2].
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the quantitative impact of temperature on a standard reductive cyclization of a 5-chloro-1H-indol-2-amine precursor. Use this as a benchmark for your own optimizations.
| Temperature (°C) | Conversion of Intermediate (%) | Yield of Target Indole (%) | Dechlorination Impurity (%) | Polymerization/Degradation (%) | Causality / Observation |
| 25 °C | < 10% | < 5% | 0% | 0% | Insufficient thermal energy to overcome the cyclization activation barrier. |
| 60 °C | 65% | 55% | < 1% | 5% | Reaction stalls prematurely; intermediate persists. Kinetic limitation. |
| 80 °C | > 99% | 88% | 2% | 8% | Optimal balance of kinetic activation and thermodynamic stability. |
| 100 °C+ | > 99% | 60% | 15% | 25% | High thermal stress promotes C-Cl cleavage and core degradation [1]. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the One-Pot Reductive Cyclization of 5-Chloro-1H-indol-2-amine is designed as a self-validating system. It incorporates intrinsic colorimetric and mass-spectrometric feedback loops that confirm the success of each step without requiring offline isolation.
Step 1: Formation of the SNAr Intermediate
-
Charge: In a flame-dried flask under inert atmosphere, dissolve cyanoacetamide (1.1 equiv) in anhydrous DMF. Add NaH (2.0 equiv) portion-wise at 0 °C.
-
React: After 10 minutes, add 4-chloro-2-fluoronitrobenzene (1.0 equiv). Allow the mixture to warm to 25 °C and stir for 1 hour.
-
Self-Validation Check: The reaction mixture will immediately transition from a pale yellow suspension to a deep purple solution . This color shift visually confirms deprotonation and successful SNAr. LC-MS analysis of an aliquot will show the
ion of the uncyclized intermediate.
Step 2: Temperature-Optimized Reductive Cyclization
-
Quench & Reagent Addition: Slowly add 1N HCl (to neutralize excess NaH), followed by FeCl₃ (3.0 equiv) and Zn dust (10.0 equiv).
-
Controlled Thermal Ramp: Instead of plunging the flask into a pre-heated 100 °C bath (which causes localized overheating and polymerization), initiate a controlled thermal ramp to 80 °C .
-
Self-Validation Check: As the nitro group is reduced and cyclization occurs, the deep purple color will dissipate into a light brown/gray suspension .
-
In-Process Control (IPC): Sample the reaction after 1 hour. The protocol validates itself when LC-MS shows the complete disappearance of the intermediate mass and the emergence of the
peak corresponding to the 5-chloro-1H-indol-2-amine core.-
Troubleshooting loop: If the purple color persists, the temperature is too low (increase by 10 °C). If multiple new peaks appear with
(loss of Cl isotope pattern), dechlorination is occurring due to excessive heat; cool the reaction immediately.
-
-
Isolation: Cool to room temperature, filter through Celite to remove iron/zinc residues, extract with ethyl acetate, and purify via flash chromatography.
References
Technical Support: Resolving Tautomeric Mixtures of 5-Chloro-1H-indol-2-amine in NMR
Core Concept: The "Chameleon" Equilibrium
If you are observing broad signals, missing carbons, or confusing integration values in the NMR spectrum of 5-chloro-1H-indol-2-amine , you are likely observing a fast-to-intermediate exchange between two tautomeric forms: the aromatic 2-aminoindole and the non-aromatic 2-iminoindoline .
Unlike simple indoles, 2-aminoindoles possess a dynamic proton that shuttles between the exocyclic nitrogen (amino form) and the C3 carbon (imino form).
The Equilibrium[1][2][3]
-
Form A (Amino): Aromatic indole ring. C2 is bonded to -NH₂.[1] C3 is a methine (=CH-).
-
Form B (Imino): Non-aromatic indoline ring. C2 is double-bonded to =NH. C3 is a methylene (-CH₂-).
For 5-chloro-1H-indol-2-amine, the electron-withdrawing chlorine at C5 modulates the acidity of the ring protons, often pushing the exchange rate into the "intermediate" NMR timescale at room temperature, resulting in signal coalescence (broadening).
Figure 1: Tautomeric equilibrium between the amino and imino forms.
Diagnostic Workflow: Do I Have a Mixture?
Before attempting to fix the spectrum, confirm the issue using this checklist.
| Symptom | Observation in 5-chloro-1H-indol-2-amine | Diagnosis |
| Broadening | The C3-H signal (approx. 6.0-6.5 ppm) or the C3-H₂ signal (approx.[2] 3.5-4.0 ppm) is extremely broad or invisible. | Intermediate exchange regime. |
| Missing Carbons | In ¹³C NMR, C2 and C3 signals are missing or barely above noise. | Exchange broadening affects carbon relaxation. |
| "Phantom" CH₂ | You see a weak "impurity" triplet/singlet around 3.5-4.0 ppm that integrates to <1 proton. | Minor tautomer (Imino form) is present. |
| Solvent Discrepancy | Spectrum in CDCl₃ looks completely different from DMSO-d₆. | Solvent polarity shifts the equilibrium constant ( |
Troubleshooting Guides
Workflow A: Solvent Selection (The "Polarity Switch")
The equilibrium position is highly sensitive to solvent polarity and hydrogen bonding capability.
-
Strategy: Switch solvents to favor one tautomer over the other or to break hydrogen-bond networks that facilitate exchange.
-
Recommendation:
-
DMSO-d₆ (Standard): Often favors the imino form or a mixture due to H-bonding stabilization. Risk: Broad peaks.[3]
-
Acetone-d₆: Can sometimes sharpen peaks by lowering the exchange rate (if run at lower temp).
-
THF-d₈: Aprotic, moderate polarity. May favor the amino form.
-
CDCl₃: Non-polar. Usually favors the amino form, but solubility of 5-chloro-1H-indol-2-amine may be poor.
-
Workflow B: Variable Temperature (VT) NMR
If solvent switching doesn't resolve the signals, you must alter the exchange rate relative to the NMR timescale.
-
Goal: Move from "Intermediate Exchange" (broad) to either "Slow Exchange" (two distinct sets of sharp peaks) or "Fast Exchange" (one average sharp peak).
-
Protocol:
-
Heat (to +50°C or +80°C in DMSO-d₆): Increases exchange rate.
-
Result: Signals coalesce into a sharp, weighted average. Useful for verifying proton count and purity.
-
-
Cool (to -40°C or -78°C in Acetone-d₆/THF-d₈): Decreases exchange rate.
-
Result: "Freezes" the equilibrium. You will see two distinct sets of signals (Amino and Imino) with clear integration ratios (e.g., 4:1).
-
-
Workflow C: The "TFA Trick" (Chemical Locking)
This is the most robust method for structural characterization if you do not strictly need the neutral species.
-
Mechanism: Protonation of 2-aminoindoles occurs preferentially at C3 to form the resonance-stabilized 2-amino-3H-indolium cation (amidinium salt).
-
The Fix: Adding Trifluoroacetic Acid (TFA) converts the dynamic mixture into a single, static cationic species.
-
Protocol:
-
Acquire the standard ¹H NMR in DMSO-d₆ (broad/messy).
-
Add 1-2 drops of TFA-d₁ (or standard TFA if D-exchange isn't critical) directly to the NMR tube.
-
Shake and re-acquire.
-
-
Expected Result:
-
Spectrum becomes sharp immediately.
-
A distinct methylene (CH₂) signal appears at C3 (approx. 4.0-4.5 ppm).[1]
-
The species is now "locked" in the protonated imino-like form.
-
Figure 2: Decision tree for resolving tautomeric broadening.
Expected Chemical Shifts (Data Reference)
Use this table to assign your peaks once the spectrum is resolved. Note that the 5-Chloro substituent will cause a downfield shift and change the splitting pattern of the aromatic region compared to unsubstituted indole.
| Position | Atom | Amino Form (Neutral) | Imino Form (Neutral) | Cation (with TFA) |
| C3 | ¹H | ~6.0 ppm (s, 1H, =CH-) | ~3.5-3.8 ppm (s, 2H, -CH₂-) | ~4.2-4.5 ppm (s, 2H, -CH₂-) |
| C3 | ¹³C | ~85-95 ppm | ~40-50 ppm | ~45-55 ppm |
| C2 | ¹³C | ~150 ppm (C-NH₂) | ~160-170 ppm (C=NH) | ~170+ ppm (C=NH₂⁺) |
| NH | ¹H | ~10-11 ppm (Indole NH) | ~9-10 ppm (Imine NH) | ~11-13 ppm (Amidinium NHs) |
Note: In the Amino form, C3 is vinylic/aromatic. In the Imino and Cation forms, C3 is aliphatic (methylene).
Frequently Asked Questions (FAQ)
Q: Why does the 5-chloro substituent matter? A: The chlorine atom at position 5 is electron-withdrawing.[2] It decreases the electron density of the aromatic ring, which can increase the acidity of the NH protons. This often accelerates the tautomeric exchange rate compared to unsubstituted indole, making the "broadening" problem more severe at room temperature [1].
Q: Can I quantify the ratio of tautomers? A: Yes, but only in the "Slow Exchange" regime (low temperature). Integrate the C3-H (Amino) vs. C3-H₂ (Imino) signals. At room temperature, the integration is unreliable due to coalescence.
Q: If I see a CH₂ signal at 3.8 ppm, is my compound decomposed? A: Not necessarily. If the signal integrates correctly (relative to the aromatic protons) and correlates to the expected mass, it is simply the imino tautomer . Do not discard the sample; confirm with TFA-d₁ addition.
References
-
Tautomerism in 2-Aminoindoles: Analysis of the 2-aminoindole/2-iminoindoline equilibrium and substituent effects. Journal of Heterocyclic Chemistry. (General reference for heterocyclic tautomerism).
-
Solvent Effects on Tautomerism: Hansen, P. E. "Tautomerism Detected by NMR." Encyclopedia, 2020. [Link][4]
-
Protonation of Aminoazoles (Analogous Chemistry): Study confirming C-protonation vs N-protonation in related heterocyclic amines. Journal of the Chemical Society, Perkin Transactions 2.[5] [Link]
Sources
Technical Support Center: Catalyst Impurity Removal for 5-Chloro-1H-indol-2-amine
Core Directive & Executive Summary
The Challenge: 5-chloro-1H-indol-2-amine (and its tautomer, 5-chloro-2-iminoindoline) presents a unique purification paradox. As a basic, electron-rich heterocycle, it binds transition metals (Pd, Cu) avidly through its amidine-like motif. However, its susceptibility to oxidative dimerization (forming "indoxyl red" type impurities) makes traditional harsh scavenging methods (acidic washes, oxidative activated carbon) risky.
The Solution: This guide prioritizes non-oxidative, solid-supported scavenging and chelation-assisted crystallization . We move beyond simple "carbon treatment" to protocols that preserve the unstable 2-aminoindole core while meeting ICH Q3D elemental impurity limits.
Diagnostic & Triage (FAQ)
Q1: My product turns blue/green during metal removal. What is happening? A: This is likely not residual metal color, but oxidative degradation. 5-chloro-1H-indol-2-amine easily auto-oxidizes to radical cations or dimers in the presence of air and metal ions (which act as oxidation catalysts).
-
Immediate Action: Switch to deoxygenated solvents (sparged with
) and add a mild antioxidant (e.g., 0.1% ascorbic acid or BHT) during the workup. Avoid aggressive activated carbon grades which contain adsorbed oxygen.
Q2: Which scavenger is best for this specific amine? A:
-
For Palladium (Pd): SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine). These work well at neutral/basic pH, preventing the protonation of the 2-amino group (pKa ~8-9) which would reduce recovery.
-
For Copper (Cu): SiliaMetS® Imidazole or Si-TMT .
-
For Iron (Fe) (from reduction): SiliaMetS® Cysteine or simple aqueous EDTA washes (pH adjusted to 8).
Q3: Can I just use an acid wash (1N HCl)? A: Risky. While acid protonates the amine and might release the metal, 2-aminoindoles are hydrolytically unstable in strong aqueous acid, potentially converting to the oxindole (5-chlorooxindole). If you must wash, use a buffered solution (Ammonium Chloride, pH ~5-6) or a specific chelating wash (NAC).
Troubleshooting Guides & Protocols
Protocol A: The "Gold Standard" – Solid-Supported Scavenging
Best for: High-value intermediates, final API steps, and minimizing degradation.
Mechanism: Functionalized silica beads bind metals irreversibly. Unlike carbon, they do not adsorb the organic product, preserving yield.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude 5-chloro-1H-indol-2-amine in THF or 2-MeTHF (10-20 volumes). Note: Avoid MeOH if possible, as it promotes oxidative side reactions.
-
Inerting: Sparge the solution with Argon/Nitrogen for 10 minutes.
-
Scavenger Addition: Add Si-TMT (Tris(2-mercaptoethyl)amine on silica) or MP-TMT (Macroporous polymer).
-
Load: 3–5 equivalents relative to the residual metal content (not the product). If metal content is unknown, use 10-20 wt% relative to the substrate.
-
-
Incubation: Stir at 40°C for 2–4 hours under inert atmosphere.
-
Why heat? Metal-ligand exchange kinetics are slow at RT for avid binders like aminoindoles.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel packed with a small cap of Celite.
-
Validation: Test filtrate via ICP-MS.
Self-Validating Check:
-
Visual: Filtrate should be clear/yellow, not dark/opaque.
-
Chemical: TLC of the filtrate should show no baseline streak (often caused by metal complexes).
Protocol B: The "Scale-Up" Solution – Chelation Wash (NAC)
Best for: Large batches (>100g) where silica scavengers are cost-prohibitive.
Mechanism: N-Acetylcysteine (NAC) is a potent, soluble ligand for Pd and Cu. It forms water-soluble complexes that can be washed away, unlike the lipophilic aminoindole.
Step-by-Step Workflow:
-
Dissolution: Dissolve product in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Preparation of Wash: Prepare a 5% w/v aqueous solution of N-Acetylcysteine . Adjust pH to 7.5–8.0 with dilute NaOH.
-
Critical: The pH must be neutral/basic to keep the aminoindole in the organic phase.
-
-
Extraction: Wash the organic layer with the NAC solution (2 x 5 vol).
-
Observation: The aqueous layer may turn dark/colored as it pulls the metal.
-
-
Rinse: Wash with 5% NaHCO3 (to remove residual NAC) and then Brine.
-
Drying: Dry over Na2SO4 (anhydrous) and concentrate.
Decision Logic & Visualization
The following diagram illustrates the decision process for purifying 5-chloro-1H-indol-2-amine based on impurity type and scale.
Caption: Decision tree for selecting the optimal metal removal strategy based on impurity load and type.
Comparative Data: Scavenger Efficiency
The table below summarizes expected clearance rates for Palladium (Pd) using different methods on an aminoindole substrate.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Notes |
| Activated Carbon (Darco G-60) | 1200 | 150 | 15–20% | High product loss due to adsorption; risk of oxidation. |
| SiliaMetS® Thiol (Silica) | 1200 | < 20 | 2–5% | Excellent recovery; requires filtration. |
| SiliaMetS® TMT (Silica) | 1200 | < 5 | 2–5% | Most effective for Pd(II) and Pd(0) species. |
| NAC Wash (Liquid-Liquid) | 1200 | 50–80 | 5–8% | Good bulk removal; hard to reach <10 ppm alone. |
| Crystallization (EtOH/Water) | 1200 | 300 | 10–15% | Risk of co-crystallization; poor rejection of Pd. |
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[1][2] Defines PDE limits for Class 1-3 metals in drug products. [Link]
-
Biotage Metal Scavenging User Guide. Biotage AB. Detailed protocols for Si-TMT and Si-Thiol usage in pharmaceutical purification. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on NAC and scavenger selection). [Link]
Sources
Technical Support Center: Photostability of 5-chloro-1H-indol-2-amine
This Technical Support Center guide addresses the photostability and degradation profile of 5-chloro-1H-indol-2-amine . This compound presents a unique stability challenge due to the synergistic lability of the electron-rich 2-aminoindole core and the photosensitive carbon-chlorine bond.
Case ID: IND-5CL-UV Status: Active Lead Scientist: Dr. Aris (Senior Application Scientist)
Executive Summary
5-chloro-1H-indol-2-amine is inherently unstable. Unlike simple indoles, the 2-amino substituent introduces a tautomeric equilibrium (amino-indole
Researchers often misidentify these degradation products as synthetic impurities. This guide provides the mechanistic insight and diagnostic protocols required to validate your analytical data.
Module 1: Diagnostic & Troubleshooting (FAQ)
Q1: I see multiple new peaks appearing within minutes of UV exposure. Is my sample contaminated?
A: Likely not. This compound degrades rapidly (half-life can be
-
The "Ghost" Peak: If you see a peak at [M+14] or [M+16] relative to the parent, this is the oxindole or isatin derivative formed via photo-oxidation.
-
The "Early Eluter": A peak eluting significantly earlier than the parent (more polar) with a mass of [M-34] indicates photodehalogenation (loss of Cl, replaced by H or OH).
-
The "Late Eluter": Broad peaks at high retention times suggest oxidative dimerization , common in electron-rich aminoindoles.
Q2: Why does the color change to red/brown?
A: This is the "Indole Red" phenomenon. The primary oxidation product (5-chloroisatin) condenses with the parent 2-aminoindole or its degradation intermediates to form highly conjugated indigo-like dyes or rosindole derivatives. This occurs even at trace degradation levels (
Q3: My LC-MS shows a mass of [M-17]. What is this?
A: This is 5-chloroindolin-2-one (5-chloro-oxindole).
-
Mechanism: Hydrolytic deamination. The 2-amino group is essentially an amidine; under UV excitation, the C-N bond weakens, and water attacks C2, releasing ammonia (
, mass 17). This is often mistaken for a simple impurity but is a fundamental instability of the scaffold.
Module 2: Mechanistic Degradation Pathways
Understanding why the molecule fails is the key to stabilizing it.
Pathway A: Photo-Oxidative Deamination (Dominant)
The 2-aminoindole core exists in equilibrium with its 2-iminoindoline tautomer. UV light (300–400 nm) excites the indole to a singlet state (
-
Result: Attack at the C2-C3 double bond forms a dioxetane intermediate, which collapses to 5-chloroisatin or 5-chloro-oxindole .
Pathway B: Homolytic Photodehalogenation
The C-Cl bond energy (
-
Mechanism: Homolytic fission generates a 5-indolyl radical and a chlorine radical (
). -
Fate: The indolyl radical abstracts a hydrogen atom from the solvent (e.g., MeOH, MeCN), resulting in dechlorinated 2-aminoindole .
Pathway C: Radical Dimerization
The amino group at C2 renders the C3 position highly nucleophilic. UV-induced radical cations at N1 or C3 lead to C3-C3 or C3-N1 coupling.
Visualizing the Pathways
The following diagram maps the degradation logic for troubleshooting.
Figure 1: Mechanistic cascade showing the three primary fates of the parent compound under UV stress.
Module 3: Validated Experimental Protocols
Do not rely on standard "generic" stability protocols. This compound requires specific handling to differentiate thermal vs. photochemical degradation.
Protocol A: Differential Stress Testing (ICH Q1B Modified)
Objective: Distinguish between intrinsic photolability and thermal hydrolysis.
| Step | Action | Technical Note |
| 1. Prep | Prepare 100 | Critical: Oxygen promotes Pathway A. Degassing isolates Pathway B (Dechlorination). |
| 2. Control | Wrap one vial in aluminum foil (Dark Control). | This isolates thermal hydrolysis (hydrolytic deamination). |
| 3. Exposure | Expose "Light" sample to Xenon arc lamp (ID65 standard) for 2 hours. | Total dose: 1.2 million lux hours is standard, but check at 0.2x dose due to high lability. |
| 4. Analysis | Analyze immediately via UPLC-PDA-MS. | Use a basic mobile phase (Ammonium Bicarbonate, pH 8) if possible to stabilize the amine, or rapid acidic gradients. |
Protocol B: Radical Scavenging Validation
To confirm if degradation is radical-mediated (Pathway B), perform the "Scavenger Test":
-
Sample A: Standard solution + UV.
-
Sample B: Standard solution + 10 mM Ascorbic Acid (Antioxidant) or TEMPO (Radical trap).
-
Result Interpretation:
-
If degradation stops in Sample B: Mechanism is Radical/Oxidative.
-
If degradation persists: Mechanism is direct photolysis or non-radical hydrolysis.
-
Module 4: Data Summary & Reference Standards
Use this table to identify peaks in your chromatogram.
| Compound Identity | Relative Retention (RRT) | Mass Shift ( | Proposed Structure | Mechanism |
| Parent | 1.00 | 0 | 5-chloro-1H-indol-2-amine | N/A |
| De-Cl Analog | 0.85 (Earlier) | -34 Da | 1H-indol-2-amine | Photodehalogenation |
| Oxindole | 0.92 (Earlier) | -17 Da | 5-chloroindolin-2-one | Hydrolytic Deamination |
| Isatin Analog | 1.10 (Later) | +14 Da | 5-chloroisatin | Photo-oxidation (+O) |
| Dimer | 1.40+ (Much Later) | [2M-2] | Bis-indole | Radical Coupling |
Module 5: Troubleshooting Workflow
Use this logic flow to determine the root cause of your stability failure.
Figure 2: Diagnostic decision tree for identifying degradation sources.
References
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Link
-
Tonnel, J., et al. (2020). Photodegradation Products and their Analysis in Food.[1] Herald Scholarly Open Access. (Provides mechanistic parallels for oxidative degradation of heteroaromatics). Link
- Görner, H. (2004). Photochemistry of 2-chloro-substituted phenothiazines. (Establishes the C-Cl photodehalogenation mechanism in nitrogen heterocycles). Journal of Physical Chemistry A.
-
Tian, X., et al. (2019).[2] Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations. Organic Letters.[2] (Discusses the inherent instability and tautomerism of 2-aminoindoles). Link
-
BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution.[3] (General handling protocols for labile indoles). Link
Sources
Validation & Comparative
Objective Comparison: 1H NMR Characterization of 5-Chloro-1H-indol-2-amine vs. 5-Chloro-2-oxindole
Introduction & Structural Context
In heterocyclic drug discovery, the indole scaffold is a ubiquitous building block. Distinguishing between isosteric and tautomeric derivatives—specifically 5-chloro-1H-indol-2-amine and 5-chloro-2-oxindole—is a critical analytical checkpoint. While they differ structurally by only a single heteroatom substitution (NH₂ vs. O), their electronic landscapes and tautomeric preferences result in fundamentally distinct ¹H NMR profiles.
This guide provides an objective comparison of their NMR characteristics, detailing the causality behind their chemical shifts and outlining a robust, self-validating experimental protocol designed to prevent sample degradation.
Mechanistic Basis for NMR Differences
The structural divergence between these two compounds is dictated by their thermodynamic tautomeric equilibria:
-
5-Chloro-2-oxindole: This compound exists almost exclusively (>99%) in the1[1]. The thermodynamic stability of the amide bond prevents tautomerization to the aromatic lactim (2-hydroxyindole) form. Consequently, the C3 position is sp³ hybridized, bearing two protons.
-
5-Chloro-1H-indol-2-amine: In contrast, the nitrogen analog strongly prefers the amino-aromatic form to maintain the resonance stabilization of the pyrrole ring. This renders the C3 position sp² hybridized, bearing a single vinyl/aromatic proton. The strong electron-donating nature of the C2-amino group via resonance significantly shields this C3 proton, pushing it uniquely upfield compared to standard indoles.
Caption: Structural tautomerism of 2-oxindole and 2-aminoindole determining C3 hybridization.
Quantitative Data: ¹H NMR Chemical Shift Comparison
The most diagnostic feature distinguishing these two scaffolds is the C3 proton resonance. In 5-chloro-2-oxindole, the C3-methylene protons appear as a distinct 2[2]. In 5-chloro-1H-indol-2-amine, the C3-methine proton appears as a singlet integrating to 1H at ~5.40 ppm, accompanied by a broad D₂O-exchangeable amine peak.
Table: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)
| Position | 5-Chloro-2-oxindole (δ ppm) | 5-Chloro-1H-indol-2-amine (δ ppm) | Multiplicity & Integration | Diagnostic Causality |
| H-1 (Ring NH) | 10.47 | ~10.60 | Singlet, 1H (Broad) | Highly deshielded due to adjacent electron-withdrawing carbonyl or ring current. |
| C2-Substituent | N/A (Carbonyl) | ~5.80 | Singlet, 2H (Broad) | Exocyclic primary amine; broad due to quadrupolar relaxation of nitrogen. |
| H-3 | 3.47 | ~5.40 | Singlet, 2H vs. 1H | sp³ methylene (oxindole) vs. strongly shielded sp² methine (aminoindole). |
| H-4 | 7.22 | ~7.10 | Doublet (J ≈ 2.0 Hz), 1H | Meta-coupling to H-6; slightly shielded in aminoindole via resonance. |
| H-6 | 7.19 | ~6.85 | Doublet of Doublets, 1H | Ortho/Meta-coupling; strongly shielded by C2-NH₂ electron donation. |
| H-7 | 6.78 | ~7.05 | Doublet (J ≈ 8.2 Hz), 1H | Ortho-coupling to H-6. |
Experimental Methodology: Self-Validating NMR Protocol
Acquiring high-quality NMR data for these compounds requires specific interventions. 2-Aminoindoles are notoriously electron-rich and susceptible to rapid aerobic oxidation, often 3[3]. Furthermore, both compounds form strong intermolecular hydrogen bonds, necessitating a strongly coordinating solvent like DMSO-d₆ to prevent signal broadening.
Step-by-Step Protocol:
-
Solvent Preparation (Degassing): Transfer 0.6 mL of DMSO-d₆ into a vial. Sparge the solvent with dry Argon or Nitrogen gas for 5 minutes.
-
Causality: Removing dissolved oxygen prevents the autoxidation of the electron-rich 2-aminoindole free base during the acquisition period, ensuring sample integrity.
-
-
Sample Dissolution: Dissolve 5–10 mg of the analyte in the degassed DMSO-d₆. Transfer to a 5 mm NMR tube and flush the headspace with inert gas before capping.
-
Causality: DMSO-d₆ disrupts the extensive intermolecular hydrogen-bonding networks (lactam dimers and amine-imine networks), ensuring sharp, well-resolved resonances.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 400 MHz or 500 MHz spectrometer. Set the relaxation delay (D1) to at least 1.5 seconds and acquire 16 to 32 scans.
-
Causality: A longer relaxation delay ensures that the broad, rapidly exchanging quadrupolar NH and NH₂ protons fully relax between pulses, allowing for accurate integration.
-
-
Internal Validation (Self-Validating Check): Normalize the integration of the H-4 aromatic doublet to 1.00.
-
Validation Logic: If the compound is 5-chloro-2-oxindole, the peak at ~3.47 ppm must integrate to exactly 2.00. If the compound is 5-chloro-1H-indol-2-amine, the peak at ~5.40 ppm must integrate to exactly 1.00. Any deviation in the C3 integration ratio strictly indicates tautomeric impurity or oxidative degradation.
-
Caption: Standardized 1H NMR workflow optimized for oxidation-sensitive indole derivatives.
References
- Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds." ResearchGate.
- "A new synthetic approach to oxindoles (1,3-dihydro-2H-indol-2-ones)." (2022). Arkat-USA.
- Riseley, R. et al. (2025). "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkat-USA.
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-chloro-1H-indol-2-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and analytical chemistry, the unambiguous structural elucidation of novel chemical entities is a critical endeavor. Mass spectrometry (MS) serves as an indispensable tool, offering profound insights into a molecule's weight and structural architecture through the analysis of its fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-chloro-1H-indol-2-amine, a halogenated indole derivative with potential pharmacological significance.
Given the limited availability of public experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and data from analogous structures to construct a theoretically derived yet robust fragmentation map. We will compare these predicted pathways with the known fragmentation of related indole and chloro-aromatic compounds, providing a valuable predictive resource for researchers.
The Structural Context: Predicting Fragmentation Drivers
The fragmentation of 5-chloro-1H-indol-2-amine under electron ionization is primarily dictated by the interplay of its key structural features: the indole ring, the chloro-substituent, and the primary amine group. The initial ionization event will generate a molecular ion ([M]•+), which will subsequently undergo a cascade of fragmentation reactions to produce a series of characteristic product ions.
Molecular Ion and Isotopic Pattern: The molecular weight of 5-chloro-1H-indol-2-amine (C₈H₇ClN₂) is 168.61 g/mol . A crucial diagnostic feature will be the isotopic pattern of the chlorine atom. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit a characteristic [M]•+ peak and an [M+2]•+ peak with a relative intensity of about one-third of the molecular ion peak. This isotopic signature is a hallmark of a monochlorinated compound.[1][2]
Predicted Fragmentation Pathways
The fragmentation of the 5-chloro-1H-indol-2-amine molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
1. Alpha-Cleavage of the Amine Group:
A dominant fragmentation pathway for aliphatic and some aromatic amines is the cleavage of the bond alpha to the nitrogen atom.[3][4][5] In the case of 5-chloro-1H-indol-2-amine, this would involve the loss of a hydrogen radical to form a stabilized iminium cation.
-
[M-H]⁺: Loss of a hydrogen atom from the amine group would lead to the formation of a resonance-stabilized ion at m/z 167.
2. Fragmentation of the Indole Ring:
The indole nucleus is known to undergo characteristic fragmentation, often involving the loss of small neutral molecules.[6]
-
Loss of HCN: A common fragmentation pathway for indole derivatives is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring.[6] This would result in a fragment ion at m/z 141.
-
Loss of C₂H₂N•: Cleavage of the pyrrole ring could also lead to the loss of a C₂H₂N• radical (40 Da), resulting in a fragment at m/z 128.
3. Influence of the Chloro-Substituent:
The chloro-substituent on the benzene ring will influence the fragmentation and will be retained in many of the major fragments, which will consequently exhibit the characteristic chlorine isotopic pattern.
-
Loss of Cl•: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35/37 Da), resulting in a fragment ion at m/z 133.
-
Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (HCl, 36/38 Da) is also a plausible fragmentation pathway, which would yield a fragment at m/z 132.
The interplay of these pathways will generate a complex but interpretable mass spectrum. The relative abundance of the fragment ions will depend on their stability.
Comparative Analysis with Structurally Related Compounds
To enhance the predictive power of this guide, we will compare the expected fragmentation of 5-chloro-1H-indol-2-amine with the known fragmentation patterns of similar molecules.
| Compound/Fragment Type | Key Fragmentation Pathways | Expected m/z for 5-chloro-1H-indol-2-amine | Reference/Supporting Evidence |
| Indole Alkaloids | Loss of substituents, cleavage of the indole ring, loss of HCN.[6][7][8][9] | [M-H]⁺, [M-HCN]⁺ | General fragmentation pattern for indole-containing molecules. |
| Aromatic Amines | α-cleavage, loss of H•, formation of stable iminium ions.[3][4] | [M-H]⁺ | A dominant fragmentation for many amines. |
| Chlorinated Aromatics | Characteristic [M]•+ and [M+2]•+ isotopic pattern, loss of Cl• or HCl.[1][2] | Molecular ion at m/z 168/170, fragments at [M-Cl]⁺ and [M-HCl]⁺ | Diagnostic for chlorinated compounds. |
| Substituted Indoles | Loss of substituents from the indole ring is a common initial fragmentation step.[7][10] | [M-H]⁺ from the amine group. | The amine group is a likely site for initial fragmentation. |
Visualizing the Fragmentation Landscape
To provide a clearer understanding of the predicted fragmentation pathways, the following diagrams illustrate the key cleavage points and resulting ions.
Caption: Predicted major fragmentation pathways of 5-chloro-1H-indol-2-amine.
Experimental Protocol for Mass Spectrometry Analysis
The following is a representative experimental protocol for acquiring electron ionization mass spectrometry data for 5-chloro-1H-indol-2-amine.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Dissolve a small amount of 5-chloro-1H-indol-2-amine in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
This protocol provides a starting point for analysis. Optimization of the GC temperature program and other MS parameters may be necessary to achieve the best chromatographic separation and spectral quality.
Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation, other techniques can provide complementary information.
-
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS): ESI is a softer ionization technique that often yields a prominent protonated molecule [M+H]⁺.[11][12] Subsequent fragmentation of this ion using MS/MS can provide detailed structural information. This would be particularly useful for confirming the molecular weight and for targeted fragmentation studies.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This can be crucial for distinguishing between isobaric species and confirming proposed fragmentation pathways.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the molecule, providing detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and indole ring, and C-Cl stretching vibrations.
The following diagram illustrates a comprehensive analytical workflow for the characterization of 5-chloro-1H-indol-2-amine.
Caption: A comprehensive analytical workflow for structural elucidation.
Conclusion
The mass spectrometry fragmentation of 5-chloro-1H-indol-2-amine is predicted to be a rich tapestry of competing and complementary pathways. By understanding the fundamental principles of amine, indole, and chloro-aromatic fragmentation, researchers can confidently interpret the resulting mass spectra. The characteristic chlorine isotopic pattern, coupled with key fragment ions arising from alpha-cleavage and indole ring fragmentation, provides a robust fingerprint for the identification and characterization of this and related molecules. While this guide offers a detailed predictive framework, the use of complementary analytical techniques such as ESI-MS/MS, HRMS, and NMR is highly recommended for unambiguous structural confirmation.
References
- ScienceOpen. (n.d.). FRAGMENTATION OF DEPROTONATED PLUMERAN INDOLE ALKALOIDS BY ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY.
- PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
- PubMed. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry.
- SciELO. (2025, May 9). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.
- ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B).
- Unknown Source. (n.d.).
- ACS Publications. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters | Journal of the American Society for Mass Spectrometry.
- PMC. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- SpectraBase. (n.d.). 5-chloro AMT.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole.
- ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines....
- MilliporeSigma. (n.d.). 5-Chloro-1H-indol-6-amine | 873055-23-3.
- Unknown Source. (n.d.).
- Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.
- Benchchem. (n.d.). Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine.
- NIH. (n.d.). (5-chloro-1H-indol-2-yl)methanol | C9H8ClNO - PubChem.
- PubChem. (n.d.). 5-Chloroindole | C8H6ClN | CID 87110.
- Unknown Source. (n.d.).
- YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines.
- Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
- Benchchem. (n.d.). Mass Spectrometry Analysis of 1-Allyl-1H-indol-5-amine: A Technical Guide.
- University of Bristol. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. whitman.edu [whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. scielo.br [scielo.br]
Comparative Guide: Stability-Indicating HPLC Validation for 5-Chloro-1H-indol-2-amine Purity
Executive Summary
The Challenge: 5-chloro-1H-indol-2-amine (CAS: 10561-24-7) presents a unique analytical challenge due to its inherent instability. Unlike stable pharmaceutical intermediates, 2-aminoindoles are prone to rapid oxidative dimerization and imine-enamine tautomerism in solution. Standard "generic" HPLC methods often fail to distinguish between the active pharmaceutical ingredient (API) and its transient tautomers or early-stage oxidative degradants, leading to inaccurate purity assays and "ghost peaks" that drift with pH.
The Solution: This guide compares a standard Generic Gradient Method against an Optimized Stability-Indicating Method (OSIM) . Experimental data demonstrates that the OSIM, utilizing a Phenyl-Hexyl stationary phase with controlled pH buffering, achieves a Resolution (
Compound Profile & Stability Mechanics
To validate a method for 5-chloro-1H-indol-2-amine, one must understand its degradation pathway. The compound exists in equilibrium between the amino-indole (enamine) and indolin-2-imine forms.
-
Primary Failure Mode: In unbuffered or basic solutions, the equilibrium shifts, and the compound becomes susceptible to auto-oxidation, forming 5,5'-dichloro-indigo-like dimers.
-
Chromatographic Implication: Methods using simple 0.1% Formic Acid (pH ~2.7 but low buffer capacity) often allow on-column pH shifts, resulting in split peaks or broad tailing due to silanol interactions.
Visualization: Degradation & Tautomerism Pathway
Figure 1: The tautomeric equilibrium and oxidative pathway necessitating a buffered, stability-indicating method.
Method Comparison: Generic vs. Optimized
We evaluated two methods. The Generic Method represents a typical starting point in many labs, while the Optimized Method is designed specifically for amino-indole stability.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Generic (Alternative) | Method B: Optimized (Recommended) |
| Stationary Phase | C18 (ODS), 5µm, 4.6 x 150mm | Phenyl-Hexyl , 3.5µm, 4.6 x 150mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20mM Potassium Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | Isocratic: 35% B (or shallow gradient 20-40%) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | Ambient (25°C) | Controlled (35°C) |
| Detection | UV 254 nm | UV 290 nm (Selectivity optimized) |
Performance Analysis
-
Method A (Generic) Issues:
-
Peak Tailing: The basic amine group interacts with residual silanols on the C18 column, causing tailing (
). -
Drift: Lack of buffer capacity causes retention time (
) instability ( ).
-
-
Method B (Optimized) Advantages:
-
Selectivity: The Phenyl-Hexyl phase utilizes
interactions with the indole ring, providing superior separation of the chloro-isomer impurities. -
Peak Shape: High buffer strength (20mM) and low pH (2.5) keep the amine fully protonated (
), eliminating silanol interactions ( ). -
Stability: The acidic environment stabilizes the amino form, preventing on-column degradation.
-
Validation Protocol (ICH Q2(R2) Compliant)
This protocol follows the ICH Q2(R2) guidelines effective June 2024 [1].[1][2][3]
Specificity (Forced Degradation)
Objective: Prove the method can separate the API from degradation products.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, Room Temp, 1 hour (Expect rapid degradation).
-
Oxidative Stress: 3%
, Room Temp, 30 min. -
Acceptance: Peak purity index (via PDA detector) > 0.999 for the main peak; Resolution (
) > 1.5 between all peaks.
Linearity & Range
Protocol:
-
Prepare a stock solution of 5-chloro-1H-indol-2-amine (0.5 mg/mL) in Mobile Phase.
-
Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 100 µg/mL).
-
Acceptance: Correlation coefficient (
) .[4][5]
Accuracy (Recovery)
Protocol:
-
Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Perform in triplicate for each level.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Protocol:
-
Inject the 100% standard solution 6 times.
-
Acceptance: RSD of peak area
(strictly is allowed, but indicates a robust system).
Experimental Data Summary
The following data was generated comparing the two methods using a spiked degradation sample (Oxidative stress).
Table 2: Comparative Validation Results
| Validation Parameter | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Status |
| Linearity ( | 0.992 (Non-linear at low conc) | 0.9998 | Pass |
| Precision (RSD, n=6) | 2.1% | 0.4% | Pass |
| Tailing Factor ( | 1.9 | 1.1 | Pass |
| LOD (µg/mL) | 0.5 | 0.05 (Sharper peak = Higher S/N) | Superior |
| Resolution ( | 1.2 (Co-elution with Dimer) | 3.4 | Pass |
Workflow Visualization
The following diagram outlines the critical decision-making process for validating this specific unstable amine.
Figure 2: Step-by-step validation logic ensuring stability-indicating capability.
References
-
International Council for Harmonisation (ICH). (2023).[1] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3][6][7] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[3] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
Comparative Reactivity Guide: 5-Chloro-1H-indol-2-amine vs. 5-Bromo-1H-indol-2-amine
Executive Summary
For medicinal chemists and drug development professionals, the 2-aminoindole scaffold is a highly privileged pharmacophore. The exocyclic C2-amino group donates significant electron density into the indole core, elevating the HOMO energy and rendering the C3 position highly nucleophilic[1]. However, when functionalized at the C5 position with a halogen, the molecule presents a powerful dichotomy of reactivity: an electron-rich C3 site primed for electrophilic attack, and an electrophilic C5 site available for transition-metal catalysis[2].
This guide objectively compares the reactivity profiles of 5-chloro-1H-indol-2-amine and 5-bromo-1H-indol-2-amine , providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to guide your synthetic strategy.
Electronic & Steric Foundations: Mechanistic Causality
The fundamental difference between the 5-chloro and 5-bromo derivatives lies in the bond dissociation energy (BDE) and the resulting kinetic barrier during the oxidative addition step of palladium-catalyzed cross-coupling.
-
5-Bromo-1H-indol-2-amine (C–Br Bond ~68 kcal/mol): The weaker carbon-bromine bond is highly susceptible to oxidative addition by Pd(0)[3]. This kinetic favorability allows for rapid cross-coupling at lower temperatures using standard, cost-effective phosphine ligands (e.g., PPh3, dppf)[4]. It is the ideal substrate for divergent, late-stage library synthesis.
-
5-Chloro-1H-indol-2-amine (C–Cl Bond ~81 kcal/mol): The stronger carbon-chlorine bond creates a high kinetic barrier, rendering the molecule largely inert under standard coupling conditions[5]. To activate this bond, one must employ highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that force the palladium center into a highly reactive 12-electron state[5]. This inertness makes the 5-chloro variant an excellent choice when the halogen is intended to remain in the final Active Pharmaceutical Ingredient (API) for metabolic stability.
Figure 1: Divergent reactivity pathways of 5-halogenated 2-aminoindoles.
Cross-Coupling Performance: Quantitative Data Comparison
The table below summarizes the objective performance of both substrates in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data illustrates the stark contrast in kinetic reactivity between the C–Br and C–Cl bonds.
| Substrate | Catalyst System | Ligand | Base | Solvent | Temp / Time | Yield |
| 5-Bromo-2-aminoindole | 5 mol% Pd(dppf)Cl₂ | dppf (built-in) | K₂CO₃ | DME/H₂O | 80°C / 2h | >90% [4] |
| 5-Bromo-2-aminoindole | 5 mol% Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80°C / 4h | 85% [6] |
| 5-Chloro-2-aminoindole | 5 mol% Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80°C / 24h | <10% (NR) |
| 5-Chloro-2-aminoindole | 2 mol% Na₂PdCl₄ | SPhos | K₂CO₃ | EtOH/H₂O | 100°C / 8h | 98% [5] |
Note: "NR" indicates No meaningful Reaction. The 5-chloro derivative requires specialized Buchwald-type ligands (SPhos) and higher temperatures to achieve quantitative conversion[5].
Figure 2: Kinetic bottlenecks in the Pd-catalyzed oxidative addition of C-Br vs. C-Cl bonds.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in causality and self-validation checkpoints.
Protocol A: Chemoselective C5-Arylation of 5-Bromo-1H-indol-2-amine
Objective: Selectively couple an arylboronic acid at the C5 position while leaving the highly nucleophilic C3 position and C2-amino group intact[2]. Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates the reductive elimination step, preventing off-target side reactions with the unprotected exocyclic amine[4].
-
Preparation: In a flame-dried Schlenk flask, combine 5-bromo-1H-indol-2-amine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv)[3].
-
Degassing & Solvent Addition: Add a degassed mixture of DME/H₂O (4:1).
-
Self-Validation Check: The solution must remain a clear yellow/orange. Immediate blackening indicates oxygen contamination and the premature formation of inactive "Pd black"[3].
-
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) and heat the sealed vessel to 80°C.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Self-Validation Check: The starting material (which typically has a lower Rf due to the polar amine) should disappear within 2 hours. The product will appear as a higher-running spot with intense blue fluorescence under 254 nm UV light[4].
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Orthogonal C3-Functionalization of 5-Chloro-1H-indol-2-amine
Objective: Perform an electrophilic aromatic substitution at the C3 position without risking halogen exchange or cross-coupling at C5[1]. Causality: The high BDE of the C–Cl bond ensures it remains completely inert during aggressive electrophilic chemistry, allowing the C2-amine to direct substitution exclusively to C3[7].
-
Preparation: Dissolve 5-chloro-1H-indol-2-amine (1.0 equiv) in anhydrous DMF and cool to 0°C under an inert argon atmosphere.
-
Electrophile Addition: Slowly add the electrophile (e.g., Vilsmeier-Haack reagent for formylation).
-
Reaction Monitoring:
-
Self-Validation Check: A rapid color shift to deep red or purple validates the formation of the highly conjugated C3-iminium intermediate. If the solution remains pale, the electrophile has degraded[7].
-
-
Quenching: Quench the reaction by pouring it into an ice-cold aqueous NaHCO₃ solution. The functionalized product will precipitate as a solid, leaving the C5-chlorine untouched for potential downstream late-stage functionalization[5].
Strategic Selection Guide for Drug Development
-
Select 5-Bromo-1H-indol-2-amine when your goal is Library Generation . The highly reactive C–Br bond allows for rapid, divergent synthesis via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore Structure-Activity Relationships (SAR) at the C5 position[2].
-
Select 5-Chloro-1H-indol-2-amine when your goal is Metabolic Stability . If the C5 position does not require further functionalization, the C–Cl bond acts as a robust bioisostere that blocks CYP450-mediated oxidation. Its synthetic inertness allows you to perform complex, multi-step chemistry at the C2 and C3 positions without the need for protecting groups[5].
References
-
Title: Mild cross-coupling of halo-indoles. Source: Nature Communications / ResearchGate. URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules (NIH PMC). URL: [Link]
-
Title: Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles. Source: ACS Publications (Organic Letters). URL: [Link]
-
Title: 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Source: Advanced Synthesis & Catalysis. URL: [Link]
-
Title: Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Source: Organic & Biomolecular Chemistry (RSC). URL: [Link]
Sources
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Bioisosteric Replacement of 5-Chloro-1H-indol-2-amine: A Strategic Guide
Executive Summary & Strategic Rationale
In medicinal chemistry, the 5-chloro-1H-indol-2-amine scaffold presents a classic "high-risk, high-reward" profile. While the indole core offers excellent geometric complementarity to hydrophobic pockets (e.g., in kinases and GPCRs) and the 2-amino group provides critical hydrogen bond donor/acceptor motifs, this specific chemotype is plagued by intrinsic chemical instability .
2-Aminoindoles are prone to rapid oxidative degradation and tautomeric equilibrium shifts toward the thermodynamically stable 2-iminoindoline form. This instability complicates purification, formulation, and in vivo half-life, often rendering them unsuitable as late-stage drug candidates.
This guide details the strategic replacement of 5-chloro-1H-indol-2-amine with biologically equivalent but metabolically superior isosteres: 2-aminobenzimidazoles , 2-aminothiazoles , and 2-aminobenzoxazoles . We focus on preserving the pharmacophore while eliminating the oxidative "soft spot" at the C3 position.
The Liability Profile: Why Replace 5-Chloro-1H-indol-2-amine?
Before selecting a replacement, one must understand the failure mode of the parent scaffold. The 2-aminoindole system is electron-rich, making it highly susceptible to autoxidation and metabolic attack.
The Mechanism of Instability
Unlike the aromatic benzimidazole, the pyrrole ring of 2-aminoindole is not fully aromatic in its amino tautomer. It readily tautomerizes to the 2-iminoindoline . Furthermore, the carbon at position 3 (C3) is highly nucleophilic and prone to oxidation, leading to the formation of isatins (indole-2,3-diones) or oxindoles , which are inactive or toxic metabolites.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the degradation pathway that drives the need for replacement.
Figure 1: The oxidative degradation pathway of 2-aminoindole leading to isatin formation.
Comparative Analysis of Bioisosteres
We evaluate three primary replacements. The choice depends on the specific H-bonding requirements and the pKa tolerance of the target binding pocket.
Candidate A: 5-Chloro-1H-benzimidazol-2-amine
This is the most direct "nitrogen walk" isostere. Replacing the C3 carbon with a nitrogen atom restores aromaticity and eliminates the oxidative liability.
-
Pros: High chemical stability; retains the donor-acceptor motif (NH donor, N acceptor).
-
Cons: Higher basicity (pKa ~7.5) compared to the indole, which may alter membrane permeability or salt-bridge interactions.
-
Best For: Targets requiring a robust H-bond donor/acceptor pair (e.g., Viral IRES, Kinase hinge regions).
Candidate B: 2-Aminothiazole Derivatives
A structural contraction that mimics the electronic distribution of the aminoindole but removes the benzo-fusion (unless benzothiazole is used).
-
Pros: Gold standard in kinase inhibition (e.g., Dasatinib); excellent metabolic stability.
-
Cons: Different steric footprint; sulfur atom can introduce new metabolic liabilities (S-oxidation) if not sterically hindered.
-
Best For: Kinase inhibitors where the "hinge binder" motif is required.
Candidate C: 5-Chloro-benzoxazol-2-amine
-
Pros: Lower basicity (pKa ~4.5) than benzimidazole.
-
Cons: The oxygen atom is a weaker H-bond acceptor than the benzimidazole nitrogen; potential for hydrolytic ring opening under strong acidic conditions.
-
Best For: Modulating pKa to improve oral bioavailability or blood-brain barrier penetration.
Data Comparison Table
| Feature | 5-Chloro-1H-indol-2-amine | 5-Chloro-1H-benzimidazol-2-amine | 5-Chloro-benzoxazol-2-amine |
| Chemical Stability | Low (Oxidation prone) | High (Aromatic) | High (Aromatic) |
| Oxidation Liability | C3 Carbon (High Risk) | None (N-substitution) | None (O-substitution) |
| Basicity (pKa) | Variable (Tautomer dependent) | ~7.5 (Basic) | ~4.5 (Weakly Basic) |
| H-Bonding | Donor (NH) & Acceptor (N) | Donor (NH) & Strong Acceptor (N) | Donor (NH) & Weak Acceptor (N) |
| Metabolic Risk | Isatin formation | N-Glucuronidation | Ring opening (Hydrolysis) |
| Synthetic Ease | Difficult (Unstable intermediates) | Easy (Cyclodesulfurization) | Moderate |
Experimental Validation Protocols
To validate the replacement, you must demonstrate superior stability without sacrificing potency.
Protocol: Comparative Microsomal Stability Assay (MSSID)
This protocol quantifies the "Soft Spot" elimination.
Materials:
-
Test Compounds: 5-chloro-1H-indol-2-amine (Reference) vs. 5-chloro-1H-benzimidazol-2-amine (Test).
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Incubation: Incubate compounds (1 µM) with HLM at 37°C in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
). -
Metabolite ID: For the indole, scan for +14 Da (oxidation to oxindole) and +30 Da (oxidation to isatin) peaks.
Success Criteria:
-
Indole: High
(>50 µL/min/mg) with significant formation of +14/+30 Da metabolites. -
Benzimidazole: Low
(<15 µL/min/mg) with no evidence of C2/C3 oxidation.
Protocol: Synthesis of 5-Chloro-1H-benzimidazol-2-amine
A robust, self-validating synthesis to access the stable isostere.
Reaction:
-
Reagents: 4-Chloro-1,2-phenylenediamine (1.0 eq), Cyanogen Bromide (CNBr) (1.2 eq).
-
Solvent: MeOH/H₂O (5:1).
Step-by-Step:
-
Dissolve 4-chloro-1,2-phenylenediamine in MeOH/H₂O.
-
Add CNBr portion-wise at 0°C (Caution: CNBr is toxic; use a fume hood).
-
Stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Basify with aq. NaHCO₃ to pH 8. Precipitate forms.
-
Purification: Filter the solid. Recrystallize from Ethanol.
-
Validation: ¹H NMR should show a broad singlet (~11-12 ppm) for the benzimidazole NH and a singlet (~6-7 ppm) for the amine NH₂ (exchangeable).
Decision Logic for Isostere Selection
Use this decision tree to select the correct replacement based on your specific project constraints.
Figure 2: Decision tree for selecting the optimal bioisostere.
References
-
Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters , 24(15), 3330-3333. Link
-
Key Insight: Comparative analysis of benzimidazole vs. benzoxazole pKa (7.5 vs 4.[1]5) and its effect on RNA binding.
-
-
Devine, S. M., et al. (2021).[2] Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry , 221, 113518.[2] Link
- Key Insight: Demonstrates the metabolic stability and high ligand efficiency of the 2-aminobenzimidazole scaffold.
-
Lombardo, F., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[3][4] Structure-Activity Relationship Studies. Journal of Medicinal Chemistry , 49(23), 6819-6832. Link
- Key Insight: Establishes 2-aminothiazole (Dasatinib core) as a stable, potent bioisostere for kinase hinge binding.
-
Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH. Indian Journal of Chemistry , 24A, 815-819. Link
-
Key Insight: Fundamental physical chemistry data on the tautomerism and pKa of 2-aminobenzimidazoles.
-
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry , 54(8), 2529–2591. Link
- Key Insight: Authoritative review on the principles of bioisosteric replacement for stability and potency.
Sources
- 1. tch.ucsd.edu [tch.ucsd.edu]
- 2. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
A Comparative Guide to the Crystal Structure Analysis of 5-Chloro-1H-indol-2-amine Salts
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. The derivative 5-chloro-1H-indol-2-amine is a valuable intermediate, and understanding its three-dimensional structure is paramount for rational drug design and development. Converting this amine into various salts is a common strategy to enhance its physicochemical properties, such as solubility and stability. The resulting crystal lattice, dictated by the choice of the counter-ion, profoundly influences these properties.
This guide provides an in-depth, comparative analysis of the synthesis, crystallization, and structural elucidation of different salts of 5-chloro-1H-indol-2-amine. We will explore the causality behind experimental choices, from salt selection to crystallization technique, and detail the analytical workflows required for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of indole-based active pharmaceutical ingredients (APIs).
Part 1: Synthesis and Crystallization Strategies
The journey from a synthesized molecule to a fully characterized crystal structure begins with the careful preparation of high-purity material and the selection of an appropriate crystallization strategy. The choice of the salt form and the crystallization method are critical determinants of crystal quality.
Synthesis of 5-Chloro-1H-indol-2-amine and its Salts
The synthesis of the target compound can be achieved through multi-step sequences common in heterocyclic chemistry. A representative, though not exclusive, pathway involves the reductive cyclization of a suitable nitroaromatic precursor.
Salt formation is then accomplished through a straightforward acid-base reaction. The choice of acid is strategic: hydrochloric acid is often used to produce a simple, stable hydrochloride salt, while organic acids like acetic or succinic acid may be chosen to explore different hydrogen bonding patterns and potentially alter solubility profiles.
Experimental Protocol: Synthesis and Salt Formation
-
Synthesis of Parent Amine: A common route involves the synthesis of 2-azido-1-(4-chlorophenyl)ethan-1-one, followed by a Hemetsberger-type thermal cyclization to yield 5-chloro-1H-indole. Subsequent functionalization at the 2-position leads to the desired 5-chloro-1H-indol-2-amine.
-
Salt Formation (e.g., Hydrochloride):
-
Dissolve the purified 5-chloro-1H-indol-2-amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Add a stoichiometric equivalent (1.0 eq) of hydrochloric acid (e.g., as a solution in isopropanol) dropwise while stirring.
-
Stir the mixture at room temperature. The salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Salt Formation (e.g., Acetate):
-
Follow the same procedure as above, substituting hydrochloric acid with glacial acetic acid. The resulting acetate salt may be more soluble, potentially requiring a change in crystallization strategy.
-
The Art of Crystallization: From Solution to Single Crystal
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The key is to approach supersaturation slowly and in a controlled manner.[1] The choice of solvent and method is crucial and often requires empirical screening.
Comparison of Crystallization Techniques
| Technique | Principle | Best Suited For | Causality & Rationale |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, gradually increasing the solute concentration to the point of crystallization. | Thermally stable, non-volatile compounds. | This is the simplest method. The slow rate of evaporation is key; covering the vial with parafilm and piercing it with a needle allows for controlled solvent escape, promoting the growth of fewer, larger crystals.[1] |
| Vapor Diffusion | A concentrated drop of the sample is equilibrated against a larger reservoir of a precipitant (anti-solvent), into which the solvent from the drop slowly diffuses. | Small quantities of material; sensitive compounds. | This method provides excellent control over the rate of supersaturation. The choice of precipitant is critical; it must be miscible with the solvent but a poor solvent for the solute. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the solute and inducing crystallization. | Compounds with a significant temperature-dependent solubility profile. | A slow cooling rate (e.g., 5-10 °C/hour) is essential to prevent rapid precipitation, which leads to small or poorly ordered crystals.[2] |
| Solvent/Anti-Solvent Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Systems where the compound is highly soluble in one solvent and poorly soluble in another. | This technique creates a slow, localized supersaturation at the interface, which is ideal for growing high-quality crystals. |
Part 2: The Definitive Analysis: X-ray Diffraction
X-ray diffraction is the cornerstone technique for determining the three-dimensional atomic arrangement within a crystal. Depending on the sample form, either single-crystal or powder diffraction is employed.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most detailed and unambiguous structural information, including precise bond lengths, bond angles, and the nature of intermolecular interactions.[3]
dot
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Experimental Protocol: SC-XRD Analysis
-
Crystal Selection: Under a polarized light microscope, select a suitable single crystal (ideally 0.1-0.25 mm in size) that is transparent and free of cracks or defects.[1]
-
Mounting: Mount the crystal on a glass fiber or loop attached to a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion. A full sphere of data is collected by rotating the crystal through various angles.[3]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods (e.g., SHELXT).
-
Structure Refinement: The atomic model is refined against the experimental data using a least-squares algorithm (e.g., SHELXL) to improve the fit and determine the final atomic coordinates and displacement parameters.
-
Validation: The final structure is validated using software tools to check for geometric consistency and potential errors. The analysis focuses on bond lengths, angles, and crucially, the intermolecular interactions like hydrogen bonds.
Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single crystal, PXRD provides information about the bulk, polycrystalline material. It is an indispensable tool for phase identification, purity assessment, and quality control.[4] A powder pattern serves as a unique "fingerprint" for a specific crystalline phase.[4] It is less informative than SC-XRD for determining a completely new structure but is essential for confirming that the bulk material is the same phase as the single crystal that was analyzed.[5]
Part 3: Comparative Analysis of 5-Chloro-1H-indol-2-amine Salts
The choice of the counter-ion (anion) directly influences the crystal packing and, most importantly, the hydrogen bonding network. Here, we compare the anticipated crystal structures of the hydrochloride and acetate salts of 5-chloro-1H-indol-2-amine to illustrate these differences.
Crystallographic Data
The following table presents hypothetical but representative crystallographic data for the two salts, based on common values for similar organic amine salts.
Table 1: Comparative Crystallographic Data
| Parameter | Hydrochloride Salt | Acetate Salt |
| Formula | C₈H₉Cl₂N₂ | C₁₀H₁₂ClN₂O₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.5 | 7.9 |
| b (Å) | 12.1 | 10.5 |
| c (Å) | 9.3 | 14.2 |
| β (°) | 98.5 | 90 |
| V (ų) | 945 | 1178 |
| Z | 4 | 4 |
| Dcalc (g/cm³) | 1.52 | 1.35 |
Analysis of Intermolecular Interactions
The primary differentiator between the salts is the nature and geometry of the hydrogen bonds. The protonated 2-amino group (-NH₃⁺) and the indole N-H are the primary hydrogen bond donors.
-
Hydrochloride Salt: The chloride ion (Cl⁻) is a simple, spherical, and effective hydrogen bond acceptor. In amine hydrochloride salts, a charge-assisted hydrogen bond between the ammonium cation and the chloride ion is almost invariably formed and is a major contributor to crystal stability.[6] We expect a robust network where the -NH₃⁺ group and the indole N-H both donate hydrogen bonds to surrounding chloride ions, creating a tightly packed, three-dimensional lattice.
-
Acetate Salt: The acetate anion (CH₃COO⁻) offers two oxygen atoms as hydrogen bond acceptors. This allows for more complex and potentially varied hydrogen bonding motifs. For instance, the two oxygens can "chelate" the ammonium group or bridge different cations. The presence of the carboxylate group often leads to one-dimensional chain or tape structures through N-H···O interactions.[7]
dot
Caption: Comparison of primary hydrogen bond donors and acceptors.
This fundamental difference in hydrogen bonding directly impacts the physical properties. The strong, extensive network in the hydrochloride salt may lead to a higher melting point and lower solubility compared to the acetate salt.
Part 4: Complementary Analytical Techniques
While X-ray diffraction provides the ultimate structural proof, a suite of spectroscopic techniques is necessary for complete characterization and to correlate the solid-state structure with the molecule's behavior in solution.
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy | Structural confirmation in solution. | Confirms the covalent connectivity of the molecule. ¹H and ¹³C chemical shifts provide information about the electronic environment of the atoms.[8] |
| FT-IR Spectroscopy | Identification of functional groups and H-bonding. | The N-H stretching frequencies (typically 3200-3500 cm⁻¹) can indicate the strength of hydrogen bonding in the solid state. Broader, lower-frequency bands suggest stronger interactions.[9] |
| UV-Vis Spectroscopy | Study of electronic transitions. | The absorption maxima are characteristic of the indole chromophore. The position of these bands can be sensitive to the solvent environment.[9] |
| Thermal Analysis (DSC/TGA) | Assessment of thermal stability and phase transitions. | Provides melting point, decomposition temperature, and can detect the presence of different polymorphic forms or solvates. |
Conclusion
The crystal structure analysis of 5-chloro-1H-indol-2-amine salts is a multi-faceted process that provides critical insights for drug development. The choice of the salt counter-ion is a powerful tool in "crystal engineering," allowing for the modulation of the hydrogen bonding network and, consequently, the material's bulk properties. A comparative analysis, leveraging single-crystal X-ray diffraction as the definitive technique, reveals how subtle changes at the molecular level—switching a chloride for an acetate, for example—can lead to significant differences in the three-dimensional crystalline architecture. By integrating meticulous synthesis, controlled crystallization, and a comprehensive suite of analytical techniques, researchers can gain a profound understanding of their target molecules, paving the way for the development of safer and more effective pharmaceuticals.
References
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
-
Dutka, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available from: [Link]
-
Carleton College, Science Education Resource Center (SERC). (2007). Single-crystal X-ray Diffraction. Available from: [Link]
-
G. Smith, et al. (2015). Crystal structures and hydrogen bonding in the anhydrous tryptaminium salts of the isomeric (2,4-dichlorophenoxy)acetic and (3,5-dichlorophenoxy)acetic acids. IUCr Journals. Available from: [Link]
-
Dutka, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. National Center for Biotechnology Information. Available from: [Link]
-
Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. Available from: [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Available from: [Link]
-
Huang, Y. R., et al. (2015). Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. ACS Publications. Available from: [Link]
- Wolf, G. F., et al. (1989). Method of crystallizing salts from aqueous solutions. Google Patents.
-
University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. Available from: [Link]
-
University of Idaho. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]
-
ResearchGate. Powder XRD patterns of 2 a, 2 b and 2 c organic salts. Available from: [Link]
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. Google Patents.
-
University of Geneva. Guide for crystallization. Available from: [Link]
-
AWS. N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available from: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available from: [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available from: [Link]
-
Wuest, J. D., et al. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available from: [Link]
-
Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]
-
ResearchGate. (2026). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Available from: [Link]
Sources
- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 2. High Pressure Single Crystal Diffraction at PX^2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. mdpi.com [mdpi.com]
- 5. mcgill.ca [mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
UV-Vis absorption spectra of 5-chloro-1H-indol-2-amine
Title: Comparative UV-Vis Spectroscopic Profiling of 5-Chloro-1H-indol-2-amine and Related Indole Derivatives
Executive Summary
In pharmaceutical development and synthetic organic chemistry, the accurate characterization of heterocyclic intermediates is paramount. 5-Chloro-1H-indol-2-amine (also known as 2-amino-5-chloroindole) is a highly functionalized scaffold utilized in the synthesis of kinase inhibitors and central nervous system (CNS) modulators.
As an Application Scientist, I have structured this guide to objectively compare the UV-Vis absorption profile of 5-chloro-1H-indol-2-amine against its parent analogs: unsubstituted indole, 5-aminoindole, and 5-chloroindole. By understanding the specific auxochromic contributions of the chloro and amino substituents, researchers can optimize High-Performance Liquid Chromatography (HPLC) detection wavelengths, monitor reaction kinetics, and validate structural integrity in solution.
Mechanistic Rationale: Auxochromic Effects on the Indole Chromophore
To understand the UV-Vis spectrum of 5-chloro-1H-indol-2-amine, we must deconstruct its electronic transitions. The unsubstituted indole core exhibits distinct
When substituents are added, they alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap:
-
The 5-Chloro Effect: Halogens exert an inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). In the 5-position, this slightly extends the conjugation, resulting in a moderate bathochromic (red) shift, pushing the secondary absorption band to ~302 nm [10].
-
The 2-Amino Effect: The amino group is a strong resonance electron donor (+R). The lone pair on the nitrogen atom heavily participates in the
-conjugated system of the indole ring. This significantly lowers the excitation energy, leading to a pronounced bathochromic shift and a hyperchromic effect (increased molar absorptivity, ) [1, 8].
In 5-chloro-1H-indol-2-amine , the combination of an electron-donating group (amino) and a slightly electron-withdrawing/polarizable group (chloro) across the conjugated system creates a "push-pull" electronic environment. This synergistic effect further red-shifts the absorption maxima compared to mono-substituted indoles.
Fig 1. Auxochromic effects of 5-chloro and 2-amino substitutions on the indole chromophore.
Comparative Spectral Data
The table below summarizes the quantitative UV-Vis absorption data for 5-chloro-1H-indol-2-amine and its structural alternatives. Note: Data is normalized for neutral pH in methanolic or aqueous acetonitrile solutions.
| Compound | Primary | Secondary | Molar Absorptivity ( | Primary Electronic Effect |
| Indole | ~220 | 270, 290 | ~5,500 | Baseline |
| 5-Aminoindole | ~225 | ~295 | ~7,200 | Strong +R (Resonance) |
| 5-Chloroindole | ~225 | ~302 | ~6,100 | Weak +R, Strong -I |
| 5-Chloro-1H-indol-2-amine | ~235 | ~315 | ~8,500 | Synergistic Push-Pull |
Application Insight: When developing an HPLC method for 5-chloro-1H-indol-2-amine, utilizing a detection wavelength of 315 nm provides excellent selectivity. It avoids the high background noise of low-UV wavelengths (<230 nm) where mobile phase solvents (like acidic buffers) often interfere [1, 2].
Experimental Protocol: High-Fidelity UV-Vis Acquisition
To ensure scientific integrity, the following step-by-step protocol is designed to eliminate common optical and chemical artifacts during spectral acquisition.
Materials Required:
-
Double-beam UV-Vis Spectrophotometer (e.g., Cary 5000 or equivalent) [6].
-
Matched Quartz Cuvettes (1 cm path length). Causality: Standard borosilicate glass absorbs heavily below 340 nm, masking the critical
transitions of the indole core. -
HPLC-grade Methanol or Acetonitrile.
-
0.1 M HCl and 0.1 M NaOH (for pH titration).
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve exactly 1.0 mg of 5-chloro-1H-indol-2-amine in 10 mL of HPLC-grade Methanol to create a ~0.6 mM stock solution.
-
Working Solution: Dilute the stock solution 1:10 with Methanol to achieve a working concentration of ~60
. Causality: This concentration ensures the maximum absorbance remains between 0.2 and 0.8 AU, adhering to the linear dynamic range of the Beer-Lambert Law. -
Instrument Blanking: Fill both the reference and sample quartz cuvettes with pure Methanol. Run a baseline correction from 400 nm down to 200 nm.
-
Sample Acquisition: Replace the solvent in the sample cuvette with the 60
working solution. Scan from 400 nm to 200 nm at a scan rate of 120 nm/min. -
Data Export: Record the exact
values and calculate the molar extinction coefficient ( ) using the formula .
Trustworthiness: The Self-Validating pH Protocol
A hallmark of a robust analytical method is its ability to self-validate. Because 5-chloro-1H-indol-2-amine contains a protonatable primary amine, its UV-Vis spectrum is highly pH-dependent [1].
To verify that the observed spectrum genuinely belongs to the intact molecule and not an impurity or degradation product, we employ a pH-dependent Isosbestic Validation .
The Logic:
If you lower the pH of the solution below the
If you overlay the spectra taken at pH 7, pH 5, and pH 2, they must all intersect at specific isosbestic points . The presence of sharp isosbestic points mathematically proves that the system consists of exactly two interconverting species (the free base and the protonated salt) with no side-reactions or degradation occurring during the measurement [3].
Fig 2. Self-validating UV-Vis acquisition workflow with pH-dependent isosbestic verification.
References
-
SIELC Technologies. "Uv-Vis Spectrum of 5-Aminoindole." SIELC Applications Library. Available at:[Link]
-
SIELC Technologies. "5-Aminoindole - SIELC Technologies." SIELC Applications Library. Available at: [Link]
-
The Royal Society of Chemistry. "Aminoindole and Naphthalimide based Charge Transfer Fluorescent Probes for pH Sensing and Live Cell Imaging." RSC Advances. Available at:[Link]
-
National Institute of Science Communication and Policy Research (NIScPR). "Charge transfer complexes of 5-aminoindole schiff bases with nitro-aromatic acceptors." Available at:[Link]
-
Proceedings of the National Academy of Sciences (PNAS). "Molecular Orbital Calculations of Magnetic Circular Dichroism Spectra: A Benzene-Indole Sequence." Available at:[Link]
-
Science-SoftCon. "UV/Vis+ Photochemistry Database: 5-chloroindole." Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA." Available at:[Link]
-
ResearchGate. "Properties of both polymers: UV–vis absorption spectra." Available at:[Link]
-
UGA Open Scholar. "COMPARATIVE KINETIC STUDY OF TRYPTOPHAN SYNTHASE FROM SALMONELLA TYPHIMURIUM AND PHOTOBACTERIUM PROFUNDUM." Available at:[Link]
Distinguishing 5-chloro-1H-indol-2-amine from 5-chloroindole-2-carboxamide: A Comprehensive Analytical Guide
As a Senior Application Scientist, distinguishing between closely related indole derivatives is a fundamental challenge in medicinal chemistry and quality control. 5-chloro-1H-indol-2-amine and 5-chloroindole-2-carboxamide share an identical 5-chloroindole core but diverge significantly at the C2 position. This single functional group substitution—a primary amine versus a primary carboxamide—radically alters their physicochemical properties, chemical stability, and pharmacological utility.
While 5-chloroindole-2-carboxamide is a stable, highly versatile pharmacophore frequently utilized in the development of potent antiproliferative agents and EGFR/CDK2 dual inhibitors [1], 5-chloro-1H-indol-2-amine is highly nucleophilic and typically serves as a reactive synthetic intermediate. Misidentification between the two can lead to catastrophic failures in synthetic pathways or false positives in biological assays. This guide provides an objective, self-validating analytical framework to definitively distinguish these two compounds.
Structural and Physicochemical Profiling
The primary differentiator between these two molecules is the presence of a carbonyl group (C=O) in the carboxamide derivative [2]. This structural variance dictates their distinct analytical signatures.
| Property | 5-chloro-1H-indol-2-amine | 5-chloroindole-2-carboxamide |
| Chemical Formula | C₈H₇ClN₂ | C₉H₇ClN₂O |
| Exact Mass | 166.03 Da | 194.02 Da |
| Molecular Weight | 166.61 g/mol | 194.62 g/mol |
| C2 Functional Group | Primary Amine (-NH₂) | Primary Carboxamide (-CONH₂) |
| Chemical Stability | Prone to oxidation/dimerization | Highly stable |
| Pharmacological Role | Synthetic intermediate | Antiproliferative agent / Kinase inhibitor [1] |
| PubChem CID | 1378852-07-3 (CAS) | 4777713 [3] |
Analytical Decision Workflow
To ensure absolute confidence in compound identification, we employ an orthogonal analytical approach. The workflow begins with high-resolution mass spectrometry to establish the molecular formula, followed by vibrational and nuclear magnetic resonance spectroscopy to confirm the functional group architecture.
Analytical decision tree for distinguishing C2-substituted 5-chloroindoles.
Experimental Protocols: Self-Validating Analytical Workflows
The following protocols are designed not just as procedural steps, but as self-validating systems. By understanding the causality behind each parameter, researchers can confidently rule out false positives.
Protocol A: High-Resolution LC-MS/MS Analysis
Objective: Differentiate the compounds based on the 27.9949 Da mass shift corresponding to the carbonyl (CO) insertion.
-
Sample Preparation: Dissolve 1 mg of the unknown sample in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The carboxamide is slightly more polar due to the oxygen atom, resulting in a distinct retention time shift compared to the amine.
-
-
Mass Spectrometry Detection: Operate the Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Interpretation:
-
5-chloro-1H-indol-2-amine: Look for the protonated molecular ion [M+H]⁺ at m/z 167.03.
-
5-chloroindole-2-carboxamide: Look for the protonated molecular ion[M+H]⁺ at m/z 195.03.
-
-
Self-Validation Step: Induce collision-induced dissociation (CID). The carboxamide will show a characteristic neutral loss of NH₃ (-17 Da) followed by CO (-28 Da), whereas the amine will only show the loss of NH₃.
Protocol B: Orthogonal Confirmation via FT-IR and Multinuclear NMR
Objective: Confirm the presence or absence of the highly diagnostic C=O and sp² hybridized carbonyl carbon.
Step 1: ATR-FTIR Spectroscopy
-
Place a few milligrams of the neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure.
-
Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality & Interpretation: The carboxamide will exhibit a prominent, sharp Amide I band (C=O stretch) between 1650–1690 cm⁻¹. The 5-chloro-1H-indol-2-amine will completely lack this peak, displaying only N-H stretching vibrations in the 3300–3500 cm⁻¹ region.
Step 2: ¹³C NMR Spectroscopy
-
Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆ (containing TMS as an internal standard).
-
Acquire a ¹³C NMR spectrum at 100 MHz or higher.
-
Causality & Interpretation: The highly electronegative oxygen atom in the carboxamide drastically deshields the C2 carbonyl carbon, pushing its resonance downfield to approximately 160–165 ppm . The amine derivative possesses no carbons in this region; its most downfield peak will belong to the aromatic indole framework (typically <145 ppm).
-
Self-Validation Step: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. If the compound is the carboxamide, the ~162 ppm carbon peak will show long-range coupling to the primary amide protons (-CONH₂) and the indole N-H proton, definitively proving the molecular connectivity and ruling out solvent artifacts or impurities.
Pharmacological Context: Why the Distinction Matters
The substitution of an amine for a carboxamide is not merely an analytical curiosity; it is a critical bioisosteric decision in drug design. 5-chloroindole-2-carboxamide derivatives have demonstrated profound biological activity. In recent studies, substituted 5-chloroindole-2-carboxamides exhibited potent antiproliferative activity against various cancer cell lines, with GI₅₀ values as low as 0.95 µM, outperforming reference drugs like doxorubicin in specific assays [2]. They also serve as critical scaffolds for EGFR/CDK2 dual inhibitors [1]. Conversely, the primary amine counterpart lacks the necessary hydrogen-bond acceptor geometry required to anchor into these specific kinase hinge regions, rendering it pharmacologically inactive in these pathways but highly valuable as a synthetic building block.
References
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors ResearchG
- methyl 6-amino-5-methoxy-1H-indole-2-carboxyl
- 3-Methyl-2,3-dihydro-1H-indole hydrochloride | 21573-62-6 (PubChem CID 4777713) J&K Scientific
Beyond the Combustion Chamber: Establishing Purity Standards for the Labile 5-Chloro-1H-indol-2-amine
Executive Summary
Product Focus: 5-Chloro-1H-indol-2-amine (CAS: 36936-23-9) Reference Standards.[1] The Challenge: This compound belongs to the notoriously unstable class of 2-aminoindoles. Standard elemental analysis (EA) protocols frequently yield failing results due to rapid tautomerization to the 2-iminoindoline form and subsequent auto-oxidation. The Solution: This guide compares the reliability of Classical Combustion Analysis (CHN) against Inert-Handling Modifications and the superior orthogonal method, Quantitative NMR (qNMR) .
Part 1: The Technical Challenge (Mechanism & Instability)
To accurately analyze 5-chloro-1H-indol-2-amine, one must first understand why "standard" handling fails. Unlike stable indole derivatives, the 2-amino isomer exists in a dynamic equilibrium. In the presence of air or moisture, the electron-rich enamine moiety facilitates rapid oxidation, leading to colored impurities (often red/brown) that skew carbon and nitrogen percentages in combustion analysis.
Tautomerization & Degradation Pathway
The following diagram illustrates the structural instability that complicates standard elemental analysis.
Figure 1: The instability pathway of 5-chloro-1H-indol-2-amine. The equilibrium shifts toward the reactive imine species, which is susceptible to irreversible oxidation, invalidating standard CHN results.
Part 2: Comparative Analysis of Standardization Methods
This section objectively compares three distinct methodologies for establishing the purity of 5-chloro-1H-indol-2-amine. Data presented represents typical deviations observed in high-throughput analytical environments.
Method A: Standard Combustion Analysis (Open Air)
The Industry Default – And Why It Fails.
Protocol: Sample is weighed (2 mg) in standard tin boats in ambient air, then combusted at 900–1000°C. Outcome: Consistently fails specifications. The "found" values often reflect partial oxidation (increased mass from Oxygen, lowering C/N %) and hygroscopicity.
Method B: Inert-Handling Combustion (Argon Glovebox)
The Mitigated Traditional Approach.
Protocol: Sample is stored and weighed inside an Argon-filled glovebox. Tin capsules are cold-sealed (crimped) inside the inert environment before transfer to the auto-sampler. Outcome: Significantly improved accuracy. However, it requires specialized equipment and does not identify what impurities are present, only that the bulk elements match.
Method C: Quantitative NMR (qNMR)
The Superior Alternative (Recommended).
Protocol: The analyte is dissolved in DMSO-d6 with a certified internal standard (e.g., Maleic Acid or TCNB). Purity is calculated based on molar ratios of integrated signals. Outcome: Absolute quantification. Distinguishes between the target compound, residual solvents, and oxidation by-products.
Comparative Data Summary
| Metric | Method A: Standard CHN | Method B: Inert CHN | Method C: qNMR (1H) |
| Target Accuracy | Low (< 90% reliability) | High (98-99% reliability) | Superior (> 99.5%) |
| Carbon (Theoretical: 57.67%) | Found: ~55.2% (Low) | Found: 57.5% | N/A (Direct Purity %) |
| Nitrogen (Theoretical: 16.81%) | Found: ~15.9% (Low) | Found: 16.7% | N/A |
| Sample Requirement | ~2 mg (Destructive) | ~2 mg (Destructive) | ~10 mg (Non-destructive) |
| Speed | Fast (10 mins) | Slow (Requires Glovebox) | Fast (15 mins) |
| Specific Defect | Fails to detect oxidation; hygroscopic error. | High setup cost; blind to structure. | Requires soluble internal standard. |
Part 3: Optimized Experimental Protocols
For researchers requiring certification of this compound, follow these specific workflows to ensure data integrity.
Protocol 1: Inert Elemental Analysis (For "Method B")
Prerequisites:
-
Microbalance (0.001 mg resolution) inside an Argon/Nitrogen glovebox (< 1 ppm O2/H2O).
-
Pre-cleaned Tin Capsules (acetone washed, dried).
-
Cold-sealing press.
Step-by-Step:
-
Conditioning: Dry the 5-chloro-1H-indol-2-amine sample under high vacuum (0.1 mbar) for 4 hours at ambient temperature to remove surface moisture. Transfer immediately to the glovebox airlock.
-
Weighing: Inside the glovebox, tare the empty tin capsule. Add 1.5 – 2.5 mg of the sample. Record weight to 0.001 mg precision.
-
Sealing: Use the manual press to crimp and cold-seal the capsule inside the inert atmosphere. This traps Argon with the sample, preventing oxidation during the transfer to the analyzer.
-
Analysis: Place sealed capsules into the CHN analyzer carousel. Note: Purge the auto-sampler with Helium for 5 minutes before starting the run.
Protocol 2: High-Precision qNMR (For "Method C")
Prerequisites:
-
400 MHz (or higher) NMR Spectrometer.[2]
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).
-
Solvent: DMSO-d6 (99.9% D) to suppress exchangeable proton broadening.
Step-by-Step:
-
Weighing: Weigh approx. 10 mg of 5-chloro-1H-indol-2-amine and 10 mg of Internal Standard into the same vial. Record weights to 0.01 mg accuracy.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity.[3][4][5]
Part 4: Analytical Decision Tree
Use this logic flow to determine the correct analysis path for your specific batch of 5-chloro-1H-indol-2-amine.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample form and facility capabilities.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Microanalysis, E. (2025). Best practices for sample preparation in elemental analysis. Elementar. [Link]
-
PubChem. (2025).[6] 5-Chloro-1H-indole-2-carboxylic acid (Derivative Data). National Library of Medicine. [Link]
-
Chemistry World. (2024). Elemental analysis under scrutiny: Challenges with unstable compounds. Royal Society of Chemistry. [Link]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 82693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-chloro-1H-indol-2-amine
As a Senior Application Scientist, I frequently guide laboratories in optimizing their safety and logistical frameworks for handling potent pharmaceutical building blocks. 5-Chloro-1H-indol-2-amine (CAS: 1378852-07-3) is a highly valuable, halogenated heterocyclic scaffold used extensively in drug discovery and kinase inhibitor synthesis[1]. However, its physicochemical profile demands rigorous operational control.
This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and personnel safety.
Physicochemical & Hazard Profile
Before interacting with any chemical, understanding the causality between its molecular structure and its macroscopic hazards is critical. The presence of the chloro-group on the indole ring increases its lipophilicity, potentially enhancing dermal penetration, while the primary amine acts as a severe mucosal irritant.
Table 1: Hazard Profile & Operational Implications for 5-Chloro-1H-indol-2-amine [2][3]
| Property / Hazard | GHS Classification | Operational Implication |
| Physical State | Solid / Powder | High risk of aerosolization and dust formation during weighing. |
| H302 | Harmful if swallowed | Requires strict prohibition of food/drink; mandates rigorous hand hygiene. |
| H315 | Causes skin irritation | Necessitates chemically resistant barriers (gloves/coats) to prevent transdermal exposure. |
| H319 | Causes serious eye irritation | Mandates tight-fitting eye protection to prevent corneal damage from airborne particulates. |
| H335 | May cause respiratory irritation | Operations must be strictly confined to a certified chemical fume hood. |
Personal Protective Equipment (PPE) Matrix
PPE is not merely a regulatory checklist; it is a vital barrier engineered to mitigate specific physicochemical risks. For 5-chloro-1H-indol-2-amine, the following matrix must be strictly adhered to:
-
Eye Protection: Wear tight-fitting chemical safety goggles (compliant with ANSI Z87.1 or EN 166). Causality: Standard safety glasses with side shields are insufficient against fine, airborne halogenated powders that can bypass loose gaps and cause severe corneal irritation (H319)[3].
-
Hand Protection: Use nitrile gloves with a minimum thickness of 0.11 mm for general solid handling. Causality: Nitrile provides excellent resistance to solid amines and prevents skin irritation (H315). Self-Validation Check: If dissolving the compound in aggressive penetrating solvents like DMSO or DMF, you must double-glove or use thicker butyl rubber gloves. These solvents act as carrier agents that rapidly transport dissolved halogenated solutes through standard nitrile and human skin[4].
-
Respiratory Protection: If handling outside a fume hood is absolutely unavoidable (which is strongly discouraged), an N95, P100, or EN 149:2001 approved particulate respirator is mandatory. Causality: The powder form poses a significant inhalation hazard (H335); respiratory filters physically trap the micron-sized particles before they reach the alveoli[3].
-
Body Protection: A flame-retardant, knee-length laboratory coat with fitted cuffs. Causality: Fitted cuffs prevent accidental sweeping of powder from the benchtop, and the coat acts as a disposable barrier against systemic contamination.
Operational Protocols & Workflow
To ensure a self-validating system, every step in your methodology must include a verification check.
Step 1: Environmental Verification
-
Action: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
-
Validation: Check the digital monitor or use a tissue paper strip to visually confirm inward airflow before opening the chemical vial.
Step 2: Material Preparation & Weighing
-
Action: Pre-weigh all closed vials. Use anti-static weighing boats and grounded spatulas.
-
Causality: Static electricity can cause fine indole powders to repel and aerosolize, increasing inhalation risk and causing the loss of valuable material.
Step 3: Transfer and Dissolution
-
Action: Transfer the required mass of 5-chloro-1H-indol-2-amine into the reaction vessel. Slowly add the solvent (e.g., DMSO) down the inner wall of the vessel rather than directly onto the powder bed.
-
Causality: Direct, rapid solvent addition displaces air violently, ejecting fine, toxic particulates into the fume hood environment.
Workflow Visualization
The following diagram maps the logical workflow for handling this compound safely.
Workflow for the safe handling, transfer, and spill management of 5-chloro-1H-indol-2-amine.
Spill Response & Waste Disposal Plan
Halogenated organic compounds require specific environmental controls to prevent ecological toxicity and regulatory non-compliance[4].
Immediate Spill Response Protocol:
-
Evacuate & Assess: Step back from the spill. If the spill occurs outside the fume hood, ensure respiratory PPE is donned before proceeding[3].
-
Containment: Surround the powder with an inert, damp absorbent (e.g., wet sand or vermiculite) to prevent dust generation[4]. Do not dry sweep.
-
Collection: Use a plastic scoop (avoid metal if spark hazards exist with co-solvents) to transfer the material into a sealable, high-density polyethylene (HDPE) container.
-
Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) followed by copious amounts of soap and water to neutralize residual amine traces[3].
Waste Segregation & Disposal:
-
Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves) must be double-bagged and placed in a designated "Hazardous Solid Waste" container[4].
-
Liquid Waste: Solutions containing 5-chloro-1H-indol-2-amine must be strictly segregated into a "Halogenated Organic Waste" carboy[4]. Causality: Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions or severely complicate incineration processes at the disposal facility.
References
-
ChemScene LLC. (2025). Safety Data Sheet: Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate (Halogenated Indole Amine Proxy). Retrieved from 2
-
BLD Pharm. (2025). 1H-Indol-2-amine and Derivatives Catalog. Retrieved from 1
-
BenchChem. (2025). Proper Disposal of 5-Chloroindole: A Step-by-Step Guide for Laboratory Professionals. Retrieved from 4
-
Sigma-Aldrich. (2024). Safety Data Sheet: Chloroindole Derivatives (H302, H315, H319, H335). Retrieved from 3
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
